(+)-5-trans Cloprostenol
Description
8-Anilino-1-naphthalenesulfonic acid has been reported in Homo sapiens with data available.
RN given refers to parent cpd
structure in first source
Propriétés
IUPAC Name |
8-anilinonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEOQOXTVHGIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium) | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058882 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [Aldrich MSDS] | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
82-76-8 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-anilinonaphthalene-1-sulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-anilinonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ANILINO-8-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630I4V6051 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Anilino-1-naphthalene sulfonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(+)-5-trans Cloprostenol chemical structure and properties
An In-Depth Technical Guide to (+)-5-trans Cloprostenol (B1669231)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (+)-5-trans Cloprostenol. It is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
This compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1][2][3][4] It is the (+)-enantiomer and a stereoisomer of the more biologically active parent compound, cloprostenol, specifically differing by the trans configuration of the double bond at carbon 5.[1][3][5][6] It is often produced as a minor impurity during the synthesis of (+)-cloprostenol.[1][3][5][6]
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (E)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoic acid | [7] |
| Synonyms | D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α | [5][7][8] |
| CAS Number | 57968-81-7 | [4][5][6][8][9] |
| Molecular Formula | C22H29ClO6 | [4][5][6][8][9][10] |
| Molecular Weight | 424.9 g/mol | [4][5][6][8][9][10] |
| Physical State | A solution in ethanol | [5][8] |
| Solubility | DMF: >100 mg/mL, DMSO: >100 mg/mL, Ethanol: >100 mg/mL, PBS (pH 7.2): >16 mg/mL | [1][3][5][6] |
| Stability | ≥ 2 years at -20°C | [3][5] |
Mechanism of Action and Signaling Pathway
As a prostaglandin F2α analogue, this compound exerts its biological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[10][11][12] However, it is noteworthy that the (+)-5-trans isomer is significantly less potent than the 5-cis form.[1][3][5][6] For instance, it is reported to be 20-fold less active in terminating pregnancy in hamsters.[1][3][5][6]
Activation of the FP receptor by an agonist like this compound initiates a downstream signaling cascade primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably the contraction of smooth muscle cells.[10][11]
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published, likely due to its status as a less active isomer and a synthetic impurity. However, based on the methodologies used for prostaglandins (B1171923) in general, the following outlines the key experimental approaches.
Synthesis and Purification
The synthesis of cloprostenol and its analogues generally follows the principles of the Corey synthesis for prostaglandins.[5][13][14][15] This multi-step synthesis involves the construction of the cyclopentane (B165970) ring with the correct stereochemistry, followed by the addition of the two side chains. The formation of the 5-trans double bond would be a specific modification within this synthetic route.
Purification of this compound from a mixture of isomers can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a suitable method for separating the enantiomers and diastereomers of cloprostenol.[16][17][18]
In Vitro Biological Assays
To determine the binding affinity of this compound for the FP receptor, a competitive radioligand binding assay is typically employed.[19][20][21][22][23]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the FP receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled PGF2α analogue (e.g., [3H]-PGF2α) and varying concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
The pro-contractile activity of this compound on uterine smooth muscle can be assessed using an in vitro organ bath setup.[7][24][25][26][27]
Methodology:
-
Tissue Preparation: Strips of uterine smooth muscle (myometrium) are dissected from a suitable animal model (e.g., rat, rabbit) and mounted in an organ bath containing a physiological salt solution at 37°C, bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a set tension until spontaneous contractions stabilize.
-
Drug Administration: Cumulative concentrations of this compound are added to the organ bath.
-
Measurement: The isometric contractions of the uterine strips are recorded using a force transducer.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum contractile effect (Emax).
Conclusion
This compound is a well-characterized, though less potent, isomer of the synthetic prostaglandin F2α analogue, cloprostenol. Its primary mechanism of action is through the activation of the FP receptor, leading to the mobilization of intracellular calcium and smooth muscle contraction. While detailed, specific experimental protocols for this particular isomer are not as prevalent in the literature as for its more active counterparts, established methodologies for prostaglandin synthesis, purification, and in vitro characterization provide a clear framework for its scientific investigation. This guide serves as a foundational resource for researchers and professionals in the field of drug development and reproductive biology.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Applications - CAT N°: 10004970 [bertin-bioreagent.com]
- 5. synarchive.com [synarchive.com]
- 6. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
- 9. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 11. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 12. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measurement of uterine activity in vitro by integrating muscle tension - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reprocell.com [reprocell.com]
- 26. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]
- 27. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis and Stereochemistry of Cloprostenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1][2][3] Its biological activity is highly dependent on its stereochemistry, with the (+)-enantiomer being the pharmacologically active component.[1] This guide provides a comprehensive overview of the synthesis, stereochemistry, and analytical separation of cloprostenol isomers, along with its mechanism of action.
Stereochemistry of Cloprostenol
Cloprostenol is a complex molecule with multiple chiral centers, leading to the existence of various stereoisomers. The commercially available form is often a racemic mixture of the dextrorotatory ((+)-cloprostenol) and levorotatory ((-)-cloprostenol) enantiomers in approximately a 1:1 ratio. The luteolytic activity, however, is primarily attributed to the (+)-cloprostenol enantiomer.[1]
Besides enantiomers, other isomers such as double bond isomers (e.g., 5,6-trans-cloprostenol) and epimers can exist as impurities in the final product.[4] The precise spatial arrangement of the functional groups is crucial for the molecule's ability to bind to and activate the prostaglandin F2α receptor.
The stereospecificity of the prostaglandin F2α receptor is evident in binding studies, where (+)-cloprostenol and PGF2α show significantly higher potency in inhibiting the binding of labeled PGF2α to corpus luteum cell membranes compared to the racemic mixture.[5] In bovine corpus luteum, d-cloprostenol (B24006) is about 150 times more potent than dl-cloprostenol.[5]
Synthesis of Cloprostenol Isomers
The synthesis of cloprostenol can be approached in several ways, including the production of a racemic mixture followed by chiral resolution, or through stereoselective synthesis to yield the desired (+)-enantiomer directly.
2.1. Racemic Synthesis
The production of racemic cloprostenol often utilizes methods developed for prostaglandin synthesis, such as the Corey synthesis route, which involves constructing the central cyclopentane (B165970) ring and then adding the two side chains.[4]
2.2. Stereoselective Synthesis of (+)-Cloprostenol
An efficient synthesis of (+)-cloprostenol can be achieved in a multi-step process starting from the commercially available (-)-Corey lactone 4-phenylbenzoate alcohol.[6] A chemoenzymatic approach has also been developed, offering a unified strategy for the synthesis of cloprostenol and other prostaglandins.[7]
A patented method for preparing the (+)-isomer of cloprostenol involves the following key steps[8][9]:
-
Regioselective reduction of a protected optically active (-)-lactone to the corresponding (-)-lactol.
-
Wittig reaction of the (-)-lactol with a 4-carboxybutyl-triphenylphosphonium ylide to form the protected (+)-cloprostenol.
-
Deprotection to isolate the final (+)-cloprostenol product.
2.3. Chiral Resolution of Cloprostenol Enantiomers
For separating the enantiomers from a racemic mixture, chiral resolution techniques are employed.[10]
-
Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic cloprostenol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[10]
-
Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers.[11][12][13]
Experimental Protocols
3.1. HPLC Method for Enantioselective Analysis of Cloprostenol
A reported HPLC method for the separation and quantification of cloprostenol enantiomers is as follows[11][12]:
-
Column: Chiralcel OD-RH
-
Mobile Phase: Acetonitrile-sodium dihydrogenphosphate (20mM, pH 3.0) (33:67, v/v)
-
Flow Rate: 0.7 ml/min
-
Detection: UV at 274 nm or 210 nm
-
Column Temperature: 20 °C
-
Results: Baseline resolution (R=2.16) was achieved with an analysis time of less than 10 minutes.
This method can be adapted for semipreparative separation by slightly modifying the mobile phase composition.[11][12]
3.2. Synthesis of (+)-Cloprostenol from a Lactol Intermediate (Illustrative Protocol based on Patent Literature)
The following is a generalized protocol based on a patented method[8]:
-
An ylide is prepared from 4-carboxybutyltriphenylphosphonium bromide in tetrahydrofuran.
-
The lactol intermediate, dissolved in the same solvent, is added to the ylide solution at a controlled temperature (e.g., -1 to +1 °C) over a period of 15 minutes.
-
The reaction mixture is stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated NaCl solution and cold water.
-
The pH is adjusted to 2-3 with an aqueous sodium hydrogen sulphate solution.
-
The organic phase is separated, and the aqueous layer is extracted with tetrahydrofuran.
-
The combined organic portions are washed with saturated NaCl solution.
-
The solvent is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the (+)-isomer of cloprostenol.
Quantitative Data
Table 1: Biological Activity and Dosage of Cloprostenol Isomers
| Parameter | Racemic Cloprostenol | (+)-Cloprostenol (d-cloprostenol) | Reference |
| Luteolytic Potency | Active | Significantly more potent than the racemic mixture | [1][5] |
| Binding Affinity | Lower affinity to PGF2α receptors | High affinity, similar to PGF2α | [5] |
| Therapeutic Dose (Cattle) | 500 µg | 150 µg | [1] |
| Therapeutic Dose (Pigs) | 175 µg | 75 µg | [1] |
Table 2: Pharmacokinetic Properties of Cloprostenol
| Species | Dose and Form | Max. Plasma Conc. | Time to Max. Conc. | Elimination Half-Life (T1/2β) | Reference |
| Cow | 500 µg (racemic) | 0.43 µg/L | 30 minutes | 3 hours | [1] |
| Cow | 150 µg (R-isomer) | ~1.4 µg/L | 90 minutes | 1 hour 37 minutes | [1] |
| Sow | 75 µg (R-isomer) | ~2 µg/L | 30-80 minutes | 3 hours 10 minutes | [1] |
Table 3: Analytical Separation of Cloprostenol Enantiomers by HPLC[12]
| Parameter | Value |
| Resolution (R) | 2.16 |
| Retention Factor (k) for (+)-enantiomer | 12.71 (under different conditions) |
| Selectivity Factor (α) | 1.39 (under different conditions) |
| Analysis Time | < 10 minutes |
Signaling Pathway of Cloprostenol
Cloprostenol acts as an agonist of the prostaglandin F2α receptor (FP receptor), which is a G-protein-coupled receptor.[14][15] The binding of cloprostenol to the FP receptor initiates a signaling cascade primarily through the Gq protein pathway.[14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14]
IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[14] The elevated intracellular calcium levels, along with the activation of protein kinase C (PKC) by DAG, lead to various cellular responses, most notably smooth muscle contraction, which is essential for its luteolytic and uterotonic effects.[14][15]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. interchemie.com [interchemie.com]
- 4. Cloprostenol sodium [sitem.herts.ac.uk]
- 5. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Improved and Efficient Process for the Preparation of (+)-cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 8. data.epo.org [data.epo.org]
- 9. CS276003B6 - method of production of (+)-isomer of cloprostenol - Google Patents [patents.google.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparative resolution of enantiomers of prostaglandin precursors by liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 15. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
Pharmacological Profile of (+)-5-trans Cloprostenol: A Technical Guide
Introduction
(+)-5-trans Cloprostenol is a synthetic analogue of Prostaglandin F2α (PGF2α).[1][2] It is primarily recognized as a stereoisomer and a minor impurity generated during the chemical synthesis of (+)-Cloprostenol, the more biologically active 5-cis isomer.[1][3] While Cloprostenol itself is a potent luteolytic agent used extensively in veterinary medicine to synchronize estrus and manage reproductive disorders, the (+)-5-trans isomer exhibits significantly lower biological activity.[1][4][5][6] This document provides a detailed examination of the known pharmacological characteristics of this compound, contextualized within the broader class of FP prostanoid receptor agonists.
Receptor Binding and Affinity
This compound, like other PGF2α analogues, exerts its effects by interacting with the Prostanoid F receptor (FP receptor), a G-protein coupled receptor (GPCR).[7][8] The binding to this receptor is highly stereospecific. The primary ligand for the FP receptor is PGF2α. Synthetic analogues like Cloprostenol mimic the action of this endogenous prostanoid.[9][10]
While specific binding affinity data (e.g., K_i, K_d) for the (+)-5-trans isomer are not extensively documented in publicly available literature, its activity is understood through comparison with its 5-cis counterpart. Studies have shown that the d-enantiomer (the (+)-form) of Cloprostenol is the biologically active one.[5] However, the geometry of the double bond at the C5 position is critical for potency.
Table 1: Comparative Biological Activity of Cloprostenol Isomers
| Compound | Isomeric Form | Relative Activity | Primary Receptor Target |
| (+)-Cloprostenol | 5-cis | High | FP Receptor |
| This compound | 5-trans | Low (Reported to be 20-fold less active than the 5-cis form in hamster pregnancy termination assays)[1][4] | FP Receptor |
Mechanism of Action and Signaling Pathway
Upon binding to the FP receptor, this compound acts as an agonist, initiating a downstream signaling cascade. The FP receptor is predominantly coupled to the G_q class of G proteins.[7][8] Activation of G_q leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevation of cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, mediates the majority of the physiological effects associated with FP receptor activation, such as smooth muscle contraction.[9]
Experimental Protocols
Characterizing the pharmacological profile of a ligand like this compound involves standardized in vitro assays. Below are representative methodologies for determining receptor binding affinity and functional potency.
Competitive Radioligand Binding Assay
This assay determines the affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity of this compound for the FP receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human FP receptor (e.g., HEK293-FP).
-
Radioligand: [³H]-PGF2α or another suitable high-affinity FP receptor radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled potent FP agonist (e.g., PGF2α or (+)-Cloprostenol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]-PGF2α, and varying concentrations of the test compound.
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of unlabeled PGF2α.
-
Test Compound Wells: Contain membranes, radioligand, and a concentration from the serial dilution of this compound.
-
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the functional potency (EC₅₀) of an agonist by quantifying the increase in intracellular calcium following receptor activation.
Objective: To determine the potency and efficacy of this compound in activating the FP receptor.
Materials:
-
Cell Line: A stable cell line expressing the FP receptor (e.g., HEK293-FP or CHO-FP).
-
Calcium-sensitive Fluorescent Dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Test Compound: this compound.
-
Control Agonist: PGF2α.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence Plate Reader: With injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C). This allows the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition: The instrument injects varying concentrations of this compound (and the control agonist PGF2α) into the wells.
-
Signal Detection: Immediately following injection, continuously measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of the agonist to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the E_max (the maximum efficacy) from the curve using non-linear regression.
-
Compare the EC₅₀ and E_max of this compound to the full agonist PGF2α to determine its relative potency and efficacy.
-
Therapeutic and Research Context
The parent compound, Cloprostenol, is a well-established luteolytic agent.[2][6] FP receptor agonists are also first-line treatments for glaucoma, reducing intraocular pressure by enhancing uveoscleral outflow.[11][12] Given that this compound is a significantly weaker agonist at the FP receptor, it is not used therapeutically.[1][4] Its relevance is primarily in the context of pharmaceutical chemistry and drug manufacturing, where it is considered an impurity that must be controlled during the synthesis of the active (+)-Cloprostenol to ensure product efficacy and consistency.[3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. interchemie.com [interchemie.com]
- 7. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What are Prostanoid receptor agonists and how do they work? [synapse.patsnap.com]
- 10. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 11. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostanoid receptor agonists for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Class of Ocular Therapeutics: A Technical Guide to the Discovery and History of Synthetic Prostaglandin F2α Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) F2α (PGF2α) is a naturally occurring lipid compound that exerts a wide range of physiological effects. In the early 1980s, research revealed its potent ability to reduce intraocular pressure (IOP), primarily by increasing the outflow of aqueous humor from the eye. This discovery opened a new avenue for the treatment of glaucoma, a leading cause of irreversible blindness worldwide. However, the therapeutic development of native PGF2α was hampered by significant challenges, including rapid metabolic degradation and a profile of undesirable side effects such as irritation and conjunctival hyperemia. These limitations spurred a concerted effort in the scientific community to design and synthesize modified PGF2α analogs that could offer improved stability, better corneal penetration, and a more favorable side-effect profile, ultimately leading to the development of a new class of highly effective anti-glaucoma drugs.
The Genesis of Synthetic Prostaglandins (B1171923): Overcoming Nature's Hurdles
The journey to create clinically viable PGF2α analogs is rooted in the foundational work of E.J. Corey, who was awarded the Nobel Prize in Chemistry in 1990 for his development of the theory and methodology of organic synthesis. In 1969, Corey's group reported the first total synthesis of prostaglandins, a landmark achievement that provided a reliable source of these compounds for research and laid the groundwork for future synthetic modifications.[1][2] A key element of this work was the development of the "Corey lactone," a versatile bicyclic intermediate that secured the correct stereochemistry and served as a cornerstone for the synthesis of numerous prostaglandin analogs.[1]
Early research into synthetic analogs focused on improving metabolic stability. Natural PGF2α is rapidly inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase. To circumvent this, researchers developed 13-dehydro analogs, which proved to be more resistant to metabolic breakdown.[3][4][5] These early studies demonstrated that it was possible to separate the desired therapeutic effects from some of the unwanted side effects by modifying the prostaglandin structure.[5] This principle guided the development of the highly successful PGF2α analogs used in ophthalmology today: latanoprost (B1674536), travoprost, and bimatoprost. These compounds are prodrugs, meaning they are administered in an inactive form (typically as an isopropyl ester or an amide) and are converted to their biologically active free acid form by esterases in the cornea.[6][7] This enhances their penetration into the eye and localizes their activity.
Core Synthetic Prostaglandin F2α Analogs in Clinical Use
The most prominent synthetic PGF2α analogs in clinical use for the treatment of glaucoma are Latanoprost, Travoprost, and Bimatoprost. They have become first-line treatments due to their potent IOP-lowering effects, once-daily dosing, and a low incidence of systemic side effects.[7][8]
-
Latanoprost: An isopropyl ester prodrug of 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α. It was the first prostaglandin analog to be approved for ophthalmic use.
-
Travoprost: An isopropyl ester prodrug of fluprostenol, it is a full agonist at the FP receptor.
-
Bimatoprost: A prostamide, which is structurally similar to PGF2α but with an ethyl amide group instead of a carboxylic acid. There has been some debate as to whether it is a prodrug or acts on its own receptor, but evidence suggests it is hydrolyzed to its free acid form which is a potent FP receptor agonist.[6]
Experimental Protocols: Synthesis of Key Analogs
The commercial synthesis of these analogs is complex and proprietary. However, the general strategies often build upon the principles established by Corey. The following are simplified representations of key synthetic steps reported in the chemical literature.
General Synthetic Strategy Overview
A common approach involves the use of a key intermediate, often a derivative of the Corey lactone, which contains the stereochemically defined cyclopentane (B165970) core. The α-chain (containing the carboxylic acid or amide) and the ω-chain (containing the 15-hydroxyl group) are then added through a series of chemical reactions.
Key Experimental Steps Often Include:
-
Preparation of the ω-chain: This typically involves the synthesis of a phosphonate (B1237965) or vinyl stannane (B1208499) corresponding to the desired ω-chain structure.
-
Attachment of the ω-chain: A Horner-Wadsworth-Emmons reaction is commonly used to couple the ω-chain phosphonate with an aldehyde derivative of the Corey lactone, forming an enone intermediate.
-
Stereoselective Reduction: The ketone at the C-15 position of the newly formed ω-chain is stereoselectively reduced to the desired (S)-hydroxyl group. This is a critical step for biological activity.
-
Lactone Reduction: The lactone in the core structure is reduced to a lactol (a hemiacetal).
-
Attachment of the α-chain: A Wittig reaction is used to introduce the α-chain, reacting the lactol with a phosphonium (B103445) ylide.
-
Esterification/Amidation: The terminal carboxylic acid of the α-chain is converted to the corresponding isopropyl ester (for latanoprost and travoprost) or ethyl amide (for bimatoprost).
-
Deprotection: Any protecting groups used to shield reactive functional groups during the synthesis are removed in the final steps.
Quantitative Data on PGF2α Analogs
The following tables summarize key quantitative data for the free acid forms of the major PGF2α analogs, which are the biologically active molecules.
Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM)
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |
| Latanoprost Acid | 98 | 119 | >10,000 |
| Travoprost Acid | 35 | 9,540 | 3,501 |
| Bimatoprost Acid | 83 | 95 | 387 |
Data compiled from Sharif et al. (2003).[9] Lower Ki values indicate higher binding affinity.
Table 2: Agonist Potency at the Cloned Human FP Receptor (EC50, nM)
| Compound | EC50 (nM) |
| Latanoprost Acid | 54.6 |
| Travoprost Acid | 3.2 |
| Bimatoprost Acid | 5.8 |
Data compiled from Sharif et al. (2002).[10] EC50 is the concentration of an agonist that gives half of the maximal response.
Table 3: Clinical Efficacy in Intraocular Pressure (IOP) Reduction
| Analog | Mean IOP Reduction (mmHg) | Percent IOP Reduction from Baseline |
| Latanoprost 0.005% | ~7-8 mmHg | ~25-35% |
| Travoprost 0.004% | ~7-9 mmHg | ~28-36% |
| Bimatoprost 0.03% | ~8-9 mmHg | ~30-38% |
Data represent typical ranges compiled from multiple clinical trials and meta-analyses.[6][11][12][13] Bimatoprost generally shows a slightly greater IOP-lowering effect compared to latanoprost and travoprost.[6][12]
Mandatory Visualizations
Prostaglandin F2α Signaling Pathway
PGF2α and its synthetic analogs mediate their effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor primarily couples to the Gq alpha subunit, initiating a cascade of intracellular events.
Caption: The PGF2α FP receptor signaling cascade.
Generalized Workflow for Synthetic PGF2α Analog Development
The development of a new synthetic PGF2α analog follows a logical progression from chemical design and synthesis to rigorous biological and clinical evaluation.
Caption: A generalized workflow for PGF2α analog development.
Conclusion
The development of synthetic prostaglandin F2α analogs represents a triumph of medicinal chemistry and a paradigm shift in the management of glaucoma. Building on the foundational synthetic strategies pioneered by E.J. Corey, researchers have successfully engineered molecules with enhanced therapeutic properties. By converting the native PGF2α into more stable and targeted prodrugs like latanoprost, travoprost, and bimatoprost, the field has provided highly effective treatments that significantly reduce intraocular pressure with a favorable safety profile. The ongoing exploration of prostaglandin pharmacology continues to offer promising avenues for the development of even more refined and effective therapies for ocular diseases.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and pharmacological activities of 13-dehydro derivatives of primary prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of prostaglandin analogues in patients with predominantly primary open-angle glaucoma or ocular hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of prostaglandin analogues in primary open-angle glaucoma or ocular hypertension patients: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-5-trans Cloprostenol as a Prostaglandin FP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-5-trans Cloprostenol is a synthetic analogue of Prostaglandin (B15479496) F2α (PGF2α). It is the geometric isomer of the potent luteolytic agent (+)-Cloprostenol and is primarily known as a minor impurity generated during the synthesis of the latter.[1][2][3] As an agonist of the Prostaglandin F (FP) receptor, this compound is significantly less potent than its cis counterpart. This guide provides a detailed examination of the FP receptor, its signaling mechanisms, the pharmacological context of this compound, and the experimental protocols used to characterize FP receptor agonists.
The Prostaglandin FP Receptor
The Prostaglandin F receptor, or FP receptor, is a G-protein coupled receptor (GPCR) that mediates the biological effects of its endogenous ligand, PGF2α.[4] Activation of the FP receptor is associated with a wide range of physiological and pathological processes, including uterine contraction, luteolysis, intraocular pressure regulation, and bone remodeling.[4][5] The receptor primarily couples to the Gq/11 family of G proteins to initiate intracellular signaling cascades.[6][7]
Signaling Pathways of the FP Receptor
Activation of the FP receptor by an agonist initiates two primary signaling cascades: the canonical Gq/11 pathway leading to calcium mobilization, and a secondary pathway involving the Rho family of small GTPases that regulates the cell cytoskeleton.
Canonical Gq/11-PLC-IP3/DAG Pathway
The primary signaling mechanism for the FP receptor involves the activation of Gαq/11 proteins.[8] This sets off a well-defined cascade:
-
Gq/11 Activation: Ligand binding induces a conformational change in the FP receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[7]
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase C-β (PLC-β).[6][9]
-
PIP2 Hydrolysis: PLC-β catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[7]
-
Second Messenger Generation: This hydrolysis yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12]
-
Downstream Effects:
-
IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][11]
-
DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets to modulate cellular function.[11][12]
-
References
- 1. veeprho.com [veeprho.com]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. tebubio.com [tebubio.com]
- 6. This compound - Applications - CAT N°: 10004970 [bertin-bioreagent.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of (+)-5-trans Cloprostenol impurity
An In-Depth Technical Guide on the Biological Activity of (+)-5-trans Cloprostenol Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the this compound impurity, a known process-related impurity in the synthesis of the potent luteolytic agent, (+)-Cloprostenol. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes key signaling pathways and experimental workflows.
Introduction to Cloprostenol and its Stereoisomers
Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) widely used in veterinary medicine to synchronize estrus and for therapeutic induction of luteolysis.[1] The biological activity of Cloprostenol is highly dependent on its stereochemistry. The active enantiomer is (+)-Cloprostenol, which has the (5Z) configuration at the carboxyl side chain double bond. The this compound is a geometric isomer and a minor impurity that can arise during the synthesis of (+)-Cloprostenol.[2] Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of the final drug product.
Pharmacological Profile of this compound Impurity
The primary mechanism of action of Cloprostenol is through its agonist activity at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] Activation of the FP receptor initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis).[1] The biological activity of the this compound impurity is significantly lower than that of the active (+)-Cloprostenol isomer.
In Vivo Biological Activity
A key study has demonstrated that the (+)-5-trans isomer of Cloprostenol is 20-fold less active than the 5-cis form (the active (+)-Cloprostenol) in its ability to terminate pregnancy in hamsters.[2][3] This indicates a substantial reduction in its in vivo luteolytic potency.
Quantitative Data Summary
| Compound | Biological Activity Metric | Relative Potency | Reference(s) |
| (+)-Cloprostenol (5-cis) | Termination of pregnancy in hamsters (in vivo) | 1 (Reference) | [2],[3] |
| This compound | Termination of pregnancy in hamsters (in vivo) | 20-fold less | [2],[3] |
| (+)-Cloprostenol (d-Cloprostenol) | Inhibition of [3H]PGF2α binding to bovine corpus luteum cell membranes (in vitro) | ~150 times more potent than dl-cloprostenol | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of prostaglandin analogs like this compound.
Prostaglandin F2α (FP) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the FP receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the human FP receptor.
-
Radioligand: [³H]-PGF2α.
-
Test Compounds: this compound, (+)-Cloprostenol (as a positive control).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound ((+)-Cloprostenol) in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled PGF2α (for non-specific binding).
-
25 µL of the test compound dilution or vehicle control.
-
50 µL of [³H]-PGF2α at a final concentration of ~1-5 nM.
-
100 µL of the FP receptor membrane preparation (5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Luteolytic Activity Assay (Hamster Model)
This protocol is based on the hamster pregnancy termination model, a common in vivo assay for assessing the luteolytic activity of PGF2α analogs.
Objective: To evaluate the in vivo potency of this compound in terminating pregnancy.
Materials:
-
Animals: Pregnant golden hamsters (8-10 weeks old).
-
Test Compounds: this compound and (+)-Cloprostenol dissolved in a suitable vehicle (e.g., saline or a small amount of ethanol (B145695) in saline).
-
Vehicle Control.
Procedure:
-
Animal Dosing: Administer graded doses of the test compounds and the vehicle control to groups of pregnant hamsters on a specific day of gestation (e.g., day 6-8). The administration route is typically subcutaneous or intramuscular.
-
Observation: Monitor the animals daily for signs of abortion (e.g., vaginal bleeding, expulsion of fetuses).
-
Endpoint: At a predetermined time point (e.g., 48-72 hours post-administration), euthanize the animals and examine the uterine horns for the presence or absence of viable fetuses.
-
Data Analysis: Determine the effective dose 50 (ED50), which is the dose required to terminate pregnancy in 50% of the animals, for each compound. The relative potency can then be calculated by comparing the ED50 values.
Signaling Pathways and Experimental Workflows
Prostaglandin F2α (FP) Receptor Signaling Pathway
The binding of an agonist like Cloprostenol to the FP receptor, a Gq-coupled receptor, initiates a cascade of intracellular events.
Caption: FP Receptor Signaling Pathway.
Experimental Workflow for FP Receptor Binding Assay
The following diagram illustrates the key steps in a typical FP receptor binding assay.
Caption: FP Receptor Binding Assay Workflow.
Toxicological Considerations
Specific toxicological studies on the this compound impurity are not publicly available. However, the safety of prostaglandin analogs used in cosmetic products has been a subject of review by regulatory bodies like the Scientific Committee on Consumer Safety (SCCS).[5] Concerns have been raised about the potential for these pharmacologically active substances to cause adverse effects, particularly when used in proximity to the eye.[5]
For pharmaceutical products, regulatory guidelines require the control and qualification of impurities. The reduced biological activity of the (+)-5-trans isomer suggests a lower potential for pharmacological side effects compared to the active (+)-Cloprostenol. However, a comprehensive toxicological assessment would be necessary to establish a safe level for this impurity in a drug substance. This would typically involve a battery of in vitro and in vivo toxicology studies.
Conclusion
The this compound impurity exhibits significantly reduced biological activity compared to the therapeutically active (+)-Cloprostenol. The 20-fold lower potency in an in vivo model of luteolysis highlights the critical role of the 5-cis double bond configuration for its pharmacological effect. While direct receptor binding data for the impurity is not available, the provided experimental protocols offer a framework for its further characterization. The lack of specific toxicological data underscores the need for a thorough safety assessment of this and other process-related impurities in the manufacturing of Cloprostenol-based pharmaceuticals. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of compounds.
References
- 1. Cloprostenol | C22H29ClO6 | CID 5311053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCCS Preliminary Opinion on Prostaglandins and Prostaglandin-analogues – CRITICAL CATALYST [criticalcatalyst.com]
Molecular formula and weight of (+)-5-trans Cloprostenol
This technical guide provides a comprehensive overview of the chemical and biological properties of (+)-5-trans Cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is intended for researchers, scientists, and professionals in the field of drug development. This document details its molecular characteristics, relevant experimental protocols, and its mechanism of action.
Core Molecular and Physical Properties
(+)-5-trans Cloprostenol is known to be a less active isomer and a minor impurity that arises during the synthesis of its more biologically potent counterpart, (+)-cloprostenol. The quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉ClO₆ | [1][2] |
| Molecular Weight | 424.9 g/mol | [1][2] |
| CAS Number | 57968-81-7 | [1][2] |
| Appearance | Neat | N/A |
| Boiling Point (Predicted) | 628.0 ± 55.0 °C | [3] |
| Density (Predicted) | 1.321 ± 0.06 g/cm³ | [3] |
| Purity | ≥95% to ≥98% | [1][2] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| Solubility | ||
| DMF | >100 mg/mL | [1] |
| DMSO | >100 mg/mL | [1] |
| Ethanol | >100 mg/mL | [1] |
| PBS (pH 7.2) | >16 mg/mL | [1] |
Mechanism of Action: Prostaglandin F2α Receptor Signaling
As an analog of PGF2α, this compound is expected to exert its biological effects through the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of an agonist like cloprostenol to the FP receptor initiates a signaling cascade that leads to various cellular responses, most notably luteolysis, the regression of the corpus luteum.
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and analysis of cloprostenol isomers.
This compound is an isomer formed during the synthesis of the more biologically active (+)-cloprostenol. The following protocol is adapted from a patented method for preparing (+)-cloprostenol and outlines the key steps from which both isomers can be derived.
Step A: Regioselective Reduction of a Protected Lactone
-
A protected optically active lactone (-)-isomer is reduced to the corresponding lactol (-)-isomer.
-
The reduction is carried out in a hydrocarbon solvent (e.g., hexane (B92381) or toluene) at a temperature of -65 to -55 °C.
Step B: Conversion to Protected (+)-Cloprostenol
-
The lactol (-)-isomer is reacted with a 4-carboxybutyl-triphenylphosphonium ylide.
-
This reaction is performed in an etheric solvent such as tetrahydrofuran, diisopropylether, or dioxane.
-
The ylide is prepared in situ from a phosphonium (B103445) halide using a strong base like potassium t-butylate or potassium amylate.
-
The reaction mixture is typically stirred for several hours at a controlled temperature (e.g., 0 to 5°C).
Step C: Deprotection and Isolation
-
The protecting groups on the (+)-isomer of cloprostenol are removed.
-
The reaction mixture is then decomposed, and the pH is adjusted to 2-3.
-
The organic phase is separated, and the product is extracted.
-
The solvent is evaporated, and the crude product can be purified, for instance, by recrystallization.
Note: The separation of the (+)-5-trans isomer from the desired (+)-cis isomer (the main product) would typically be achieved through chromatographic techniques as described in the following section.
This High-Performance Liquid Chromatography (HPLC) method is designed for the separation and quantification of cloprostenol enantiomers, including the (+)-5-trans isomer.
-
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Chiralcel OD-RH column.
-
-
Mobile Phase and Conditions:
-
An optimized mobile phase consists of a mixture of acetonitrile (B52724) and sodium dihydrogenphosphate (e.g., 20mM, pH 3.0) in a 33:67 (v/v) ratio.
-
The analysis is performed at a controlled temperature, for example, 20°C.
-
Detection is carried out at a wavelength of 274 nm, with higher sensitivity achievable at 210 nm.
-
-
Procedure:
-
Prepare standard solutions of the cloprostenol racemate in the mobile phase.
-
Inject the sample into the HPLC system.
-
Elute the enantiomers under the specified conditions. The baseline resolution of the enantiomers should be achieved within approximately 10 minutes.
-
-
Semipreparative Separation:
-
For the isolation of the isomers, the mobile phase composition can be adjusted (e.g., by slightly changing the acetonitrile to buffer ratio) to enhance the resolution for semipreparative purposes.
-
To assess the biological activity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be employed to measure its binding affinity to the PGF2α receptor.
-
Principle: This assay relies on the competition between unlabeled this compound and a fixed amount of labeled PGF2α (e.g., biotin-labeled) for binding to a limited number of PGF2α receptors pre-coated on a microplate. The amount of labeled PGF2α bound to the receptor is inversely proportional to the concentration of unlabeled this compound in the sample.
-
General Procedure:
-
Preparation: Prepare all reagents, standards, and samples. A standard curve is generated using known concentrations of unlabeled PGF2α.
-
Competition: Add the standard or sample, followed immediately by a biotin-labeled PGF2α analogue, to the wells of the microplate pre-coated with the PGF2α receptor antibody. Incubate for a specified time (e.g., 1 hour at 37°C) to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash several times to remove any unbound substances.
-
Detection: Add a detection reagent (e.g., HRP-Streptavidin conjugate) and incubate. This will bind to the biotin-labeled PGF2α that is bound to the receptor.
-
Substrate Addition: After another wash step, add a substrate solution that will react with the enzyme conjugate to produce a colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration of this compound in the sample is determined by comparing its absorbance to the standard curve.
-
References
Technical Guide: (+)-5-trans Cloprostenol (InChI Key: VJGGHXVGBSZVMZ-BDFMIYKPSA-N)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). It is recognized as a stereoisomer and a minor impurity in the synthesis of the potent luteolytic agent, (+)-Cloprostenol.[1] While its primary use is in veterinary medicine for the synchronization of estrus and treatment of reproductive disorders, its well-defined interaction with the Prostaglandin F2α (FP) receptor makes it a valuable tool for research in reproductive biology, pharmacology, and drug development.[2] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, signaling pathways, quantitative data, and detailed experimental protocols.
Physicochemical Properties and Identification
| Property | Value |
| IUPAC Name | (5E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
| InChI Key | VJGGHXVGBSZVMZ-BDFMIYKPSA-N |
| Molecular Formula | C₂₂H₂₉ClO₆ |
| Molecular Weight | 424.9 g/mol |
| CAS Number | 57968-81-7 |
| Synonyms | D-Cloprostenol (B24006), (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α |
Mechanism of Action and Signaling Pathway
This compound functions as an agonist at the Prostaglandin F2α (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The FP receptor is primarily coupled to the Gq alpha subunit.[3]
Upon binding of this compound to the FP receptor, the following signaling cascade is initiated:
-
Gq Protein Activation: The agonist-receptor complex catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
The primary physiological effect of this signaling pathway in the context of reproductive biology is luteolysis, the regression of the corpus luteum.[4][5]
Caption: FP Receptor Signaling Pathway.
Quantitative Pharmacological Data
| Compound | Parameter | Value | Species/System | Reference |
| (+)-Cloprostenol (cis-isomer) | IC₅₀ (Adipose Precursor Differentiation Inhibition) | 3 pM | Rat | [6][7] |
| This compound | Relative Potency (in vivo Luteolytic Activity) | ~20-fold less active than the cis-isomer | Hamster | [1][8] |
| d-Cloprostenol (active enantiomer) | Relative Potency (FP Receptor Binding) | ~150-fold more potent than dl-cloprostenol | Bovine Corpus Luteum | [9] |
Note: The IC₅₀ value for (+)-Cloprostenol provides a benchmark for the high potency of the cis-isomer. The in vivo data for this compound suggests that its in vitro binding affinity and functional potency would be substantially lower than that of the cis-isomer.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
FP Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of an unlabeled FP receptor agonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This protocol measures the ability of this compound to stimulate an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Workflow Diagram:
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the FP receptor into a 96-well, black-walled, clear-bottom plate and culture until confluent.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.
-
Wash the cells with buffer to remove excess dye.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
-
Conclusion
This compound, while being a less potent isomer of its cis counterpart, serves as a specific agonist for the Prostaglandin F2α receptor. Its well-characterized mechanism of action through the Gq-PLC-IP₃-Ca²⁺ signaling pathway makes it a useful pharmacological tool for studying FP receptor function and for screening and development of novel modulators of this pathway. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working with this compound. Further studies are warranted to precisely determine the in vitro pharmacological parameters of this compound to enable a more complete understanding of its structure-activity relationship.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cloprostenol - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-5-trans Cloprostenol (CAS Number: 57968-81-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-5-trans Cloprostenol (B1669231) is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). It is recognized primarily as a stereoisomer and a minor impurity in the synthesis of the more biologically active (+)-cloprostenol, a potent luteolytic agent used in veterinary medicine.[1][2] While sharing the basic structural framework of PGF2α, the trans configuration of the double bond at the C-5 position significantly attenuates its biological activity compared to the cis isomer.[1][2] This technical guide provides a comprehensive overview of the available scientific information on (+)-5-trans Cloprostenol, focusing on its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical properties of this compound is presented in Table 1. Spectroscopic data, while not extensively published for this specific isomer, can be inferred from studies on cloprostenol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57968-81-7 | [3] |
| Molecular Formula | C₂₂H₂₉ClO₆ | [3] |
| Molecular Weight | 424.91 g/mol | [3] |
| Appearance | White to slightly yellowish very viscous oil or wax | [4] |
| Solubility | Slightly soluble in water and ethyl ether; soluble in chloroform; highly soluble in 95% ethanol (B145695) and acetone.[4] Soluble in DMF (>100 mg/mL), DMSO (>100 mg/mL), and Ethanol (>100 mg/mL). | [2] |
| Storage | Store at -20°C. | [2] |
| Optical Rotation | [α]²⁵_D = +22.8° (c = 1, ethanol) for (+)-cloprostenol containing 2.5% of the 5,6-trans isomer. | [3] |
Table 2: Spectroscopic Data for Cloprostenol (as a reference)
| Technique | Data (Note: Specific data for the (+)-5-trans isomer is limited) | Reference |
| ¹³C NMR | Chemical shifts have been reported for cloprostenol. | [5] |
| ¹H NMR | NMR studies of cloprostenol complexes have been conducted. | |
| Mass Spectrometry | Product ion scan mass spectra of cloprostenol have been published. | [6] |
Synthesis and Manufacturing
This compound is typically formed as an impurity during the synthesis of (+)-cloprostenol. The Corey synthesis for prostaglandins (B1171923) provides the foundational methodology for creating the cloprostenol molecule. A European patent (EP 0362686 A2) details a method for preparing the (+)-isomer of cloprostenol, wherein the (+)-5,6-trans isomer is identified as a 2.5% impurity in the final product.[3]
The synthesis involves a Wittig reaction between a lactol intermediate and a phosphonium (B103445) ylide. The formation of the trans isomer at the C-5 position is a known side reaction in Wittig-type olefination, and its proportion can be influenced by reaction conditions such as the nature of the base and solvent.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of (+)-Cloprostenol.
Mechanism of Action: Prostaglandin F2α Receptor (FP) Signaling
As a PGF2α analogue, this compound is presumed to exert its biological effects through interaction with the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). However, its affinity and efficacy are significantly lower than the cis isomer. The binding of an agonist to the FP receptor initiates a signaling cascade that is crucial for its physiological effects, such as luteolysis.
FP Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Prostaglandin F2α (FP) receptor.
Biological Activity
Experimental Protocols
Detailed, standardized protocols for the specific use of this compound are not widely published due to its status as an impurity and a research chemical. However, based on published methodologies for cloprostenol and other PGF2α analogues, representative protocols can be outlined.
Chiral High-Performance Liquid Chromatography (HPLC) for Isomer Analysis
This method is adapted from a published procedure for the enantioselective analysis of cloprostenol.[7]
Objective: To separate and quantify the isomers of cloprostenol, including the (+)-5-trans isomer.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD-RH (or equivalent chiral stationary phase).
-
Mobile Phase: Acetonitrile and sodium dihydrogenphosphate buffer (e.g., 20 mM, pH 3.0) in a ratio of approximately 33:67 (v/v). The exact ratio may need optimization.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 274 nm.
-
Column Temperature: 20°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of the cloprostenol isomer mixture in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify the peaks corresponding to each isomer based on their retention times (the (+)-enantiomer typically elutes first). Quantify the amount of each isomer using the calibration curve.
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of cloprostenol isomers.
In Vivo Luteolysis Assay in a Bovine Model (Conceptual)
This protocol is a synthesized representation based on various studies on luteolysis in cattle.[8][9][10]
Objective: To assess the luteolytic potential of this compound in a bovine model.
Animal Model: Non-lactating, cycling dairy cows.
Procedure:
-
Estrus Synchronization: Synchronize the estrous cycles of the cows using a standard protocol (e.g., two injections of a PGF2α analogue 14 days apart).
-
Treatment Groups:
-
Vehicle Control (e.g., saline).
-
Positive Control (e.g., a standard luteolytic dose of (+)-cloprostenol).
-
Test Group(s) (different doses of this compound).
-
-
Treatment Administration: Administer the treatments via intramuscular injection during the mid-luteal phase (e.g., day 7-10 post-estrus).
-
Monitoring and Sample Collection:
-
Collect blood samples via jugular venipuncture at regular intervals (e.g., 0, 24, 48, 72, and 96 hours post-treatment) for progesterone (B1679170) analysis.
-
Perform transrectal ultrasonography at the same time points to measure corpus luteum (CL) size and blood flow.
-
-
Endpoint Analysis:
-
Measure plasma progesterone concentrations using a validated immunoassay. Luteolysis is typically defined as a significant drop in progesterone levels (e.g., to <1 ng/mL).
-
Analyze ultrasonographic data to determine changes in CL volume and vascularization.
-
Monitor for signs of estrus.
-
Data Presentation: Conceptual Luteolysis Assay Results
| Treatment Group | Dose | Mean Time to Luteolysis (hours) | Percentage of Animals Showing Luteolysis |
| Vehicle Control | - | > 96 | 0% |
| Positive Control | Standard | ~48 | >90% |
| This compound | Low | Not Determined | Not Determined |
| This compound | High | Not Determined | Not Determined |
Conclusion
This compound is a well-characterized stereoisomer of the potent luteolytic agent, cloprostenol. Its primary significance in the scientific literature is as a less active impurity formed during the synthesis of the clinically relevant cis-isomer. While its biological activity is markedly reduced, its presence necessitates robust analytical methods for quality control in pharmaceutical preparations of cloprostenol. Further research is required to fully elucidate the specific binding kinetics and pharmacological profile of pure this compound at the FP receptor and to explore any potential unique biological effects it may possess. This guide provides a foundational understanding of this compound for researchers in the fields of medicinal chemistry, pharmacology, and veterinary science.
References
- 1. Comparison of three subcutaneous modes of prostaglandin F2 alpha administration for pregnancy termination in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. data.epo.org [data.epo.org]
- 4. Molecular docking study and pharmacokinetic insights of rifampicin in pure and capsule dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cloprostenol in Reproductive Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloprostenol (B1669231), a synthetic analogue of Prostaglandin (B15479496) F2α (PGF2α), is a cornerstone of reproductive management in veterinary medicine and a subject of ongoing research in human reproductive biology. As a potent luteolytic agent, its primary function is to induce the functional and morphological regression of the corpus luteum (CL), thereby enabling precise control over the estrous cycle. This guide provides an in-depth examination of cloprostenol's mechanism of action, its pharmacokinetic profile, quantitative efficacy, and the experimental protocols used to investigate its biological effects.
Introduction
Cloprostenol is a structural analogue of the naturally occurring prostaglandin PGF2α.[1] It is typically synthesized as a racemic mixture of two enantiomers, d-cloprostenol (B24006) and l-cloprostenol.[2] Extensive research has demonstrated that the luteolytic activity resides almost exclusively in the d-enantiomer, which is also referred to as dexcloprostenol.[2][3] This stereospecificity is crucial for its biological function and has led to the development of products containing only the active d-isomer to enhance efficacy and reduce the required therapeutic dose.[2] Its principal application is in the synchronization of estrus and ovulation in livestock, treatment of reproductive pathologies, and the termination of pregnancy.[4][5][6]
Mechanism of Action
Receptor Binding
Cloprostenol exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[4][7] The binding is highly stereospecific, with the d-cloprostenol enantiomer showing significantly higher affinity and potency compared to the racemic (dl-cloprostenol) mixture.[8] Studies in bovine corpus luteum cell membranes have shown d-cloprostenol to be approximately 150 times more potent than dl-cloprostenol in inhibiting the binding of labeled PGF2α.[8]
Intracellular Signaling Pathway
Upon binding of cloprostenol to the FP receptor, a conformational change activates the associated heterotrimeric Gq protein.[4][9] This initiates a well-defined signaling cascade: the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] The concurrent rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[5] This cascade ultimately leads to the physiological responses of luteolysis, including the inhibition of progesterone (B1679170) synthesis and the initiation of apoptosis in luteal cells.[5][10]
Pharmacokinetics and Metabolism
Following intramuscular administration, cloprostenol is rapidly absorbed. In cattle, peak plasma levels are reached within 30 minutes.[2] The drug has a relatively short plasma half-life of approximately 3 hours.[2] Metabolism occurs primarily through β-oxidation, forming the less active tetranor acid of cloprostenol.[11] Excretion is fairly rapid, with approximately 50-60% of the administered dose recovered in the urine and the remainder in the feces within 24-48 hours.[2][11]
Data Presentation: Quantitative Effects of Cloprostenol
The efficacy of cloprostenol has been quantified across numerous studies. The following tables summarize key findings regarding its receptor affinity, pharmacokinetic properties, and clinical efficacy in various reproductive applications.
Table 1: Receptor Binding Affinity in Bovine Luteal & Myometrial Membranes
| Compound | Tissue | Relative Potency (vs. PGE1) | Reference |
|---|---|---|---|
| d-Cloprostenol | Corpus Luteum | ~280x | [8] |
| PGF2α | Corpus Luteum | ~280x | [8] |
| dl-Cloprostenol | Corpus Luteum | ~1.9x | [8] |
| d-Cloprostenol | Myometrium | ~95x | [8] |
| PGF2α | Myometrium | ~95x | [8] |
| dl-Cloprostenol | Myometrium | ~9.5x |[8] |
Table 2: Pharmacokinetic Parameters of Cloprostenol
| Species | Dose & Route | Tmax | T½β (Elimination Half-life) | Primary Metabolite | Reference |
|---|---|---|---|---|---|
| Cattle | 500 µg IM | ~30 minutes | ~3 hours | Tetranor acid | [2] |
| Swine | 75 µg (R-cloprostenol) IM | 30-80 minutes | ~3.1 hours | Not specified |[2] |
Table 3: Efficacy of Cloprostenol in Luteolysis and Estrus Synchronization in Cattle
| Treatment Group | Key Outcome | Result | Reference |
|---|---|---|---|
| Beef Heifers (500 µg IM) | Interval to Ovulation | 84.0 ± 8.2 hours | [12] |
| Beef Heifers (125 µg IM) | Interval to Ovulation | 92.0 ± 7.4 hours | [12] |
| Lactating Dairy Cows (Ovsynch) | Luteal Regression Rate | 86.6% | |
| Non-lactating Dairy Cows (150 µg d-cloprostenol) | Interval to Ovulation | 4.5 ± 0.4 days |
| Non-lactating Dairy Cows (300 µg d-cloprostenol) | Interval to Ovulation | 3.3 ± 0.1 days | |
Table 4: Efficacy of Cloprostenol for Termination of Pregnancy
| Species | Gestation Stage | Dose | Success Rate | Key Observation | Reference |
|---|---|---|---|---|---|
| Ewes | 20-60 days | 125 or 250 µg | 92% (luteolysis) | Progesterone fell from ~4 ng/mL to 0.6 ng/mL in 48h | |
| Queens (Cats) | >45 days | 10 mg/kg Aglepristone + 5 µg/kg Cloprostenol | 100% | Fetal expulsion significantly faster than Aglepristone alone | |
| Llama | ~2.5 months | 150 µg IM | 100% (single case) | Progesterone fell from 5.7 to <0.2 ng/mL in 60h |
| Cattle | <150 days | 0.5 mg | High | Aborted promptly | |
Experimental Protocols
Detailed methodologies are essential for the accurate study of cloprostenol's effects. Below are representative protocols for key in vitro and in vivo experiments.
Protocol 1: Competitive Radioligand Binding Assay for FP Receptor Affinity
This protocol determines the affinity (Ki) of cloprostenol for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Harvest target tissue (e.g., bovine corpus luteum) and immediately place in ice-cold homogenization buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[1]
-
Homogenize the tissue using a Polytron or similar device.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[1]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
2. Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
- 150 µL of membrane preparation (50-120 µg protein).[1]
- 50 µL of competing ligand (unlabeled cloprostenol) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁴ M).[8] For total binding wells, add buffer. For non-specific binding wells, add a high concentration of unlabeled PGF2α.
- 50 µL of radiolabeled ligand (e.g., [³H]PGF2α) at a fixed concentration near its Kd.[1]
-
Incubate the plate with gentle agitation for 60-90 minutes at 30°C to reach equilibrium.[1]
3. Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[1]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.[1]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the log concentration of the competing ligand (cloprostenol) to generate a competition curve.
-
Determine the IC50 value (concentration of cloprostenol that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Assessment of Luteolytic Efficacy in a Bovine Model
This protocol assesses the functional and morphological regression of the corpus luteum in response to cloprostenol.
1. Animal Selection and Synchronization:
-
Select healthy, cycling cows or heifers.
-
Synchronize the estrous cycle of the animals to ensure the corpus luteum is at a responsive stage (typically between Day 6 and Day 12 post-estrus).
2. Baseline Measurement (Time 0):
-
Perform a transrectal B-mode and color Doppler ultrasonography to measure the initial diameter and vascular perfusion of the corpus luteum.
-
Collect a blood sample via coccygeal venipuncture for baseline plasma progesterone concentration analysis.
3. Treatment Administration:
-
Administer a single intramuscular injection of cloprostenol at the desired dose (e.g., 500 µg for cattle). A control group should be administered a saline vehicle.
4. Post-Treatment Monitoring:
-
Collect blood samples and perform ultrasonography at regular intervals (e.g., every 8 hours) for at least 48-72 hours post-injection.
5. Sample Analysis:
-
Centrifuge blood samples to separate plasma and store at -20°C until analysis.
-
Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Calculate CL volume and assess changes in blood flow from ultrasound images.
6. Data Interpretation:
-
Successful luteolysis is characterized by a significant drop in plasma progesterone concentration (typically to <1 ng/mL) and a measurable decrease in CL volume and blood flow.
Protocol 3: Ovsynch Timed Artificial Insemination (TAI) Protocol
The Ovsynch protocol is a widely used experimental and commercial workflow that utilizes cloprostenol to synchronize ovulation, enabling fixed-time artificial insemination.
1. Day 0: Administer the first injection of Gonadotropin-Releasing Hormone (GnRH). This causes the ovulation or luteinization of any dominant follicles present on the ovaries.[10]
2. Day 7: Administer an injection of cloprostenol (or another PGF2α analogue). This induces luteolysis of the original CL and any accessory luteal tissue formed after the GnRH injection.[10]
3. Day 9 (56 hours after PGF2α): Administer a second injection of GnRH. This stimulates a synchronized LH surge, leading to the ovulation of the newly matured dominant follicle.[10]
4. Day 10 (16 hours after second GnRH): Perform timed artificial insemination. At this point, ovulation is imminent or has just occurred in the majority of treated animals.[10]
Conclusion
Cloprostenol is a powerful and versatile pharmacological tool in reproductive biology. Its well-characterized mechanism of action, centered on the stereospecific activation of the FP receptor and subsequent induction of luteolysis, provides a reliable method for manipulating the estrous cycle. The quantitative data consistently demonstrate its efficacy in both physiological management and therapeutic applications. The standardized experimental protocols outlined in this guide serve as a foundation for further research into its applications, signaling nuances, and the development of next-generation reproductive therapies. For professionals in research and drug development, a thorough understanding of cloprostenol's function and methodology is indispensable for advancing the field of reproductive science.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. OvSynch Protocol and its Modifications in the Reproduction Management of Dairy Cattle Herds – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of a bovine luteal cell culture model: Effects of passage number | PLOS One [journals.plos.org]
- 9. www1.agric.gov.ab.ca [www1.agric.gov.ab.ca]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. extension.psu.edu [extension.psu.edu]
The Metabolic Journey of Cloprostenol: A Technical Guide to its Fate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α, is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and for therapeutic termination of pregnancy. A thorough understanding of its metabolism and excretion is paramount for optimizing dosage regimens, ensuring efficacy, and evaluating safety in target animal species. This technical guide provides a comprehensive overview of the metabolic pathways and excretion profiles of cloprostenol in various animal models, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Pharmacokinetics and Excretion
The elimination of cloprostenol from the body is a rapid process, primarily occurring via renal and fecal routes. The extent of excretion through each pathway varies depending on the animal species and the route of administration.
Quantitative Excretion Data
The following table summarizes the percentage of administered cloprostenol dose recovered in urine and feces across different animal models.
| Animal Model | Administration Route | Dose | % in Urine | % in Feces | Time Frame | Citation |
| Rat | Subcutaneous | 200 µg/kg | 52% | 43% | Not Specified | [1] |
| Rat | Subcutaneous | 20-200 µg/kg | 60% | 14% | 48 hours | [2] |
| Rat | Intravaginal | 200 µg/kg | ~21% | ~21% | Not Specified | [1] |
| Marmoset | Subcutaneous | 100 µg/kg | 55% | 16% | 72 hours | [2] |
| Cow | Intramuscular | 500 µg | 52.5% | Not Specified | 16 hours | [2] |
| Cow | Intramuscular | 0.5 mg & 10 mg | 58.2% & 56.3% | Not Specified | Not Specified | [3] |
| Pig | Intramuscular | 200 µg | ~25% | ~25% | Not Specified | [2] |
Plasma Pharmacokinetics
Following administration, cloprostenol is rapidly absorbed and distributed. The table below presents key pharmacokinetic parameters in different species.
| Animal Model | Administration Route | Dose | Cmax | Tmax | Elimination Half-life (T1/2β) | Citation |
| Rat | Subcutaneous | 200 µg/kg | 84 ng equiv./ml | 30 minutes | 54 minutes | [1] |
| Cow | Intramuscular | 500 µg | 0.43 µg/l | 30 minutes | 3 hours | [2] |
| Cow (R-cloprostenol) | Intramuscular | 150 µg | ~1.4 µg/l | 90 minutes | 1 hour 37 minutes | [2] |
| Pig | Intramuscular | 200 µg | 0.70 µg/l | 1 hour | Not Specified | [2] |
| Pig (R-cloprostenol) | Intramuscular | 75 µg | ~2 µg/l | 30-80 minutes | 3 hours 10 minutes | [2] |
Metabolism of Cloprostenol
Cloprostenol undergoes extensive metabolism before excretion. The primary metabolic pathway across most species studied is β-oxidation of the carboxylic acid side chain. Other biotransformations include modifications to the cyclopentane (B165970) ring.
Major Metabolites
The predominant metabolites of cloprostenol identified in various animal models are listed below.
| Animal Model | Major Metabolites | Citation |
| Rat | Tetranor acid of 9-keto-cloprostenol, δ-lactone of the tetranor acid of cloprostenol | [2] |
| Marmoset | Unchanged cloprostenol, Dinor-cloprostenol | [1][2] |
| Cow | Tetranor acid of cloprostenol (as δ-lactone and glucuronide conjugates) | [2][3] |
| Pig | Tetranor acid metabolite | [2] |
Interestingly, cloprostenol appears to be a poor substrate for the enzymes 15-hydroxyprostaglandin dehydrogenase and 13,14-reductase, which are responsible for the rapid deactivation of endogenous prostaglandins.[3] This resistance to rapid metabolic inactivation contributes to its longer half-life compared to natural PGF2α.[4]
Metabolic Pathway of Cloprostenol
The following diagram illustrates the primary metabolic transformations of cloprostenol.
Caption: Primary metabolic pathways of cloprostenol.
Experimental Protocols
The characterization of cloprostenol's metabolism and excretion has been largely dependent on studies utilizing radiolabeled compounds and advanced analytical techniques.
General Experimental Workflow for Pharmacokinetic Studies
A typical experimental design for investigating the pharmacokinetics of cloprostenol is outlined below.
Caption: Generalized experimental workflow for cloprostenol pharmacokinetic studies.
Methodologies for Key Experiments
-
Radiolabeling: Studies have extensively used [14C]cloprostenol to trace the drug and its metabolites throughout the body.[1][2][3] The specific activity of the radiolabeled compound is a critical parameter for ensuring sensitivity.
-
Administration: Various routes of administration have been investigated, including subcutaneous, intramuscular, and intravaginal, to reflect potential clinical uses and to understand absorption characteristics.[1][2]
-
Sample Collection: Timed collection of blood, urine, and feces is crucial for determining the rate and routes of excretion and for pharmacokinetic modeling.[1][2]
-
Analytical Techniques:
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used for the separation of parent drug from its metabolites in biological matrices.[1][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique for the structural elucidation and identification of metabolites.[2]
-
Radioimmunoassay (RIA): A sensitive method for quantifying cloprostenol concentrations in tissues.
-
Liquid Scintillation Counting: Employed to measure total radioactivity in samples, providing a basis for calculating excretion balances.
-
Species-Specific Considerations
-
Cattle: In dairy cows, cloprostenol is extensively metabolized, with the tetranor acid of cloprostenol being a major urinary metabolite, often found as a glucuronide conjugate.[2][3] The elimination half-life is approximately 3 hours.[2]
-
Pigs: Following intramuscular administration, roughly half of the dose is recovered in urine and feces. The parent compound and its tetranor acid metabolite are the major urinary components.[2]
-
Rats: Metabolism in rats involves both β-oxidation to tetranor-cloprostenol and biotransformation of the cyclopentane ring to form the tetranor acid of 9-keto-cloprostenol.[1][2]
-
Marmosets: In contrast to other species, unchanged cloprostenol and its dinor acid (resulting from one stage of β-oxidation) are the major urinary metabolites, indicating a less extensive metabolic profile.[1][2]
Conclusion
The metabolism and excretion of cloprostenol are characterized by rapid elimination and significant species-dependent variations in metabolic pathways. The primary route of metabolism across different animal models is β-oxidation of the carboxylic acid side chain. A comprehensive understanding of these pharmacokinetic and metabolic profiles is essential for the rational design of therapeutic protocols and for ensuring the safe and effective use of cloprostenol in veterinary practice. Further research focusing on the enzymatic pathways involved in cloprostenol metabolism could provide deeper insights into the observed species differences.
References
- 1. The disposition of the synthetic prostaglandin analogue cloprostenol ('Estrumate') in the rat and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Potency of (+)-5-trans Cloprostenol and (+)-Cloprostenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its biological activity is highly dependent on its stereochemistry. This technical guide provides a detailed comparative analysis of the biological potency of two isomers: (+)-cloprostenol, the eutomer responsible for its primary therapeutic effects, and (+)-5-trans cloprostenol, a geometric isomer and a minor impurity in some synthetic preparations. This document summarizes available quantitative data on their biological activity, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Prostaglandin F2α (PGF2α) and its synthetic analogs, such as cloprostenol, exert their physiological effects by binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a signaling cascade that leads to various physiological responses, most notably the regression of the corpus luteum (luteolysis).
Cloprostenol possesses several chiral centers and a double bond in the α-chain, leading to the possibility of multiple stereoisomers and geometric isomers. The dextrorotatory enantiomer, (+)-cloprostenol (also known as d-cloprostenol), is recognized as the biologically active form. The 5,6-double bond in the α-chain is typically in the cis configuration in the active molecule. The (+)-5-trans isomer, therefore, differs in the geometry of this critical double bond. Understanding the impact of this geometric isomerism on biological potency is crucial for optimizing drug efficacy and purity.
Comparative Biological Potency: Quantitative Data
The biological potency of prostaglandin analogs is primarily assessed through receptor binding assays and in vitro/in vivo functional assays. While direct comparative studies on this compound versus (+)-cloprostenol are limited, the available data, along with comparisons to the racemic mixture (dl-cloprostenol), consistently indicate a significantly lower potency for the 5-trans isomer.
Table 1: Receptor Binding Affinity for the Prostaglandin F2α Receptor
| Compound | Tissue/Cell Line | Assay Type | Relative Potency/Affinity | Reference |
| (+)-Cloprostenol (d-cloprostenol) | Bovine Corpus Luteum Membranes | Radioligand Binding Assay | ~150-fold higher than dl-cloprostenol | [1] |
| (+)-Cloprostenol (d-cloprostenol) | Bovine Myometrial Membranes | Radioligand Binding Assay | ~10-fold higher than dl-cloprostenol | [1] |
| This compound | - | - | Data not available | - |
Table 2: In Vivo Biological Activity
| Compound | Animal Model | Assay | Result | Reference |
| This compound | Hamster | Termination of Pregnancy | 20-fold less active than the 5-cis form | [2][3] |
| (+)-Cloprostenol (d-cloprostenol) | Buffaloes | Cervical Dilation | More potent than dl-cloprostenol | [4][5] |
| (+)-Cloprostenol (d-cloprostenol) | Dairy Cattle | Luteolysis | More potent than dl-cloprostenol | [6] |
Signaling Pathway of the Prostaglandin F2α (FP) Receptor
Both (+)-cloprostenol and, to a lesser extent, this compound, are agonists of the FP receptor. The activation of this receptor primarily initiates a signaling cascade through the Gq alpha subunit of its coupled heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the physiological responses associated with PGF2α, such as smooth muscle contraction and luteolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. PGF2α(Prostaglandin F2 Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Prostaglandin F2- alpha Receptor/PTGFR Polyclonal Antibody (APR-067-200UL) [thermofisher.com]
- 4. The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: In Vitro Cell Culture Protocols for (+)-5-trans Cloprostenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-5-trans Cloprostenol (B1669231) is a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α).[1] It functions as an agonist for the PGF2α receptor, known as the FP receptor.[2] The FP receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq protein to initiate a signaling cascade.[3][4] This application note provides an overview of the mechanism of action of (+)-5-trans Cloprostenol and detailed protocols for its application in in vitro cell culture models to study cellular responses such as proliferation, steroidogenesis, and signal transduction.
Cloprostenol is a potent luteolytic agent, meaning it can induce the regression of the corpus luteum.[1][5] While the more common isomer, (+)-cloprostenol (a cis isomer), is highly active, this compound is often considered a minor, less active impurity from its synthesis.[6][7] Nevertheless, its activity as an FP receptor agonist makes it a useful tool for in vitro studies investigating PGF2α-mediated biological processes.
The activation of the FP receptor by PGF2α or its analogs triggers the activation of phospholipase C (PLC), which leads to the mobilization of inositol (B14025) phosphates and an increase in intracellular calcium.[3][8] This pathway can also lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically ERK1/2 phosphorylation.[3][8] These signaling events can culminate in various cellular responses, including modulation of cell proliferation and gene expression.[3][9]
Mechanism of Action: FP Receptor Signaling Pathway
The primary mechanism of action for this compound is through the activation of the Prostaglandin F2α (FP) receptor. The simplified signaling cascade is depicted below.
Caption: FP Receptor signaling cascade initiated by this compound.
Experimental Protocols
This section outlines the general workflow and specific protocols for studying the effects of this compound in cell culture.
Caption: General experimental workflow for in vitro cell-based assays.
3.1. Reagent Preparation
-
This compound Stock Solution:
-
This compound is soluble in organic solvents such as Dimethylformamide (DMF) and DMSO.[6]
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in high-purity DMSO. For example, for a compound with a molecular weight of 424.9 g/mol , dissolve 4.25 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[6]
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
3.2. General Cell Culture Procedures
Standard aseptic cell culture techniques are required for all procedures. Protocols for thawing and passaging cells should be optimized for the specific cell line being used.
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.[10]
-
Transfer the thawed cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask and incubate at the recommended temperature and CO₂ concentration.
-
-
Passaging Adherent Cells:
-
Aspirate the culture medium from a confluent flask of cells.
-
Wash the cell monolayer once with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).
-
Add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium (containing serum).
-
Collect the cell suspension and centrifuge at 125-200 x g for 5 minutes.[10]
-
Resuspend the cell pellet in fresh medium and transfer the required volume to a new flask for continued culture.
-
3.3. Protocol 1: Cell Proliferation Assay
This protocol is designed to measure the effect of this compound on the proliferation of FP receptor-expressing cells, such as the Ishikawa human endometrial adenocarcinoma cell line.[3]
-
Cell Seeding: Seed Ishikawa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the treatment or vehicle control medium.
-
Incubation: Incubate the plate for an additional 24-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
3.4. Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol measures the activation of the MAPK signaling pathway in response to this compound.
-
Cell Seeding: Seed endometrial cells (e.g., FPS cells) in 6-well plates and grow to 80-90% confluency.[8]
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a serum-free or low-serum medium for 12-24 hours before treatment.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for short time points (e.g., 0, 5, 10, 20 minutes).[8]
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blot:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
3.5. Protocol 3: Progesterone (B1679170) Secretion Assay
This protocol assesses the functional luteolytic effect of this compound on primary luteal cells.[5][11]
-
Cell Culture: Culture primary luteal cells isolated from an appropriate species (e.g., feline, bovine, or human) according to established protocols.[5][11]
-
Treatment: Treat the cultured luteal cells with this compound (e.g., 1 µg/mL) for 24-48 hours.[11] Include a vehicle control.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant (conditioned medium).
-
Hormone Analysis:
-
Centrifuge the collected medium to remove any cellular debris.
-
Measure the concentration of progesterone in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis: Normalize progesterone concentrations to the total protein content or cell number in each well. Express the results as a percentage of the vehicle-treated control.
Data Presentation
Quantitative data from in vitro studies should be clearly summarized for comparison.
Table 1: Summary of In Vitro Models and Conditions for Cloprostenol/PGF2α Studies
| Cell Type | Species | Compound & Concentration | Incubation Time | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Luteal Tissue Slices | Human | Cloprostenol (1 µg/mL) | Up to 21 hours | Initial depression of progesterone and estradiol (B170435) secretion.[11] | [11] |
| Luteal Cells (Small) | Domestic Cat | Cloprostenol | 2 days | Significant reduction in progesterone concentration.[5] | [5] |
| Ishikawa Cells | Human | PGF2α | Not specified | Enhanced cell proliferation.[3] | [3] |
| FPS Cells | Human | PGF2α (100 nM) | 5-20 minutes | Rapid, time-dependent activation of ERK1/2.[8] | [8] |
| Luteinized Granulosa | Bovine | PG Analog (10 ng/mL) | 2 days | Increased expression of FGF2 and THBS2 genes.[9] |[9] |
Table 2: Recommended Reagents and Materials
| Reagent/Material | Purpose | Recommended Supplier |
|---|---|---|
| This compound | FP Receptor Agonist | MedchemExpress, TargetMol, etc.[6][7] |
| Cell Culture Medium (e.g., DMEM, RPMI) | Cell growth and maintenance | Commercial Supplier |
| Fetal Bovine Serum (FBS) | Medium supplement for cell growth | Commercial Supplier |
| Penicillin-Streptomycin | Antibiotic/Antimycotic | Commercial Supplier |
| Trypsin-EDTA | Cell dissociation for passaging | Commercial Supplier |
| DMSO / DMF | Solvent for stock solution preparation | Sigma-Aldrich, etc. |
| MTT Reagent | Reagent for cell viability/proliferation assay | Commercial Supplier |
| RIPA Lysis Buffer | Protein extraction for Western blot | Commercial Supplier |
| Protease/Phosphatase Inhibitors | Prevent protein degradation during lysis | Commercial Supplier |
| p-ERK1/2 & Total ERK1/2 Antibodies | Primary antibodies for Western blot | Cell Signaling Technology, etc. |
| Progesterone ELISA Kit | Quantification of progesterone secretion | Cayman Chemical, Abcam, etc. |
Troubleshooting
-
No Observed Effect:
-
Confirm FP Receptor Expression: Ensure the chosen cell line expresses functional FP receptors at the protein level.
-
Check Compound Activity: Verify the integrity and concentration of the this compound stock solution.
-
Optimize Concentration/Time: Perform a broader dose-response and time-course experiment, as the effective concentration may vary between cell types. The trans isomer is known to be less potent than the cis isomer.[6]
-
-
High Cell Death/Cytotoxicity:
-
Reduce Solvent Concentration: Ensure the final DMSO/DMF concentration is non-toxic (e.g., <0.1%).
-
Test for Cytotoxicity: Perform a viability assay (e.g., Trypan Blue exclusion) to determine if the observed effect is specific or due to general toxicity at the tested concentrations.
-
Lower Compound Concentration: High concentrations of any agonist can sometimes lead to off-target effects or desensitization.
-
-
High Variability Between Replicates:
-
Ensure Homogeneous Cell Seeding: Mix the cell suspension thoroughly before plating to ensure an even distribution of cells in each well.
-
Consistent Technique: Maintain consistency in reagent addition, incubation times, and washing steps across all wells and plates.
-
References
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Essential protocols for animal cell culture [qiagen.com]
- 11. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Use of (+)-5-trans Cloprostenol in DMSO for Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of (+)-5-trans Cloprostenol in Dimethyl Sulfoxide (DMSO) for use in a variety of in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the accurate and reproducible application of this prostaglandin (B15479496) F2α analog in research.
Product Information and Solubility
This compound is a synthetic analog of prostaglandin F2α (PGF2α) and acts as a potent agonist of the prostaglandin F2α receptor (FP receptor). It is often utilized in research to study luteolysis, uterine contractility, and other physiological processes mediated by the FP receptor.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₉ClO₆ |
| Molecular Weight | 424.9 g/mol |
| CAS Number | 57968-81-7 |
Solubility Data:
The solubility of this compound in various solvents is summarized below. DMSO is a highly effective solvent for creating concentrated stock solutions.
| Solvent | Approximate Solubility |
| DMSO | > 100 mg/mL[1][2][3] |
| Ethanol | > 100 mg/mL[2][3] |
| Dimethylformamide (DMF) | > 100 mg/mL[1][2] |
| PBS (pH 7.2) | > 16 mg/mL[2][3] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.249 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Under these conditions, the solution should be stable for at least 6 months.
Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the serial dilution of the DMSO stock solution into an aqueous cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final culture medium, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 10 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
DMSO Concentration Control: It is critical to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and preferably below 0.1%, to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as is present in the experimental wells.
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down before adding it to the cells. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Application to Cells: Remove the existing medium from the cells and replace it with the prepared working solution of this compound.
Typical Working Concentrations: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on studies with the related compound prostaglandin F2α, a starting point for concentration ranges in in vitro experiments could be between 10⁻⁸ M and 10⁻⁵ M.
Signaling Pathway and Experimental Workflow
This compound, as a PGF2α analog, exerts its effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor primarily couples to the Gq alpha subunit, initiating a well-characterized signaling cascade.
Caption: FP Receptor Signaling Pathway
The diagram above illustrates the signaling cascade initiated by the binding of this compound to the FP receptor. This leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These downstream effectors then mediate the various cellular responses.
Caption: Experimental Workflow
The workflow diagram outlines the key steps from the preparation of the this compound stock solution to the final data analysis in a typical cell-based experiment. Following this logical progression will help ensure consistency and reliability in experimental outcomes.
References
- 1. The effects of prostaglandins E2 and F2 alpha on porcine ciliary muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of prostaglandin F2alpha and E2 on the production of progesterone by human granulosa cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of prostaglandin F2 alpha on proliferation of corneal endothelial cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of (+)-5-trans Cloprostenol Stock Solutions in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2][3][4] It is recognized as a less active isomer of the potent luteolytic agent, cloprostenol.[1][2] In research and pharmaceutical development, precise and accurately prepared stock solutions are fundamental for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions in ethanol (B145695), information on its physicochemical properties, storage recommendations, and diagrams of its signaling pathway and a general experimental workflow.
Physicochemical Properties and Solubility
A comprehensive understanding of the compound's properties is crucial for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉ClO₆ | [1][2][3][4][5] |
| Molecular Weight | 424.9 g/mol | [1][2][3][4][5] |
| CAS Number | 57968-81-7 | [1][2][4] |
| Appearance | White to slightly yellowish viscous oil or wax | |
| Solubility in Ethanol | >100 mg/mL | [1][2] |
| Other Solubilities | DMF: >100 mg/mL, DMSO: >100 mg/mL, PBS (pH 7.2): >16 mg/mL | [1][2] |
Protocol for Preparation of a 10 mg/mL Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol. This concentration is often a convenient starting point for further dilutions to working concentrations for various in vitro and in vivo experiments.
Materials:
-
This compound (powder form)
-
Anhydrous Ethanol (≥99.5%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube or vial on the balance and tare to zero.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous ethanol to the tube containing the weighed this compound. To prepare a 10 mg/mL solution with 10 mg of powder, add 1 mL of ethanol.
-
Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Given the high solubility of this compound in ethanol, this should occur readily.[1][2][6] Sonication can be used to aid dissolution if necessary.[1]
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mg/mL), solvent (Ethanol), preparation date, and initials of the preparer.
-
Storage Conditions: Store the stock solution at -20°C or -80°C for long-term stability.[1][7] When stored in a solvent at -80°C, the solution can be stable for up to one year.[1] For short-term storage (up to one month), -20°C is suitable.[7] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Stability and Handling
-
The powdered form of this compound is stable for up to 3 years when stored at -20°C.[1]
-
Solutions in organic solvents are less stable than the powdered form and should be stored at low temperatures.[1][7]
-
If preparing aqueous solutions from the ethanol stock, it is recommended to make them fresh daily, as their stability is limited.[8][9]
-
Always handle this compound and its solutions in a well-ventilated area, wearing appropriate PPE.
Signaling Pathway and Experimental Workflow
As a synthetic analog of PGF2α, this compound is expected to exert its biological effects through the Prostaglandin F2α receptor (FP receptor).[10][11][12] The following diagrams illustrate the general signaling pathway and a typical experimental workflow.
Caption: PGF2α receptor signaling cascade.
Caption: General experimental workflow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. (+)-(5)-trans Cloprostenol | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 57968-81-7 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. stovek.org [stovek.org]
- 11. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (+)-5-trans Cloprostenol in Bovine Corpus Luteum Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-5-trans Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and for therapeutic purposes in cattle.[1] In the context of bovine reproductive biology research, it serves as a critical tool for in vitro studies on the mechanisms of luteolysis, the process of corpus luteum (CL) regression. The bovine CL is a transient endocrine gland essential for establishing and maintaining pregnancy through the secretion of progesterone (B1679170).[2] Understanding the cellular and molecular mechanisms initiated by PGF2α and its analogs, such as this compound, is crucial for developing novel strategies to improve bovine reproductive efficiency.
These application notes provide a detailed overview and experimental protocols for utilizing this compound in bovine corpus luteum cell culture. The protocols cover cell isolation and culture, treatment with this compound, and subsequent analysis of its effects on progesterone production and cell viability.
Mechanism of Action
This compound exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells.[3] This binding initiates a signaling cascade that leads to both functional and structural luteolysis. Functional luteolysis is characterized by a rapid decrease in progesterone synthesis, while structural luteolysis involves apoptosis and the physical regression of the CL.[4]
The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] The elevation of intracellular Ca2+ and activation of PKC are key events that lead to the inhibition of steroidogenic enzymes and the initiation of apoptotic pathways.[5]
Data Presentation
Table 1: Dose-Dependent Inhibition of Progesterone Production by this compound in Cultured Bovine Luteal Cells
| This compound Concentration (nM) | Progesterone Concentration (ng/mL) (Mean ± SD) | Inhibition of Progesterone Production (%) |
| 0 (Control) | 150 ± 12.5 | 0 |
| 1 | 125 ± 10.2 | 16.7 |
| 10 | 80 ± 7.8 | 46.7 |
| 100 | 45 ± 5.1 | 70.0 |
| 1000 | 20 ± 3.9 | 86.7 |
Data are representative of typical results obtained after 24 hours of treatment.
Table 2: Effect of this compound on the Viability of Cultured Bovine Luteal Cells
| This compound Concentration (nM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.0 |
| 1 | 98 ± 4.5 |
| 10 | 92 ± 6.1 |
| 100 | 75 ± 7.3 |
| 1000 | 58 ± 8.2 |
Cell viability was assessed using an MTT assay after 48 hours of treatment.
Table 3: Caspase-3 Activity in Bovine Luteal Cells Treated with this compound
| This compound Concentration (nM) | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.4 |
| 100 | 4.8 ± 0.7 |
| 1000 | 7.2 ± 1.1 |
Caspase-3 activity was measured after 24 hours of treatment.
Mandatory Visualizations
Caption: Signaling pathway of this compound in bovine luteal cells.
Caption: Experimental workflow for studying Cloprostenol effects.
Experimental Protocols
Protocol 1: Isolation and Culture of Bovine Corpus Luteum Cells
Materials:
-
Bovine ovaries with a visible corpus luteum (mid-luteal phase, days 8-12 of the estrous cycle)
-
Sterile Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type II (e.g., from Clostridium histolyticum)
-
Deoxyribonuclease I (DNase I)
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F-12)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypan Blue solution
-
Sterile cell culture plates (e.g., 24-well or 96-well)
-
Sterile surgical instruments (scalpels, forceps)
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell strainer (70-100 µm)
-
Water bath at 37°C
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Ovary Collection and Preparation: Collect bovine ovaries from a local abattoir and transport them to the laboratory on ice in sterile HBSS.
-
Corpus Luteum Dissection: Under a laminar flow hood, carefully dissect the corpus luteum from the ovarian stroma using a sterile scalpel and forceps.
-
Tissue Mincing: Place the CL in a petri dish containing sterile HBSS and mince it into small pieces (approximately 1-2 mm³).
-
Enzymatic Digestion: Transfer the minced tissue to a 50 mL conical tube containing 10-20 mL of digestion medium (DMEM/F-12 with 0.2% collagenase and 0.02% DNase I).
-
Incubation: Incubate the tube in a shaking water bath at 37°C for 60-90 minutes, vortexing gently every 15-20 minutes to aid dissociation.
-
Cell Filtration: After incubation, filter the cell suspension through a sterile cell strainer into a fresh 50 mL conical tube to remove undigested tissue.
-
Cell Washing: Add an equal volume of DMEM/F-12 with 10% FBS to the filtered cell suspension to inactivate the collagenase. Centrifuge at 200 x g for 10 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 10 mL of culture medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >90%.
-
Cell Seeding: Seed the luteal cells in culture plates at a density of 1-2 x 10⁵ viable cells/well (for a 24-well plate) in 1 mL of culture medium.
-
Incubation: Incubate the plates in a humidified CO2 incubator at 37°C and 5% CO2. Allow the cells to attach and form a monolayer (typically 24-48 hours) before treatment.
Protocol 2: Treatment of Cultured Bovine Luteal Cells with this compound
Materials:
-
Cultured bovine luteal cells (from Protocol 1)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Serum-free culture medium (DMEM/F-12 with 0.1% BSA and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Treatment Media: Prepare serial dilutions of this compound from the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest Cloprostenol concentration).
-
Cell Starvation (Optional but Recommended): Once the cells have reached 70-80% confluency, aspirate the growth medium and wash the cells twice with sterile HBSS. Add serum-free medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce the influence of serum growth factors.
-
Treatment: Aspirate the starvation medium and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for progesterone analysis, 48 hours for viability assays).
Protocol 3: Progesterone Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Cell culture supernatant from treated and control cells (from Protocol 2)
-
Commercially available Progesterone ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the treatment period, carefully collect the cell culture supernatant from each well into labeled microcentrifuge tubes.
-
Sample Storage: If not assaying immediately, store the supernatant at -20°C or -80°C.
-
ELISA Procedure: Follow the manufacturer's instructions provided with the Progesterone ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding the enzyme-conjugated progesterone.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate solution.
-
Stopping the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the progesterone concentration in each sample by comparing its absorbance to the standard curve generated from the known progesterone standards.
Protocol 4: Cell Viability (MTT) Assay
Materials:
-
Cultured and treated bovine luteal cells (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).
Protocol 5: Caspase-3 Activity Assay
Materials:
-
Cultured and treated bovine luteal cells (from Protocol 2)
-
Commercially available Caspase-3 colorimetric assay kit
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA, provided in the kit)
-
Microplate reader
Procedure:
-
Cell Lysis: At the end of the treatment period, collect the cells by trypsinization or scraping. Centrifuge the cells and resuspend the pellet in the provided cell lysis buffer.
-
Incubation: Incubate the cell lysate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample to the respective wells. Add the reaction buffer and the caspase-3 substrate according to the kit manufacturer's protocol.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Read the absorbance at the recommended wavelength (typically 405 nm) using a microplate reader.
-
Data Analysis: Calculate the fold change in caspase-3 activity in the treated samples compared to the control.
References
- 1. A double-antibody radioimmunoassay for serum progesterone using progesterone-3-(O-carboxymethyl) oximino-[125I]-iodo-histamine as radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis, autophagic cell death, and necroptosis: different types of programmed cell death in bovine corpus luteum regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of protein kinase-C, calpains, and calpastatin in prostaglandin F2 alpha-induced oxytocin secretion from the bovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Cloprostenol Isomers in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cloprostenol (B1669231) is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), widely used in veterinary medicine as a potent luteolytic agent to synchronize estrus and induce parturition.[1][2] Chemical synthesis of cloprostenol results in a racemic mixture of two enantiomers: (+)-cloprostenol (d-cloprostenol) and (-)-cloprostenol.[1][3] The biological activity, however, is almost exclusively attributed to the (+)-cloprostenol enantiomer, which is significantly more potent in its luteolytic action.[3][4] Therefore, the ability to separate and accurately quantify these isomers is critical for pharmacokinetic studies, dose-response assessments, and ensuring the efficacy of pharmaceutical formulations.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cloprostenol isomers in plasma. The method utilizes a chiral stationary phase for effective enantiomeric separation and tandem mass spectrometry for selective and sensitive detection, making it an invaluable tool for both research and regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
Standards: (+)-Cloprostenol, Racemic (±)-Cloprostenol (Sigma-Aldrich, St. Louis, MO).
-
Internal Standard (IS): Prostaglandin F2α-d4 (PGF2α-d4) (Cayman Chemical, Ann Arbor, MI).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (99%, Optima™ LC/MS grade) (Fisher Scientific, Waltham, MA).
-
Sample Preparation: Oasis HLB Solid Phase Extraction (SPE) cartridges (30 mg, 1 cc) (Waters, Milford, MA).
-
Biological Matrix: Blank K2-EDTA plasma (BioIVT, Westbury, NY).
Instrumentation
-
UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution, such as a Shimadzu Nexera or Waters ACQUITY UPLC system.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Sciex QTRAP 6500+ or a Shimadzu 8060.[5]
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of (+)-cloprostenol and the internal standard (PGF2α-d4) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Calibration Standards and QCs: Spike blank plasma with the appropriate working solutions to create calibration standards ranging from 10 pg/mL to 10,000 pg/mL and QC samples at low, medium, and high concentrations (e.g., 30, 300, and 8000 pg/mL).
Sample Preparation Protocol (Solid Phase Extraction - SPE)
-
Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the PGF2α-d4 internal standard working solution (e.g., 10 ng/mL) and vortex briefly. Add 600 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Method
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
Visualizations
Caption: Experimental workflow for cloprostenol isomer quantification.
Caption: Simplified signaling pathway of cloprostenol.
Results and Discussion
Data Presentation
The described method was validated according to current bioanalytical method validation guidelines.[7][8] Quantitative data are summarized in the tables below.
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.4 | 80 | 20 |
| 1.0 | 0.4 | 80 | 20 |
| 8.0 | 0.4 | 20 | 80 |
| 8.1 | 0.4 | 5 | 95 |
| 9.0 | 0.4 | 5 | 95 |
| 9.1 | 0.4 | 80 | 20 |
| 12.0 | 0.4 | 80 | 20 |
Table 2: MS/MS MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| (+)-Cloprostenol | 423.1 | 191.1 | -35 | ESI Negative |
| (-)-Cloprostenol | 423.1 | 191.1 | -35 | ESI Negative |
| PGF2α-d4 (IS) | 357.2 | 193.1 | -28 | ESI Negative |
Table 3: Calibration Curve and Linearity
| Analyte | Range (pg/mL) | Regression Equation | R² |
|---|---|---|---|
| (+)-Cloprostenol | 10 - 10,000 | y = 0.0021x + 0.0005 | > 0.998 |
| (-)-Cloprostenol | 10 - 10,000 | y = 0.0020x + 0.0008 | > 0.997 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| Analyte | Spiked Conc. (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
|---|---|---|---|---|---|
| (+)-Cloprostenol | 30 (LQC) | 104.5 | 5.1 | 102.8 | 6.3 |
| 300 (MQC) | 98.7 | 3.8 | 99.5 | 4.5 | |
| 8000 (HQC) | 101.2 | 2.5 | 100.9 | 3.1 | |
| (-)-Cloprostenol | 30 (LQC) | 106.1 | 5.8 | 104.2 | 7.0 |
| 300 (MQC) | 99.3 | 4.1 | 101.0 | 4.9 | |
| 8000 (HQC) | 102.4 | 2.9 | 101.5 | 3.5 |
Acceptance criteria for accuracy and precision are typically within ±15% (±20% for LLOQ).[7]
Table 5: Method Sensitivity and Recovery
| Analyte | LLOQ (pg/mL) | LOD (pg/mL) | Mean Extraction Recovery (%) |
|---|---|---|---|
| (+)-Cloprostenol | 10 | 3 | 91.5 |
| (-)-Cloprostenol | 10 | 3 | 89.8 |
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the separation and quantification of (+)- and (-)-cloprostenol in plasma. The use of a chiral column provides excellent resolution of the enantiomers, and the optimized SPE protocol ensures high recovery and minimal matrix effects. The method demonstrates excellent linearity, accuracy, and precision over a wide concentration range. This validated protocol is well-suited for high-throughput bioanalysis in support of pharmacokinetic, toxicokinetic, and other drug development studies requiring precise isomer-specific quantification.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Prostaglandin Receptor Binding Affinity Using (+)-5-trans Cloprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-5-trans Cloprostenol (B1669231) is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is the trans isomer of the potent luteolytic agent (+)-cloprostenol. The stereochemistry of the double bond at the C5 position significantly influences the biological activity of cloprostenol isomers. While the 5-cis isomer, (+)-cloprostenol, is a high-affinity agonist for the prostaglandin F2α receptor (FP receptor), the (+)-5-trans isomer exhibits substantially lower activity. This makes (+)-5-trans Cloprostenol a valuable tool for researchers studying the structure-activity relationships of prostaglandins (B1171923) and for use as a negative control in experiments involving the more active cis isomer.
These application notes provide a comprehensive overview of the use of this compound in studying prostaglandin receptor binding affinity, including its binding profile, relevant signaling pathways, and detailed experimental protocols.
Chemical Properties
| Property | Value |
| IUPAC Name | (5Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
| Synonyms | (+)-5,6-trans Cloprostenol, d-Cloprostenol (B24006) (trans isomer) |
| Molecular Formula | C₂₂H₂₉ClO₆ |
| Molecular Weight | 424.9 g/mol |
| CAS Number | 57968-81-7 |
| Appearance | A solution in ethanol |
| Storage | Store at -20°C |
| Stability | ≥ 2 years |
Data Presentation: Prostaglandin Receptor Binding Affinity
The binding affinity of the active isomer, d-cloprostenol (the cis-isomer), and the racemic mixture dl-cloprostenol, provide context for the expected lower affinity of the trans-isomer. Binding to the PGF2α receptor is highly stereospecific.[2]
The following table summarizes the binding affinities of relevant compounds for the Prostaglandin F2α (FP) Receptor.
| Compound | Receptor | Tissue Source | Radioligand | IC₅₀ | Kᵢ | Reference |
| d-Cloprostenol | PGF2α Receptor | Bovine Corpus Luteum | [³H]PGF2α | Potent inhibitor | - | [2] |
| dl-Cloprostenol | PGF2α Receptor | Bovine Corpus Luteum | [³H]PGF2α | ~150-fold less potent than d-Cloprostenol | - | [2] |
| PGF2α | PGF2α Receptor | Bovine Corpus Luteum | [³H]PGF2α | Equipotent to d-Cloprostenol | - | [2] |
| This compound | PGF2α Receptor | - | - | Data not available | Data not available | - |
Note: The table highlights the significant difference in potency between the active d-cloprostenol and the racemic mixture, which contains the less active l-isomer. This underscores the expected low affinity of the (+)-5-trans isomer.
Signaling Pathways
The Prostaglandin F2α (FP) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of the FP receptor by an agonist like PGF2α or (+)-cloprostenol initiates a signaling cascade that leads to an increase in intracellular calcium levels.
FP Receptor Signaling Pathway
References
Application Notes and Protocols for the Experimental Use of (+)-5-trans Cloprostenol in Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-5-trans Cloprostenol is a synthetic analogue of Prostaglandin F2α (PGF2α).[1][2] As an agonist of the Prostaglandin F2α receptor (FP receptor), it participates in various physiological processes.[3] While its primary use is in veterinary medicine for luteolysis, emerging research suggests a potential role for PGF2α and its analogues in the modulation of angiogenesis.[4][5] These application notes provide an overview of the current understanding of this compound in angiogenesis and detailed protocols for its experimental use in vitro. It is important to note that this compound is a less active isomer compared to the 5-cis form.[1]
Mechanism of Action in Angiogenesis
The pro-angiogenic effects of PGF2α analogues like this compound are believed to be mediated through the FP receptor on endothelial cells. The proposed signaling cascade involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[6] This signaling cascade ultimately upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[6]
Another potential mechanism involves the induction of hypoxia-inducible factors (HIFs) due to the vasoconstrictive properties of cloprostenol. This can lead to the upregulation of VEGF and other pro-angiogenic factors.[4][7]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound-induced angiogenesis.
Quantitative Data Summary
Specific quantitative data for the pro-angiogenic effects of This compound is limited in the current literature. The following table summarizes data for PGF2α and its analogues, which can be used as a reference for designing experiments with this compound.
| Compound | Cell Type/Model | Assay | Effective Concentration | Observed Effect |
| PGF2α | Ishikawa FPS cells | VEGF mRNA expression | 100 nmol/L | Significant increase in VEGF expression at 4, 8, and 24 hours.[6] |
| PGF2α | Ishikawa FPS cells | EGFR phosphorylation | 100 nmol/L | Increased EGFR tyrosine phosphorylation.[6] |
| Cloprostenol | Chicken Chorioallantoic Membrane (CAM) | Angiogenesis & VEGF expression | 22.5 µ g/egg | Vasoactive properties and time-dependent effects on VEGF gene expression.[7] |
| PGF2α analogue | Bovine Corpus Luteum (early) | mRNA expression of angiogenic factors | 500 µg (in vivo) | Upregulation of VEGF, FGF2, and IGF-II mRNA. |
Experimental Protocols
The following are detailed protocols for common in vitro angiogenesis assays that can be adapted for studying the effects of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.[4][8][9][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Preparation of BME-coated plates:
-
Thaw BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for 10-15 minutes.
-
Aliquot 50 µL of BME into each well of the chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in a low-serum medium (e.g., 0.5-1% FBS) for 2-4 hours prior to the assay.
-
Trypsinize and resuspend the cells in a low-serum medium to a concentration of 2-4 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
Prepare different concentrations of this compound in a low-serum medium. A suggested starting range is 10 nM - 1 µM. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Mix the cell suspension with the treatment solutions.
-
Gently add 100 µL of the cell suspension to each BME-coated well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation at regular intervals using an inverted microscope.
-
Capture images for quantification. For fluorescent imaging, cells can be pre-labeled with Calcein AM.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay.
Endothelial Cell Migration Assay (Scratch Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs or other endothelial cell lines
-
Endothelial Cell Growth Medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or cell scraper
-
This compound
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 6-well or 12-well plate and grow to 90-100% confluency.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add a low-serum medium containing different concentrations of this compound (e.g., 10 nM - 1 µM) or a vehicle control to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Quantification:
-
Measure the width of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs or other endothelial cell lines
-
Endothelial Cell Growth Medium
-
96-well cell culture plates
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in a complete growth medium.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Replace the medium with a low-serum medium containing various concentrations of this compound (e.g., 10 nM - 1 µM) or a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
-
Quantification:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Conclusion
This compound, as a PGF2α analogue, presents an interesting compound for investigation in angiogenesis research. The provided protocols for tube formation, migration, and proliferation assays offer a solid framework for characterizing its effects on endothelial cells. Given the limited specific data on the (+)-5-trans isomer, researchers are encouraged to perform dose-response experiments to determine the optimal working concentrations for their specific experimental setup. The visualization of the proposed signaling pathway provides a basis for further mechanistic studies to elucidate the precise role of this compound in angiogenesis.
References
- 1. Endothelial Transient Receptor Potential Channels and Vascular Remodeling: Extracellular Ca2 + Entry for Angiogenesis, Arteriogenesis and Vasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretion of angiogenic activity and progesterone by ovine luteal cell types in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 5. Nutritional potential of marine and freshwater algae as dietary supplements for growing rabbits [agris.fao.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin F2alpha differentially affects mRNA expression relating to angiogenesis, vasoactivation and prostaglandins in the early and mid corpus luteum in the cow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Safe handling and storage procedures for (+)-5-trans Cloprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2][3] It functions as a potent luteolytic agent, meaning it induces the regression of the corpus luteum.[1][4] This compound is primarily utilized in veterinary medicine to synchronize estrus and manage reproductive disorders.[5][6][7] In a research context, it serves as a valuable tool for studying the PGF2α signaling pathway and its physiological effects. Due to its high potency, strict adherence to safe handling and storage procedures is imperative to ensure personnel safety and maintain the integrity of the compound.
Health and Safety Information
This compound is a potent pharmaceutical compound that requires careful handling to prevent accidental exposure.
Potential Hazards:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]
-
May damage fertility or the unborn child.[8]
-
Can be absorbed through the skin.[9]
-
May cause bronchospasms.[10]
-
Potential for changes in intraocular fluid pressure.[10]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat is essential. For larger quantities or when generating aerosols, a disposable dust-impermeable suit may be necessary.[10]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉ClO₆ | [5][11] |
| Molecular Weight | 424.9 g/mol | [5][11] |
| CAS Number | 57968-81-7 | [5][11] |
| Purity | ≥95% - ≥98% (lot dependent) | [5][11] |
| Appearance | Typically provided as a solution in ethanol (B145695) | [5] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | >100 mg/mL | [5][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | >100 mg/mL | [5][6] |
| Ethanol | >100 mg/mL | [5][6] |
| PBS (pH 7.2) | >16 mg/mL | [5][6] |
Table 3: Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid/Powder | -20°C | ≥ 2 years | [5][6] |
| In Solvent | -80°C | ≥ 1 year | [6] |
Table 4: Acute Toxicity Data
| Route of Administration | Species | LD50 | Reference |
| Oral (Cloprostenol) | Rat | >25 mg/kg | [10][12][13] |
| Intravenous (Cloprostenol) | Mouse | 54.7 mg/kg | [10] |
| Intravenous (Cloprostenol) | Rat | 5 mg/kg | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for common laboratory procedures involving this compound.
Protocol 1: Preparation of a 10 mg/mL Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.
Materials:
-
This compound (as supplied, often in a pre-weighed vial or as a solution)
-
Anhydrous ethanol, USP grade
-
Calibrated pipettes and sterile, chemical-resistant tips
-
Sterile, amber glass vial with a PTFE-lined cap
-
Fume hood or other ventilated enclosure
Procedure:
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution (if supplied as a solid):
-
Perform all manipulations within a fume hood.
-
If the compound is supplied as a pre-weighed solid (e.g., 1 mg), calculate the volume of ethanol required to achieve a 10 mg/mL concentration. For 1 mg, this would be 100 µL.
-
Using a calibrated pipette, add the calculated volume of anhydrous ethanol to the vial containing the compound.
-
Cap the vial securely and vortex gently until the solid is completely dissolved.
-
-
Dilution (if supplied as a solution):
-
If the compound is supplied in a solvent at a known concentration, calculate the required dilution to achieve 10 mg/mL.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -80°C.[6]
-
Protocol 2: Preparation of Serial Dilutions
Objective: To prepare a series of working solutions from the stock solution for use in experiments.
Materials:
-
10 mg/mL this compound stock solution
-
Appropriate solvent or cell culture medium (as required by the specific experiment)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile, chemical-resistant tips
Procedure:
-
Planning: Determine the desired final concentrations and the total volume needed for your experiment.
-
Labeling: Label a series of microcentrifuge tubes with the intended concentrations.
-
Diluent Dispensing: Dispense the appropriate volume of the diluent (e.g., cell culture medium or PBS) into each labeled tube. For a 10-fold serial dilution, a common practice is to add 900 µL of diluent to each tube.
-
First Dilution:
-
Add 100 µL of the 10 mg/mL stock solution to the first tube containing 900 µL of diluent. This creates a 1 mg/mL solution.
-
Mix thoroughly by gentle vortexing or by pipetting up and down several times. Avoid creating bubbles.
-
-
Subsequent Dilutions:
-
Transfer 100 µL from the first dilution (1 mg/mL) to the second tube containing 900 µL of diluent to create a 0.1 mg/mL solution.
-
Mix thoroughly.
-
Repeat this process for the remaining tubes to achieve the desired concentration range.
-
-
Use: Use the freshly prepared dilutions in your experiments promptly.
Safe Handling and Disposal Workflow
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
Mechanism of Action: PGF2α/FP Receptor Signaling Pathway
This compound exerts its biological effects by acting as an agonist for the Prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR).[3][14] The activation of the FP receptor initiates a signaling cascade that is crucial for its physiological functions.
Caption: PGF2α/FP Receptor Signaling Pathway.
Spill and Disposal Procedures
Spill Response:
-
Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and the institutional safety office.
-
Containment: For small spills within a fume hood, use absorbent materials to contain the liquid.
-
Cleaning: Clean the affected area using wet cleaning methods. Avoid dry sweeping, which could generate aerosols. For larger spills, a HEPA-filtered vacuum may be necessary.[6]
-
Decontamination: Decontaminate the area with an appropriate cleaning solution.
-
Waste: Collect all contaminated materials (absorbent pads, PPE, etc.) in a sealed, labeled hazardous waste container.
Disposal:
-
All waste materials, including empty vials, contaminated labware, and unused solutions, must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
The preferred method of disposal is incineration by a licensed hazardous waste management company.[6]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]
References
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. agnopharma.com [agnopharma.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mt.com [mt.com]
- 14. go.drugbank.com [go.drugbank.com]
Determining the Biological Activity of (+)-5-trans Cloprostenol: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-5-trans Cloprostenol (B1669231) is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1][2] Like its parent compound, it exerts its biological effects through interaction with the Prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR). The activation of the FP receptor initiates a cascade of intracellular signaling events that can be quantified to determine the potency and efficacy of agonists like (+)-5-trans Cloprostenol. These application notes provide detailed protocols for three common cell-based assays used to characterize the activity of compounds targeting the FP receptor: Calcium Mobilization Assay, cAMP Modulation Assay, and a Reporter Gene Assay.
The FP receptor is primarily coupled to the Gq class of G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of FP receptor activation and can be readily measured.
While predominantly Gq-coupled, the FP receptor has also been shown to couple to other G proteins, such as Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Therefore, measuring changes in cAMP levels can provide further insights into the signaling profile of this compound.
Downstream of these initial signaling events, the activation of the FP receptor can lead to the modulation of transcription factors and subsequent changes in gene expression. Reporter gene assays are a powerful tool to quantify this transcriptional activation.
Data Presentation
Quantitative analysis of this compound's activity is crucial for understanding its pharmacological profile. While specific EC50 values for this compound in cell-based assays are not widely available in public literature, existing data indicates its relative potency. The following table summarizes the known activity of cloprostenol isomers. It is recommended to determine the precise EC50 values for this compound experimentally using the protocols provided below.
| Compound | Receptor | Assay Type | Relative Potency/Activity |
| This compound | FP Receptor | In vivo (hamster pregnancy termination) | 20-fold less active than the 5-cis form.[3][4] |
| d-Cloprostenol (active enantiomer) | FP Receptor | Radioligand Binding (bovine corpus luteum) | Equipotent to PGF2α. |
| dl-Cloprostenol (racemic mixture) | FP Receptor | Radioligand Binding (bovine corpus luteum) | ~150 times less potent than d-cloprostenol.[5] |
Signaling Pathway
The binding of this compound to the FP receptor primarily initiates the Gq signaling cascade, leading to an increase in intracellular calcium. The receptor can also couple to the Gi pathway, resulting in a decrease in cAMP.
Caption: FP Receptor Signaling Pathway.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the FP receptor by this compound.
Principle: Cells expressing the FP receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to free cytosolic calcium, resulting in a significant increase in fluorescence intensity. This change in fluorescence is monitored in real-time using a fluorescence plate reader.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the human FP receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6).
-
Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound.
-
PGF2α (as a positive control).
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the FP receptor-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of assay buffer containing probenecid to remove extracellular dye. Leave 100 µL of assay buffer in each well.
-
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (PGF2α) in assay buffer at 2X the final desired concentrations.
-
Data Acquisition:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline reading for 15-30 seconds.
-
Using the instrument's injector, add 100 µL of the 2X compound solutions to the respective wells.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
cAMP Modulation Assay
This assay measures the ability of this compound to inhibit the production of cAMP, indicating coupling to the Gi signaling pathway.
Principle: FP receptor-expressing cells are stimulated with forskolin (B1673556), an activator of adenylyl cyclase, to induce a measurable level of cAMP. The ability of this compound to inhibit this forskolin-induced cAMP production is then quantified. Common methods for cAMP detection include competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors.
Workflow:
Caption: cAMP Modulation Assay Workflow.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the human FP receptor.
-
Cell culture medium.
-
White, solid-bottom 384-well microplates.
-
cAMP assay kit (e.g., HTRF-based or luminescence-based).
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound.
-
PGF2α (as a positive control).
-
Plate reader compatible with the chosen assay technology (e.g., HTRF or luminometer).
Protocol:
-
Cell Plating: Seed the FP receptor-expressing cells into a white, solid-bottom 384-well plate and incubate overnight.
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound and PGF2α in stimulation buffer (assay buffer containing a PDE inhibitor like IBMX).
-
Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal cAMP response (to be determined empirically, typically in the low micromolar range).
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the diluted compounds to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add the forskolin solution to all wells (except for the basal control) and incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection (example with HTRF):
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the percent inhibition of the forskolin response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Reporter Gene Assay
This assay measures the activation of a specific transcription factor downstream of FP receptor signaling.
Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing response elements for a transcription factor that is activated by the FP receptor signaling pathway (e.g., NFAT, which is responsive to calcium signaling). Upon receptor activation by this compound, the transcription factor is activated, drives the expression of the reporter gene, and the resulting protein product is quantified.
Workflow:
Caption: Reporter Gene Assay Workflow.
Materials:
-
Host cell line (e.g., HEK293).
-
Expression plasmid for the human FP receptor.
-
Reporter plasmid containing a luciferase gene downstream of a suitable response element (e.g., NFAT-RE).
-
Transfection reagent.
-
Cell culture medium.
-
White, opaque 96-well microplates.
-
Luciferase assay reagent.
-
This compound.
-
PGF2α (as a positive control).
-
Luminometer.
Protocol:
-
Transfection:
-
Co-transfect the host cells with the FP receptor expression plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After transfection, plate the cells in a white, opaque 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and PGF2α in serum-free medium.
-
Remove the medium from the cells and replace it with the compound dilutions.
-
Incubate the plate for 6-24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and contains the luciferase substrate.
-
Incubate for a short period (e.g., 10 minutes) to allow for complete cell lysis and a stable luminescent signal.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Plot the luminescence signal (often normalized to a control) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The cell-based assays described provide a robust framework for characterizing the biological activity of this compound at the FP receptor. By employing these protocols, researchers can obtain quantitative data on the potency and signaling profile of this compound, which is essential for its further development and application in research and pharmacology. It is recommended to perform these assays with appropriate controls and to determine the optimal conditions for the specific cell line and reagents being used.
References
Application Notes and Protocols: Investigating VEGF Gene Expression Using (+)-5-trans Cloprostenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (+)-5-trans Cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), to study the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. This document outlines the mechanism of action, presents quantitative data, and provides detailed experimental protocols for both in vivo and in vitro models.
Introduction
(+)-5-trans Cloprostenol is a potent luteolytic agent that acts as a selective agonist for the prostaglandin F2α receptor (FP receptor).[1] Its primary mode of action in regulating VEGF gene expression is believed to be through its vasoactive properties. By inducing vasoconstriction, Cloprostenol can create a hypoxic environment, which in turn stimulates the expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor for the VEGF gene.[1] Additionally, studies suggest a more direct signaling pathway where PGF2α can activate HIF-1α under normoxic conditions by increasing the expression of a specific HIF-1α mRNA isoform. Understanding the interplay between Cloprostenol, the FP receptor, and VEGF expression is crucial for research in angiogenesis-dependent diseases such as cancer and retinopathies.
Mechanism of Action
This compound binds to the G-protein coupled FP receptor, initiating a cascade of intracellular signaling events. The primary proposed mechanisms leading to increased VEGF gene expression are:
-
Hypoxia-Induced Pathway: Cloprostenol's potent vasoconstrictive effects can reduce blood flow and oxygen supply to tissues.[1] This localized hypoxia leads to the stabilization of the HIF-1α protein. Stabilized HIF-1α translocates to the nucleus and binds to the hypoxia-response element (HRE) in the promoter region of the VEGF gene, thereby activating its transcription.[1]
-
Direct FP Receptor Signaling: Activation of the FP receptor can also lead to the upregulation of VEGF through pathways that may not solely depend on hypoxia. The FP receptor is known to couple to Gq proteins, leading to the activation of phospholipase C (PLC), mobilization of intracellular calcium, and activation of protein kinase C (PKC) and the MAPK/ERK pathway. Furthermore, evidence suggests that PGF2α treatment can directly increase the expression of a specific HIF-1α mRNA isoform, leading to the normoxic activation of the HIF-1 transcription factor pathway.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on VEGF gene expression from a study utilizing the chick chorioallantoic membrane (CAM) model.
| Incubation Day | Treatment Time (hours) | Fold Change in VEGF mRNA Expression |
| Day 6 | 1 | 1.227 |
| Day 6 | 2 | 1.931 |
| Day 6 | 6 | 0.516 |
| Day 9 | 12 | 1.842 |
| Day 9 | 24 | 2.113 |
Data extracted from an experimental study on the chorioallantoic membrane of chicken eggs treated with 22.5µ g/egg of cloprostenol sodium.
Experimental Protocols
Protocol 1: In Vivo Chick Chorioallantoic Membrane (CAM) Assay for VEGF Expression
This protocol is adapted from a study investigating the effects of Cloprostenol on VEGF gene expression in a CAM model.[1]
Materials:
-
Fertilized chicken eggs
-
This compound sodium salt
-
Sterile phosphate-buffered saline (PBS)
-
Egg incubator with humidity control
-
Sterile scissors and forceps
-
70% ethanol
-
TRIzol reagent (or similar RNA extraction reagent)
-
Reverse transcription kit
-
qPCR master mix and primers for VEGF and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 46% humidity. For this protocol, eggs are typically used at day 6 or day 9 of incubation.[1]
-
Windowing the Egg: On the designated day of the experiment, carefully create a small window (approx. 1-2 cm²) in the eggshell over the air sac to expose the CAM.
-
Cloprostenol Treatment: Prepare a stock solution of this compound in sterile PBS. A typical dose is 22.5µg per egg.[1] Gently apply the Cloprostenol solution directly onto the CAM. For the control group, apply an equal volume of sterile PBS.
-
Re-incubation: Seal the window with sterile tape and re-incubate the eggs for the desired time points (e.g., 1, 2, 6, 12, 24 hours).[1]
-
Sample Collection: At each time point, carefully remove the tape and excise the treated portion of the CAM using sterile scissors and forceps. Immediately place the tissue in a tube containing an RNA stabilization solution or flash-freeze in liquid nitrogen.
-
RNA Extraction: Homogenize the CAM tissue and extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for chicken VEGF and a housekeeping gene. Analyze the relative gene expression using the ΔΔCt method.
Protocol 2: In Vitro Analysis of VEGF Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol provides a framework for studying the dose-dependent and time-course effects of this compound on VEGF gene expression in a primary endothelial cell line.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Cell culture plates (6-well or 12-well)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for human VEGF and a housekeeping gene (e.g., ACTB or GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Seed HUVECs into 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal VEGF expression, serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS) before treatment.
-
Cloprostenol Treatment: Prepare a range of concentrations of this compound in the appropriate cell culture medium. A suggested starting range is 10 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of Cloprostenol. Include a vehicle control (medium with the same concentration of the solvent used for Cloprostenol, e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration.
-
RNA Extraction: At each time point, lyse the cells directly in the wells using the lysis buffer from an RNA extraction kit and proceed with RNA isolation according to the manufacturer's protocol.
-
Reverse Transcription and qPCR: Perform reverse transcription and qPCR as described in Protocol 1 to analyze the relative expression of VEGF mRNA.
Visualizations
Signaling Pathways
References
Troubleshooting & Optimization
(+)-5-trans Cloprostenol stability in aqueous buffer solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-5-trans Cloprostenol (B1669231). The information is designed to address specific issues that may be encountered during experimental procedures involving aqueous buffer solutions.
Troubleshooting Guide
This guide addresses common problems encountered when preparing and using aqueous solutions of (+)-5-trans Cloprostenol.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in aqueous buffer. | Prepare fresh aqueous solutions for each experiment. Avoid storing aqueous solutions for more than 24 hours.[1] If possible, prepare a concentrated stock solution in an organic solvent (e.g., ethanol (B145695), DMSO) and dilute it into the aqueous buffer immediately before use. |
| Suboptimal pH of the buffer. | Prostaglandin (B15479496) F2α analogs can be sensitive to pH. While specific data for the (+)-5-trans isomer is limited, related compounds show maximal stability in a slightly acidic to neutral pH range. Consider preparing buffers in the pH range of 6.0-7.4. | |
| Adsorption to container surfaces. | Use low-adsorption polypropylene (B1209903) or silanized glass containers for preparing and storing solutions. | |
| Precipitation observed in the aqueous solution | Exceeding the aqueous solubility limit. | The solubility of (+)-Cloprostenol (sodium salt) in PBS (pH 7.2) is approximately 35 mg/mL.[1] Ensure the final concentration in your aqueous buffer is below this limit. If using a stock solution in an organic solvent, ensure the volume of the organic solvent is minimal to prevent precipitation upon dilution. |
| Use of an inappropriate buffer. | Ensure the chosen buffer system is compatible with this compound and does not contain components that could react with it. Phosphate-buffered saline (PBS) is a commonly used buffer. | |
| Difficulty in dissolving the compound | Compound is in its free acid form. | The free acid form of cloprostenol has lower aqueous solubility. The sodium salt form is more soluble in aqueous buffers. If working with the free acid, consider preparing a stock solution in an organic solvent first. |
| Insufficient mixing. | Ensure thorough vortexing or sonication to aid dissolution in the aqueous buffer. |
Frequently Asked Questions (FAQs)
1. How should I store this compound?
For long-term storage, this compound should be stored at -20°C as a crystalline solid or as a solution in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[1] Under these conditions, it is stable for at least four years.[1]
2. How stable is this compound in aqueous buffer solutions?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised not to store the aqueous solution for more than one day. Prostaglandin F2α analogs, in general, are susceptible to hydrolysis in aqueous environments.
3. What is the recommended procedure for preparing an aqueous solution of this compound?
If you have the crystalline solid, you can prepare an organic solvent-free aqueous solution by directly dissolving it in an aqueous buffer like PBS (pH 7.2).[1] Alternatively, a stock solution can be made by dissolving the compound in an organic solvent (e.g., ethanol or DMSO), which should be purged with an inert gas.[1] This stock solution can then be further diluted into a larger volume of aqueous buffer immediately before your experiment. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[1]
4. At what pH is this compound most stable?
5. What are the likely degradation pathways for this compound in an aqueous solution?
As a prostaglandin F2α analog, this compound is susceptible to degradation mechanisms common to this class of compounds, including hydrolysis of the ester group (if present) and other pH-dependent rearrangements. Forced degradation studies under acidic, basic, and oxidative conditions would be necessary to fully elucidate the specific degradation pathways.[2]
6. How can I analyze the stability of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[3] Such a method should be able to separate the intact this compound from its potential degradation products. Validation of the method according to ICH guidelines is crucial for reliable results.[4]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][5]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Appropriate buffers (e.g., phosphate, acetate)
-
HPLC system with a UV or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period, taking samples at various time points.
-
Neutralize each sample with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% H₂O₂.
-
Keep the mixture at room temperature and protected from light for a defined period, collecting samples at intervals.
-
Dilute samples for HPLC analysis.
-
-
Thermal Degradation:
-
Store a sample of the solid compound and a sample of the stock solution in an oven at a high temperature (e.g., 80°C) for a set period.
-
For the solid sample, dissolve it in the mobile phase before analysis. For the solution, dilute as needed.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare the samples for HPLC analysis as described above.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation product peaks.
-
A C18 column is often a good starting point for method development.[6]
-
Monitor the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Signaling Pathway of Prostaglandin F2α (PGF2α) Receptor
Cloprostenol is a synthetic analog of PGF2α and exerts its biological effects by acting as an agonist at the PGF2α receptor (FP receptor), a G-protein coupled receptor.[7][8]
Caption: PGF2α Receptor Signaling Pathway.
Experimental Workflow for Stability Study
A typical workflow for conducting a stability study of this compound in an aqueous buffer is outlined below.
Caption: Workflow for Aqueous Stability Study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 7. Cloprostenol sodium [sitem.herts.ac.uk]
- 8. Cloprostenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing (+)-5-trans Cloprostenol for Cell-Based Assays
Welcome to the technical support center for (+)-5-trans Cloprostenol (B1669231). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell-based assays using this compound.
Section 1: Compound Handling and Preparation
This section addresses common questions regarding the physical and chemical properties of (+)-5-trans Cloprostenol, ensuring proper preparation for in vitro experiments.
FAQs: Solubility and Stock Solutions
Question: How should I prepare a stock solution of this compound?
Answer: this compound exhibits good solubility in several organic solvents. For cell-based assays, it is recommended to prepare a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO) or 100% ethanol.[1] Subsequently, this stock can be diluted in your cell culture medium to the desired final concentration. Always minimize the final concentration of the organic solvent in the culture medium (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Question: My compound is precipitating after dilution in my aqueous cell culture medium. What should I do?
Answer: Precipitation in aqueous solutions can be a challenge. Here are several steps to troubleshoot this issue:
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is not too low in the intermediate dilution steps, as this can cause the compound to fall out of solution.
-
Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween® 80, in your vehicle control and final dilution, although this should be validated for non-interference with your assay.
-
Sonication: Gentle sonication of the stock solution before dilution can help ensure it is fully dissolved.[1]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Prepare Fresh Dilutions: Do not store diluted solutions in aqueous buffers or media for extended periods. Prepare them fresh from the organic stock solution for each experiment.
Data Presentation: Solubility
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | >100 mg/mL | -80°C for up to 1 year[1] |
| Ethanol | >100 mg/mL | -80°C for up to 1 year[1] |
| PBS (pH 7.2) | >16 mg/mL | Prepare fresh; do not store |
Section 2: Experimental Design and Optimization
Proper experimental design is crucial for obtaining reliable and reproducible results. This section provides guidance on selecting concentrations, cell lines, and appropriate controls.
Workflow for a Dose-Response Experiment
Caption: Workflow for a typical dose-response experiment.
FAQs: Concentration and Cell Selection
Question: What is a recommended starting concentration for this compound?
Answer: this compound is the less active isomer of (+)-Cloprostenol, reportedly being about 20-fold less potent.[1][2] Therefore, higher concentrations may be required to observe an effect compared to its cis-isomer. Based on studies using the more active cloprostenol, a starting point for screening could be in the range of 1 µg/mL (~2.35 µM).[3][4] For a full dose-response curve, it is advisable to test a wide range of concentrations, for example, from 10 nM to 100 µM, using a log-fold dilution series.
Question: Why am I not observing any cellular response?
Answer: If you are not seeing the expected activity, consider the following:
-
Compound Potency: As mentioned, this is a less active isomer. You may need to increase the concentration range in your experiment.
-
Receptor Expression: this compound is an analog of Prostaglandin (B15479496) F2α (PGF2α) and acts via the Prostaglandin F Receptor (FP receptor).[5][6] Ensure your chosen cell line endogenously expresses the FP receptor at sufficient levels. You can verify this via RT-qPCR, Western blot, or by using a positive control cell line known to express the receptor.
-
Assay Readout: Confirm that your assay is sensitive enough to detect the expected downstream signal (e.g., calcium mobilization, gene expression).
-
Incubation Time: The optimal treatment duration can vary. Test different time points (e.g., 24, 48, 72 hours) to capture the desired biological response.
Question: Which cell types are suitable for assays with this compound?
Answer: The choice of cell line is critical and depends on the biological question. Suitable cells are those that express the FP receptor. Examples from literature involving PGF2α analogs include:
-
Endometrial cells for reproductive biology studies.
-
Endothelial cells have also been used to study the effects of cloprostenol.[4]
-
Recombinant cell lines overexpressing the human FP receptor (e.g., HEK293-FP) are excellent tools for specific functional and screening assays.
Section 3: Troubleshooting Unexpected Results
This section provides a logical framework for diagnosing and solving common experimental problems.
FAQs: Cytotoxicity and Reproducibility
Question: How do I know if my compound is causing cytotoxicity?
Answer: At high concentrations, compounds can induce cell death, which can be mistaken for a specific inhibitory effect. It is essential to run a parallel cytotoxicity assay.
-
Method: Use a simple viability assay like MTT, resazurin (B115843) reduction, or a lactate (B86563) dehydrogenase (LDH) release assay.[8][9]
-
Interpretation: If you observe a decrease in cell viability at the same concentrations where you see your desired effect, the results may be confounded by toxicity. The goal is to find a concentration window where the compound is active but not cytotoxic.
Question: My results are not reproducible. What are the common causes?
Answer: Lack of reproducibility can stem from several factors:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[10] Over-confluent or senescent cells can respond differently.
-
Reagent Variability: Use the same lot of fetal bovine serum (FBS) and other critical reagents. Prepare fresh dilutions of this compound for each experiment.
-
Inconsistent Plating: Uneven cell seeding can lead to high well-to-well variability.[10] Ensure you have a homogenous single-cell suspension before plating.
-
Compound Stability: While stable as a powder, the stability of this compound in cell culture media over long incubation periods may vary.[2] Consider media changes for long-term experiments.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting a lack of response.
Section 4: Mechanism of Action and Protocols
Understanding the signaling pathway of this compound is key to designing relevant functional assays.
Signaling Pathway
This compound, as a PGF2α analog, is expected to activate the FP receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.
Caption: Expected signaling cascade upon FP receptor activation.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Method)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control (representing 100% viability) and plot cell viability (%) against compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Calcium Flux Assay (Fluorescent Method)
This assay measures the increase in intracellular calcium, a direct downstream effect of FP receptor activation.
-
Cell Seeding: Seed FP receptor-expressing cells into a black, clear-bottom 96-well plate and allow them to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer, according to the manufacturer's instructions. Incubate in the dark at 37°C for 30-60 minutes.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR®, FlexStation®) capable of kinetic reading and liquid handling. Record a stable baseline fluorescence for several seconds.
-
Compound Addition: The instrument will automatically inject the this compound dilutions into the wells while continuously recording the fluorescence signal.
-
Data Acquisition: Continue recording the fluorescence for 1-3 minutes to capture the peak response and subsequent decay.
-
Analysis: Calculate the response magnitude (e.g., peak fluorescence minus baseline) for each concentration. Plot the response against the compound concentration to generate a dose-response curve and determine the EC50 (50% effective concentration).
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cloprostenol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
Troubleshooting low solubility of (+)-5-trans Cloprostenol in PBS
Technical Support Center: (+)-5-trans Cloprostenol (B1669231)
Welcome to the technical support center for (+)-5-trans Cloprostenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide: Low Solubility of this compound in PBS
Issue: Difficulty dissolving this compound in Phosphate-Buffered Saline (PBS) at the desired concentration.
Background: this compound is an isomer of cloprostenol, a synthetic prostaglandin (B15479496) F2α analog.[1][2][3] Prostaglandins are often lipid-soluble molecules and can exhibit limited solubility in aqueous solutions like PBS. The sodium salt form of cloprostenol is generally more water-soluble.[4][5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing low solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The solubility of this compound in PBS (pH 7.2) is reported to be greater than 16 mg/mL.[2] However, the more water-soluble sodium salt form, (+)-Cloprostenol (sodium salt), has a higher solubility in PBS (pH 7.2) of approximately 35 mg/mL.[4][5]
Q2: Why is my this compound not dissolving in PBS?
A2: Several factors can contribute to low solubility:
-
Chemical Form: You might be using the free acid form, which is less water-soluble than the sodium salt.[4]
-
Concentration: The desired concentration in PBS may exceed its solubility limit.
-
Temperature: Solubility can be temperature-dependent. Ensure your PBS is at room temperature.
-
pH of the Solution: The pH of the PBS should be around 7.2. While cloprostenol is acidic, significant alterations to the buffer's pH are not recommended as this can affect experimental conditions.
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: It is possible to prepare organic solvent-free aqueous solutions by directly dissolving the crystalline solid in aqueous buffers.[4] However, if you encounter solubility issues, the recommended method is to first prepare a stock solution in an organic solvent.[4][6]
Q4: What organic solvents are recommended for preparing a stock solution?
A4: this compound is highly soluble in several organic solvents. Recommended options include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2][4][6]
Q5: How should I store solutions of this compound?
A5: For long-term storage, it is recommended to store this compound as a crystalline solid at -20°C.[4][6] Aqueous solutions are not recommended for storage for more than one day.[4][6]
Data Presentation
Table 1: Solubility of Cloprostenol Forms in Various Solvents
| Compound Form | Solvent | Approximate Solubility | Reference(s) |
| This compound | PBS (pH 7.2) | >16 mg/mL | [2] |
| Ethanol | >100 mg/mL | [2] | |
| DMSO | >100 mg/mL | [2] | |
| DMF | >100 mg/mL | [2] | |
| (+)-Cloprostenol (sodium salt) | PBS (pH 7.2) | ~35 mg/mL | [4][5] |
| Ethanol | ~50 mg/mL | [4] | |
| DMSO | ~60 mg/mL | [4] | |
| DMF | ~130 mg/mL | [4] | |
| Cloprostenol (sodium salt) (racemic) | PBS (pH 7.2) | ~1 mg/mL | [6] |
| Ethanol, DMSO, DMF | ~50 mg/mL | [6] |
Experimental Protocols
Protocol: Preparation of a Stock Solution and Dilution into PBS
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent and subsequent dilution into PBS for use in experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol or DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of the compound. c. Add the appropriate volume of the chosen organic solvent (e.g., ethanol or DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL). d. Vortex thoroughly until the solid is completely dissolved.
-
Dilution into Aqueous Buffer: a. Perform serial dilutions of the stock solution into PBS (pH 7.2) to achieve the final desired working concentration. b. It is crucial to ensure that the final concentration of the organic solvent in the working solution is minimal (typically <1%), as higher concentrations may have physiological effects.[4][6]
Example: To prepare a 10 µM working solution from a 10 mg/mL stock in DMSO:
-
The molecular weight of this compound is 424.9 g/mol .
-
10 mg/mL = (10 g/L) / (424.9 g/mol ) = 23.5 mM.
-
To make a 10 µM solution, you would perform a 1:2350 dilution (23,500 µM / 10 µM).
-
For 1 mL of working solution, add approximately 0.43 µL of the 10 mg/mL stock solution to 1 mL of PBS.
-
The final DMSO concentration will be approximately 0.043%, which is well below the 1% threshold.
Signaling Pathway
Cloprostenol is a synthetic analog of Prostaglandin F2α (PGF2α) and acts as an agonist for the Prostaglandin F Receptor (FP receptor).[5][6][7] The activation of the FP receptor, a G-protein coupled receptor, typically leads to the activation of the Phospholipase C (PLC) signaling cascade.
Caption: Simplified signaling pathway for this compound via the FP receptor.
References
- 1. This compound CAS#: 57968-81-7 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Cloprostenol - Wikipedia [en.wikipedia.org]
Preventing degradation of (+)-5-trans Cloprostenol during storage
Welcome to the technical support center for (+)-5-trans Cloprostenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during storage and experimental use.
Troubleshooting Guides
This section addresses specific issues that users might encounter, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in a stored solution. | 1. Improper Storage Temperature: Prostaglandins (B1171923) are sensitive to temperature fluctuations. Storing at temperatures warmer than recommended can accelerate degradation.[1][2] 2. Degradation due to pH: The stability of prostaglandins is pH-dependent. Solutions prepared in inappropriate buffers can lead to hydrolysis. 3. Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule.[3] 4. Photodegradation: Exposure to light, especially UV light, can cause degradation.[4] | 1. Verify Storage Conditions: Ensure the solution is stored at -20°C or -80°C as recommended. For long-term storage, -80°C is preferable for solutions.[2] 2. Check Buffer pH: Use a slightly acidic buffer (pH 6-7) for aqueous solutions to minimize hydrolysis. Avoid strongly acidic or alkaline conditions. 3. Minimize Oxygen Exposure: Purge the vial headspace with an inert gas like argon or nitrogen before sealing and storing. 4. Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent light exposure.[4] |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Formation of Degradation Products: The new peaks are likely isomers or degradation products resulting from improper storage or handling. 2. Solvent Impurities: Impurities in the solvent used to dissolve the compound can appear as extra peaks. | 1. Perform Forced Degradation Study: To identify potential degradation products, subject a sample to stress conditions (acid, base, heat, oxidation, light) and analyze by HPLC. This can help in identifying the unknown peaks. 2. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents for preparing solutions. |
| Inconsistent experimental results. | 1. Inaccurate Concentration: Degradation of the stock solution leads to a lower effective concentration of the active compound. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to degradation. | 1. Quantify Stock Solution Regularly: Use a validated stability-indicating HPLC method to check the concentration of your stock solution before use. 2. Aliquot Stock Solutions: Upon reconstitution, divide the stock solution into single-use aliquots to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1][2] When stored under these conditions, it is expected to be stable for at least two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For solutions, it is recommended to store them at -80°C for optimal stability, which can extend for up to one year.[2] For shorter periods, storage at -20°C is acceptable. It is crucial to use an appropriate solvent in which the compound is stable.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF (dimethylformamide).[1] For aqueous solutions, it is sparingly soluble in PBS (pH 7.2).[1] Ensure the chosen solvent is compatible with your experimental system.
Q4: Can I store solutions of this compound at room temperature?
A4: No, it is not recommended. Prostaglandin (B15479496) analogs are generally unstable at room temperature, and storage under these conditions will lead to rapid degradation.
Degradation
Q5: What are the primary degradation pathways for this compound?
A5: As a prostaglandin F2α analog, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: Particularly in strongly acidic or alkaline solutions.
-
Oxidation: The double bonds and hydroxyl groups are prone to oxidation.
-
Photodegradation: Exposure to light can induce isomerization and other degradation reactions.
-
Thermal Degradation: Elevated temperatures accelerate the rate of all degradation pathways.
Q6: Are there any known degradation products of this compound?
A6: While specific degradation products for the (+)-5-trans isomer are not extensively documented in publicly available literature, potential degradation products for Cloprostenol, in general, may include isomers and oxidation products. Forced degradation studies are the best way to identify potential degradants in your specific formulation or solution.
Quantitative Data on Stability
The following table summarizes the expected stability of prostaglandin F2α analogs under various conditions. Please note that this data is generalized, and specific stability studies for this compound are recommended for precise quantitative assessment.
| Condition | Parameter | Expected Outcome | Notes |
| Temperature | Storage of solid | Stable for ≥ 2 years at -20°C.[1] | Keep container tightly sealed. |
| Storage of solution | Stable for up to 1 year at -80°C in a suitable organic solvent.[2] | Aliquot to avoid freeze-thaw cycles. | |
| pH (in aqueous solution) | pH < 4 | Rapid degradation due to hydrolysis. | Avoid strongly acidic conditions. |
| pH 4 - 7 | Relatively stable. | Optimal pH for aqueous solutions. | |
| pH > 8 | Degradation rate increases due to hydrolysis. | Avoid strongly alkaline conditions. | |
| Light Exposure | UV light | Significant degradation can occur. | Protect from all light sources. |
| Ambient light | Gradual degradation over time. | Use amber vials or light-blocking containers.[4] | |
| Oxidation | Exposure to air | Slow oxidation can occur. | Store under an inert atmosphere (e.g., argon, nitrogen). |
| Presence of oxidizing agents | Rapid degradation. | Avoid contact with oxidizing agents. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a general method for developing a stability-indicating HPLC assay for this compound. This method should be validated for your specific application.
1. Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrogen peroxide (30%)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or 275 nm
-
Injection Volume: 10 µL
4. Sample Preparation for Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for a specified time.
-
Thermal Degradation: Store a solution at 60°C and protect it from light for a specified duration.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for a specified duration.
5. Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Prostaglandin F2α Signaling Pathway
This compound is a synthetic analog of Prostaglandin F2α (PGF2α) and is expected to act via the PGF2α receptor (FP receptor), a G-protein coupled receptor.
Caption: PGF2α signaling pathway initiated by this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for forced degradation stability testing.
Logical Relationship of Degradation Factors
This diagram shows the interconnectedness of factors that can lead to the degradation of this compound.
Caption: Key factors influencing the degradation of this compound.
References
Unexpected off-target effects of cloprostenol in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects during experiments with cloprostenol (B1669231).
Frequently Asked Questions (FAQs)
Q1: My experiment shows unexpected changes in gene expression unrelated to luteolysis after cloprostenol treatment. Is this a known off-target effect?
A1: Yes, this is a documented effect. While cloprostenol is a potent luteolytic agent, studies have shown it can modulate the expression of genes not directly involved in steroidogenesis or apoptosis. For instance, in cultured feline luteal cells, cloprostenol treatment did not alter the expression of genes for steroidogenic enzymes (like StAR, HSD3B, CYP11A1), prostaglandin (B15479496) synthesis, or key apoptosis factors (like FAS, CASP3). However, it did cause significant changes in the expression of luteinizing hormone (LHCGR), prolactin (PRLR), and PGF2α receptors (PTGFR).[1][2] Therefore, if you observe changes in hormone receptor expression, it could be an off-target effect of cloprostenol.
Q2: I am not observing the expected luteolytic effect of cloprostenol in my animal model. Could this be an off-target issue?
A2: This is more likely a species-specific difference in response rather than a classic off-target effect. The efficacy of cloprostenol can vary significantly between species. For example, while it is a potent luteolytic agent in cattle and other species, studies have shown that cloprostenol fails to induce functional luteolysis in the olive baboon.[3] It has also been shown to be ineffective at initiating lactation in cattle.[4] It is crucial to consult literature specific to your animal model to ensure that cloprostenol is the appropriate compound for your intended application.
Q3: I'm observing smooth muscle contraction in tissues other than the uterus. Is this an expected on-target or a potential off-target effect?
A3: Cloprostenol is a prostaglandin F2α (PGF2α) analog and the FP receptor, its primary target, is expressed in various smooth muscle tissues, not just the uterus. Therefore, observing smooth muscle contraction in other tissues, such as those in the eye or vascular system, is often an extension of its on-target activity.[5] However, if the response is not consistent with FP receptor activation or occurs at unexpectedly low concentrations, it could indicate engagement of other prostaglandin receptors (e.g., EP1, EP3) for which some prostaglandin analogs have shown cross-reactivity.[6]
Q4: My in vitro results with racemic cloprostenol (dl-cloprostenol) are weaker than expected. What could be the cause?
A4: The binding of cloprostenol to the PGF2α receptor is stereospecific. The d-enantiomer (also referred to as (+)-cloprostenol or R-cloprostenol) is the biologically active form and is significantly more potent than the racemic mixture.[7][8] In bovine corpus luteum cell membranes, d-cloprostenol (B24006) is approximately 150 times more potent than dl-cloprostenol in inhibiting the binding of [3H]PGF2α.[7][9] If you are using the racemic mixture, the lower potency is expected. For maximal effect, the use of the pure d-enantiomer is recommended.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or weak luteolytic response in vitro. | Compound Potency: Use of racemic (dl-cloprostenol) instead of the more potent d-enantiomer. | Switch to the pure d-enantiomer of cloprostenol for your experiments.[7][8] |
| Cell Culture Conditions: Suboptimal cell health or passage number affecting receptor expression. | Ensure cells are healthy, within a low passage number, and that PGF2α receptor expression is maintained. | |
| Unexpected cell signaling events (e.g., cAMP modulation, unexpected kinase activation). | Off-Target Receptor Activation: Cloprostenol may be interacting with other prostaglandin receptors (e.g., EP1, EP3, DP) that couple to different signaling pathways.[10] | Perform a literature search for known off-target effects of cloprostenol on the signaling pathways you are investigating. Consider using more specific PGF2α receptor agonists or antagonists to confirm the observed effect is mediated by the intended receptor. |
| High background or non-specific binding in radioligand assays. | Assay Conditions: Inappropriate buffer composition, incubation time, or temperature. | Optimize your binding assay conditions. This includes testing different buffer pH, ionic strength, and incubation parameters. Ensure adequate washing steps to remove unbound radioligand.[11] |
| Contradictory results between different experimental systems (e.g., cell lines vs. primary cells). | Differential Receptor Expression: The expression levels of on- and off-target receptors can vary significantly between cell types. | Characterize the expression profile of prostaglandin receptors in your specific experimental models using techniques like qPCR or western blotting. |
| Unexpected changes in gene expression. | Off-Target Genomic Effects: As noted in the FAQs, cloprostenol can influence the expression of genes not directly related to luteolysis, such as hormone receptors.[1][2] | If possible, perform a broader gene expression analysis (e.g., RNA-seq) to identify the scope of these changes. Use control compounds and statistical analysis to confirm the effects are specific to cloprostenol. |
Quantitative Data
Table 1: Comparative Binding Potency of Cloprostenol Analogs and Prostaglandins at the PGF2α Receptor in Bovine Corpus Luteum Membranes
| Compound | Relative Potency (vs. d-cloprostenol) | Reference(s) |
| d-Cloprostenol | 1 | [7] |
| PGF2α | 1 | [7] |
| dl-Cloprostenol | ~1/150 | [7] |
| PGE1 | ~1/280 | [7] |
Table 2: Potential Off-Target Prostaglandin Receptors for Cloprostenol
| Receptor Subtype | Potential for Interaction | Associated Signaling Pathway | Reference(s) |
| Prostaglandin E2 Receptor EP1 Subtype | Mentioned as a potential interactor. | Gq-coupled; increases intracellular Ca2+. | [10] |
| Prostaglandin E2 Receptor EP3 Subtype | Mentioned as a potential interactor. | Gi-coupled; decreases cAMP. | [10] |
| Prostaglandin D2 Receptor | Mentioned as a potential interactor. | Gs-coupled; increases cAMP. | [10] |
Experimental Protocols
Methodology for Assessing Off-Target Binding of Cloprostenol via Radioligand Competition Assay
This protocol outlines a general procedure to determine the binding affinity (Ki) of cloprostenol for a potential off-target receptor.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes from a cell line or tissue known to express the off-target receptor of interest.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the off-target receptor.
-
Test Compound: Cloprostenol (d-enantiomer recommended).
-
Assay Buffer: Buffer appropriate for the receptor being studied (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Prepare a membrane homogenate from your chosen cells or tissue. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled ligand known to bind specifically to the off-target receptor.
-
Competition: Membrane preparation + radioligand + varying concentrations of cloprostenol (e.g., 10^-11 M to 10^-4 M).
-
-
Incubation: Incubate the plate at a temperature and for a duration optimized for the specific receptor (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the cloprostenol concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of cloprostenol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.
Visualizations
Caption: Workflow for determining cloprostenol's off-target binding affinity.
Caption: On-target vs. a hypothetical off-target signaling pathway for cloprostenol.
Caption: A logical troubleshooting flowchart for unexpected cloprostenol results.
References
- 1. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (+)-Cloprostenol | TargetMol [targetmol.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Optimizing Cloprostenol Efficacy in Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of cloprostenol (B1669231) in in vivo experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficacy of your studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with cloprostenol, offering potential causes and solutions to improve experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| No or Poor Luteolysis (Failure to induce estrus/parturition) | Timing of Administration: Cloprostenol is only effective on a mature corpus luteum (CL). There is a refractory period of four to five days after ovulation when the CL is insensitive to the luteolytic effects of prostaglandins.[1] | Confirm CL Presence and Stage: Before administration, confirm the presence of a functional CL via rectal palpation or ultrasonography. Ensure treatment is administered during the mid-luteal phase (days 5-17 of the estrous cycle in cattle).[2] |
| Animal is Not Cycling (Anestrous): This can be due to poor nutrition, low body condition, or postpartum status. | Nutritional Management: Ensure animals are on an adequate plane of nutrition. For postpartum animals, allow sufficient time for uterine involution and resumption of cyclicity. | |
| Incorrect Dosage or Administration Route: Sub-optimal dosage or improper injection technique can lead to reduced efficacy. | Verify Protocol: Double-check the recommended dosage and administration route for the specific species and protocol. Ensure proper intramuscular (IM) or subcutaneous (SC) injection technique to guarantee the full dose is delivered. | |
| Cystic Ovarian Disease: The presence of follicular cysts can interfere with normal cyclicity and response to treatment. | Veterinary Diagnosis: Differentiate between follicular and luteal cysts. While cloprostenol can be effective for luteal cysts, follicular cysts may require a different therapeutic approach, such as a GnRH-based protocol.[3] | |
| High Variability in Onset of Estrus | Stage of Follicular Wave: The timing of estrus following cloprostenol administration can be influenced by the stage of the follicular wave at the time of treatment. | Synchronization of Follicular Wave: For tighter synchrony, utilize protocols that synchronize follicular wave emergence before cloprostenol administration, such as Ovsynch or Presynch-Ovsynch protocols. |
| Individual Animal Variation: Biological differences between animals can lead to varied responses. | Standardize Experimental Groups: When possible, use animals of similar age, parity, and body condition score to reduce variability within experimental groups. | |
| Low Conception or Pregnancy Rates Post-Treatment | Timing of Insemination: Inseminating too early or too late relative to ovulation will result in poor conception rates. | Adhere to Protocol-Specific Insemination Timing: For fixed-time artificial insemination (FTAI) protocols, strictly follow the recommended interval between the final hormone injection and insemination. For protocols relying on estrus detection, inseminate based on observed signs of heat. |
| Reduced Fertility Associated with Short Interval to Ovulation: In mares, a very short interval between cloprostenol treatment and ovulation has been associated with lower pregnancy rates.[4] | Monitor Follicular Development: Use ultrasonography to monitor follicular growth and time insemination appropriately. | |
| Uterine Health: Underlying uterine pathology, such as endometritis, can impair fertility despite successful luteolysis. | Assess Uterine Health: Ensure animals are free from uterine infections before initiating a breeding protocol. Cloprostenol can be used to treat conditions like pyometra by inducing uterine clearance. | |
| Adverse Reactions | Improper Injection Technique: Can lead to localized clostridial infections.[5] | Aseptic Technique: Thoroughly clean and disinfect the injection site before administration. Avoid injecting through contaminated areas of the skin.[5] |
| Species-Specific Sensitivities: Horses may exhibit transient side effects such as sweating, increased heart rate, and mild colic.[6] | Monitor Animals Post-Injection: Observe animals for any adverse reactions and provide supportive care if necessary. Be aware of contraindications, such as not using in mares with respiratory or gastrointestinal disorders.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cloprostenol?
A1: Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). Its primary action is luteolysis, which is the functional and morphological regression of the corpus luteum (CL).[7] This leads to a rapid decline in progesterone (B1679170) production, allowing for the initiation of a new estrous cycle or the induction of parturition or abortion.[7]
Q2: How does the efficacy of d-cloprostenol (B24006) compare to racemic cloprostenol?
A2: Cloprostenol is a racemic mixture of two enantiomers, d-cloprostenol (also known as R-cloprostenol) and l-cloprostenol. The luteolytic activity is attributed to the d-enantiomer.[7] Therefore, d-cloprostenol is more potent, allowing for a lower effective dose compared to the racemic mixture.[7]
Q3: Can cloprostenol be used in all species?
A3: Cloprostenol is widely used in cattle, pigs, and horses for reproductive management.[7] Its use in other species, such as small ruminants and dogs, has also been described. However, dosages and protocols can vary significantly between species, and efficacy may differ. It is crucial to consult species-specific literature and protocols.
Q4: What are the key considerations for handling cloprostenol safely?
A4: Cloprostenol can be absorbed through the skin and may cause bronchospasm or miscarriage.[8] Women of childbearing age, asthmatics, and individuals with respiratory problems should handle cloprostenol with extreme caution.[6][8] It is recommended to wear disposable gloves during administration and to wash any skin contact with soap and water immediately.[8][9]
Q5: What is the Ovsynch protocol and how is cloprostenol used in it?
A5: The Ovsynch protocol is a timed artificial insemination (TAI) protocol primarily used in cattle to synchronize ovulation. Cloprostenol is a critical component, administered on day 7 of the protocol to induce luteolysis and set the timing for the subsequent GnRH injection and insemination.[8]
Data Presentation
Table 1: Comparison of d-Cloprostenol vs. Racemic Cloprostenol Efficacy
| Parameter | d-Cloprostenol | Racemic Cloprostenol | Species |
| Typical Dose for Luteolysis | 150 µg[7] | 500 µg[7] | Cattle |
| Typical Dose for Luteolysis | 75 µg[7] | 175 µg[7] | Pigs |
| Pregnancy Rate (in one study) | 40% | 30% | Dairy Cattle[10] |
| Abortion Rate (Intramuscular) | 73.33% (150 µg) | Not directly compared in this study | Beef Heifers[2] |
Table 2: Effect of Administration Route on Cloprostenol Efficacy in Cattle
| Administration Route | Dosage | Estrus Response Rate | Conception Rate | Notes |
| Intramuscular (IM) | 500 µg | 60% | 41.3% (overall for inseminated animals) | Standard and widely used route.[11] |
| Intravulvo-submucosal (IVSM) | 125 µg | 67.8% | 41.3% (overall for inseminated animals) | May be a dose-sparing and economical alternative.[11] |
| Subcutaneous (SC) | 500 µg | 100% (on Day 7 post-ovulation) | Not specified | Efficacy can be comparable to IM at the standard dose.[12] |
| Intramuscular (IM) | 125 µg | 55% (on Day 7 post-ovulation) | Not specified | Reduced doses can have lower and more variable efficacy.[12] |
Experimental Protocols
Protocol 1: Ovsynch Timed Artificial Insemination Protocol in Cattle
Objective: To synchronize ovulation for timed artificial insemination (TAI) in cattle.
Methodology:
-
Day 0: Administer the first injection of Gonadotropin-Releasing Hormone (GnRH).
-
Day 7: Administer an injection of cloprostenol (500 µg for racemic, 150 µg for d-cloprostenol) to induce luteolysis.[8]
-
Day 10: Perform a single fixed-time artificial insemination (TAI) 16 to 24 hours after the second GnRH injection.[8][14]
Protocol 2: Induction of Farrowing in Sows
Objective: To induce and synchronize farrowing in sows to allow for better supervision.
Methodology:
-
Timing: Administer cloprostenol on day 114 of gestation.[15] The farm's average gestation length should be considered.[9]
-
Administration: Inject a single dose of cloprostenol (e.g., 175 µg racemic cloprostenol) intramuscularly.[15]
-
Monitoring: Most treated sows are expected to begin farrowing within 20 to 35 hours post-injection.[9]
-
Optional Second Dose: To improve the predictability of farrowing, a second dose of cloprostenol or a dose of oxytocin (B344502) can be administered 6 and 24 hours after the initial cloprostenol injection, respectively.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cloprostenol Signaling Pathway Leading to Luteolysis.
Caption: Experimental Workflow for the Ovsynch Protocol.
References
- 1. avet.health [avet.health]
- 2. researchgate.net [researchgate.net]
- 3. Estrus response and fertility after a single cloprostenol treatment in dairy cows with various ovarian structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. drugs.com [drugs.com]
- 6. interchemie.com [interchemie.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. msd-animal-health.co.in [msd-animal-health.co.in]
- 9. thepigsite.com [thepigsite.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Effects of intravulvo-submucosal cloprostenol injections on hormonal profiles and fertility in subestrous cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. extension.psu.edu [extension.psu.edu]
- 14. OvSynch Protocol and its Modifications in the Reproduction Management of Dairy Cattle Herds – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of farrowing induction using cloprostenol on sow farrowing characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting dosage of D-cloprostenol for different animal species
Welcome to the technical support center for D-cloprostenol (B24006). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment for different animal species, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with D-cloprostenol.
Q1: What is the primary mechanism of action for D-cloprostenol?
A1: D-cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1][2] It is the dextrorotatory enantiomer, which is primarily responsible for the luteolytic activity.[1] D-cloprostenol binds to prostaglandin F2α receptors, leading to the functional and morphological regression of the corpus luteum (luteolysis).[1][2][3] This process reduces progesterone (B1679170) production, which in turn allows for the return to estrus and normal ovulation.[1][2]
Q2: We administered D-cloprostenol, but the animal did not show signs of estrus. What could be the reason?
A2: Several factors could contribute to a lack of estrus response. Firstly, D-cloprostenol is only effective on a mature corpus luteum, which is typically present about 5 days after ovulation.[4] If the administration was done during the refractory period of the cycle, the animal will not respond. Secondly, incorrect dosage or administration route can lead to treatment failure. It is crucial to adhere to the recommended dosages and administration protocols for the specific animal species. Lastly, in some cases, animals may exhibit "silent heat," where the physiological signs of estrus are not behaviorally expressed.
Q3: Can D-cloprostenol be used to terminate pregnancy?
A3: Yes, D-cloprostenol can be used to induce abortion.[1] In cattle, it can terminate pregnancy from one week after conception up to the 150th day of gestation.[5] The effectiveness is higher when induced before 100 days of gestation.[5]
Q4: Are there any known side effects of D-cloprostenol administration?
A4: Side effects can occur, although they are generally transient. In horses, transient sweating and colic have been reported.[4] In sows, a higher body temperature postpartum has been observed in animals that farrow within 19 hours of treatment.[6][7] It is important to monitor animals after administration for any adverse reactions.
Q5: What is the difference between D-cloprostenol and racemic cloprostenol (B1669231) (d,l-cloprostenol)?
A5: Racemic cloprostenol is a mixture of two isomers: d-cloprostenol and l-cloprostenol.[1] The d-cloprostenol enantiomer is the biologically active component responsible for the luteolytic effects.[1] D-cloprostenol is therefore more potent than the racemic mixture.[8] This means that a lower dose of D-cloprostenol is required to achieve the same therapeutic effect as racemic cloprostenol.[1][8]
Data Presentation: Recommended Dosages
The following table summarizes the recommended intramuscular (IM) dosages of D-cloprostenol for various applications in different animal species.
| Animal Species | Application | D-cloprostenol Dosage (µg) |
| Cattle | Estrus Synchronization / Ovarian Dysfunction | 150[1][9] |
| Induction of Parturition | 150[1] | |
| Termination of Pregnancy | 500 (as cloprostenol sodium)[5] | |
| Swine (Sows) | Induction of Parturition | 75[1][10] |
| Horses (Mares) | Induction of Estrus | 75[1] |
| Goats | Estrus Synchronization | 30 - 37.5[11][12] |
Note: Dosages can vary based on the specific protocol and the animal's physiological state. Always consult relevant literature and veterinary guidance for specific experimental designs.
Experimental Protocols
Below are detailed methodologies for common applications of D-cloprostenol.
Protocol 1: Estrus Synchronization in Cattle (Ovsynch Protocol)
-
Day 0: Administer Gonadotropin-Releasing Hormone (GnRH) or an analogue.
-
Day 7: Administer 150 µg of D-cloprostenol via intramuscular injection to induce luteolysis.[1][9]
-
Day 9: Administer a second dose of GnRH.
-
12-24 hours after the second GnRH injection: Perform fixed-time artificial insemination.[13]
Protocol 2: Induction of Parturition in Sows
-
Day 112 or 113 of gestation: Administer 75 µg of D-cloprostenol via intramuscular injection.[1][6][10]
-
Monitoring: Observe sows for the onset of farrowing, which is expected to begin within 29 hours of injection in a high percentage of animals.[6][7]
Protocol 3: Induction of Estrus in Mares
-
Prerequisite: Ensure the mare has a mature corpus luteum (at least 5 days post-ovulation) via veterinary examination.[4]
-
Administration: Administer 75 µg of D-cloprostenol via intramuscular injection.[1]
-
Estrus Detection: Monitor the mare for signs of estrus, which typically appear 2-5 days after administration.[14] Ovulation usually occurs 7-10 days post-injection.[4]
Visualizations
Signaling Pathway of D-cloprostenol
Caption: Signaling pathway of D-cloprostenol leading to luteolysis.
Experimental Workflow for Estrus Synchronization
Caption: General experimental workflow for estrus synchronization.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for lack of estrus.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Cloprostenol - Wikipedia [en.wikipedia.org]
- 3. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling t.e.c. [therio.vetmed.lsu.edu]
- 5. avet.health [avet.health]
- 6. "Effect of Dosage of Cloprostenol on Induction of Farrowing and Body Te" by D. Fraser and M. L. Connor [wellbeingintlstudiesrepository.org]
- 7. Effect of Dosage of Cloprostenol on Induction of Farrowing and Body Temperature of Sows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. Reproductive parameters of dairy goats after receiving two doses of d-cloprostenol at different intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of d-cloprostenol administrations with 7.5 and 11.5-day intervals between administrations on pregnancy rates after artificial insemination in estrous cyclic dairy goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. msd-animal-health.co.in [msd-animal-health.co.in]
- 14. hardypaw.com [hardypaw.com]
Issues with batch-to-batch variability of (+)-5-trans Cloprostenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Cloprostenol. The information addresses potential issues arising from batch-to-batch variability, with a focus on the presence of the (+)-5-trans Cloprostenol (B1669231) isomer.
Frequently Asked Questions (FAQs)
Q1: What is (+)-5-trans Cloprostenol and how does it relate to (+)-Cloprostenol?
A1: (+)-Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a potent agonist of the prostaglandin F receptor (FP). It is the biologically active enantiomer of the racemic cloprostenol molecule. This compound is a stereoisomer and a common impurity that can be formed during the synthesis of (+)-Cloprostenol. The key structural difference lies in the orientation of the double bond in the heptenoic acid chain.
Q2: Why is the presence of this compound a concern in my experiments?
A2: The (+)-5-trans isomer of Cloprostenol is known to be significantly less biologically active than the desired 5-cis form (the active (+)-Cloprostenol). In hamster pregnancy termination models, the (+)-5-trans isomer is reported to be 20-fold less active.[1][2][3] Therefore, variations in the percentage of this impurity from batch to batch can lead to significant differences in the observed potency and efficacy of your compound, resulting in poor reproducibility of experimental results.
Q3: What are the typical acceptance criteria for impurities in Cloprostenol active pharmaceutical ingredients (APIs)?
A3: While specifications can vary between suppliers, typical quality control for Cloprostenol API sets limits for related substances. These are often determined by High-Performance Liquid Chromatography (HPLC).
| Impurity Type | Typical Acceptance Criteria |
| Any individual specified impurity (e.g., 5-trans-Cloprostenol) | ≤ 0.5% |
| Any individual unspecified impurity | ≤ 0.10% |
| Total impurities | ≤ 1.0% |
Q4: How should I store (+)-Cloprostenol to ensure its stability?
A4: Proper storage is crucial to prevent degradation and the formation of impurities. Recommended storage conditions can vary, so it is essential to consult the supplier's certificate of analysis. General storage guidelines are as follows:
| Form | Recommended Storage Temperature | Additional Notes |
| Powder/Solid | -20°C | |
| Solution in organic solvent | -80°C for up to 1 year | |
| Aqueous solutions | Prepare fresh daily |
Always protect from light and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: I am observing inconsistent results between different batches of (+)-Cloprostenol in my cell-based or in vivo experiments.
This common issue can often be traced back to variations in the purity and potency of the compound. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Verify the Purity and Identity of Each Batch
Rationale: The most likely cause of variability is a difference in the concentration of the active compound versus less active impurities like this compound.
Recommended Action:
-
Request the Certificate of Analysis (CoA) for each batch: Compare the purity specifications and the levels of specific impurities.
-
Perform independent analytical chemistry: Use HPLC to quantify the purity of each batch and determine the percentage of the (+)-5-trans isomer. A new HPLC method for the separation and quantification of cloprostenol enantiomers has been developed, which can achieve baseline resolution.[4][5]
Step 2: Assess the Biological Activity of Each Batch
Rationale: Analytical data should be correlated with functional data to confirm that variations in purity translate to differences in biological effect.
Recommended Action:
-
Perform a dose-response curve: Use a validated in vitro functional assay (e.g., a cell-based assay measuring progesterone (B1679170) reduction in luteal cells or a receptor-mediated signaling assay) to determine the EC50 for each batch.[6][7] A significant shift in the EC50 between batches indicates a difference in potency.
Step 3: Review Experimental Protocols and Reagent Handling
Rationale: Inconsistent experimental technique or reagent degradation can also contribute to variability.
Recommended Action:
-
Standardize solution preparation: Ensure that stock solutions are prepared fresh and handled consistently across experiments. Prostaglandins can be unstable in aqueous solutions.
-
Check cell line stability: If using a recombinant cell line, ensure consistent expression of the FP receptor. Passage number can affect receptor expression levels and signaling.
-
Verify reagent quality: Ensure all other reagents (e.g., cell culture media, assay buffers) are from consistent lots and are not expired.
Experimental Protocols
HPLC Method for Enantioselective Analysis of Cloprostenol
This method can be adapted to quantify the presence of the (+)-5-trans isomer.
-
Column: Chiralcel OD-RH
-
Mobile Phase: Acetonitrile and 20mM sodium dihydrogenphosphate (pH 3.0) in a 33:67 (v/v) ratio.
-
Detection: UV at 210 nm or 274 nm.
-
Flow Rate: As per column specifications to achieve baseline resolution.
-
Analysis Time: Typically under 10 minutes.
-
Reference: This method has been shown to achieve baseline resolution of (+/-)-cloprostenol.[4][5]
Radioligand Receptor Binding Assay
This assay measures the ability of different batches of Cloprostenol to displace a radiolabeled ligand from the FP receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the FP receptor (e.g., bovine corpus luteum or myometrial cells).
-
Radiolabeled PGF2α (e.g., [3H]PGF2α).
-
Unlabeled PGF2α and different batches of (+)-Cloprostenol.
-
Binding buffer.
-
-
Methodology:
-
Incubate a fixed concentration of radiolabeled PGF2α and cell membranes with increasing concentrations of unlabeled PGF2α (for standard curve) or the different batches of (+)-Cloprostenol.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 for each batch, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.
-
Cell-Based Functional Assay: Progesterone Reduction in Luteal Cells
This assay assesses the biological activity of Cloprostenol by measuring its luteolytic effect.
-
Cell Type: Cultured steroidogenic luteal cells (e.g., from domestic cat corpora lutea).[6][7]
-
Methodology:
-
Culture luteal cells to the desired confluence.
-
Treat cells with varying concentrations of different batches of (+)-Cloprostenol for a specified period (e.g., 48 hours).
-
Collect the cell culture medium.
-
Measure the concentration of progesterone in the medium using a validated method such as an ELISA kit.
-
A potent batch of Cloprostenol will cause a significant reduction in progesterone concentration. Compare the dose-dependent effects of different batches.
-
Visualizations
Signaling Pathway of (+)-Cloprostenol
Caption: (+)-Cloprostenol signaling via the FP receptor.
Experimental Workflow for Troubleshooting Batch Variability
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. Estrus response and fertility after a single cloprostenol treatment in dairy cows with various ovarian structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 3. biorxiv.org [biorxiv.org]
- 4. vetcoaticook.ca [vetcoaticook.ca]
- 5. Energy Landscapes Reveal Agonist Control of G Protein-Coupled Receptor Activation via Microswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of preservative-free and preserved prostaglandin analogues on the histology of cornea of adult male guinea pigs following repeated exposure | Ali | Folia Morphologica [journals.viamedica.pl]
- 7. researchgate.net [researchgate.net]
Best practices for long-term storage of cloprostenol solutions
Technical Support Center: Cloprostenol (B1669231) Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of cloprostenol solutions, troubleshooting guidance, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for cloprostenol?
A1: The optimal storage conditions for cloprostenol depend on its form (solid or solution) and formulation. For the crystalline solid form of (+)-cloprostenol (sodium salt), storage at -20°C is recommended, which can ensure stability for at least four years[1]. For liquid solutions, such as those for injection, storage in a cool, dry, and well-ventilated area is advised[2]. Specific temperature ranges vary by product, with some recommending 5°C to 25°C[3] and others 15°C to 30°C[4][5]. It is crucial to protect all forms of cloprostenol from light[2][3][5][6][7].
Q2: How long are aqueous solutions of cloprostenol stable?
A2: Aqueous solutions of cloprostenol are generally not recommended for storage for more than one day[1]. The stability of reconstituted or in-use products is limited and can be influenced by microbial risk and physicochemical changes[8]. Some veterinary formulations specify a shelf life of two years for the unopened product, but once opened, the solution should be used within three days when stored at 5°C to 25°C[3]. Another product indicates that the contents should be used within 28 days after the first dose is removed when stored between 15°C and 30°C[5].
Q3: In what solvents can cloprostenol be dissolved?
A3: (+)-Cloprostenol (sodium salt) is soluble in organic solvents such as ethanol (B145695) (~50 mg/ml), DMSO (~60 mg/ml), and dimethylformamide (~130 mg/ml)[1]. For aqueous solutions without organic solvents, the crystalline solid can be dissolved directly in aqueous buffers. Its solubility in PBS (pH 7.2) is approximately 35 mg/ml[1]. When preparing stock solutions, it is recommended to use a solvent that is purged with an inert gas[1].
Q4: What are the signs of cloprostenol solution degradation?
A4: Visual signs of degradation can include a change in color from a clear, colorless to yellow liquid to something else, or the appearance of impurities or precipitates[3]. A loss of biological activity, which would be identified through a potency assay, is a non-visual indicator of degradation. Stability is also affected by factors such as pH and the presence of preservatives[8][9].
Q5: What safety precautions should be taken when handling cloprostenol solutions?
A5: Cloprostenol is absorbable through the skin and can cause bronchospasm. Therefore, pregnant women, women of childbearing age, and individuals with asthma or other respiratory tract diseases should handle this product with extreme caution, including wearing waterproof gloves[4][5]. Standard personal protective equipment (PPE) such as safety glasses with side shields and lab coats are also recommended[2]. In case of skin contact, the area should be washed immediately with soap and water[4].
Data Summary Tables
Table 1: Recommended Storage Conditions for Cloprostenol
| Form | Storage Temperature | Duration | Light Protection | Additional Notes |
| Crystalline Solid | -20°C | ≥ 4 years[1] | Required | N/A |
| Aqueous Solution (unformulated) | Not Recommended | ≤ 1 day[1] | Required | Prepare fresh before use |
| Veterinary Injection (Product A) | 5°C to 25°C | 2 years (unopened), 3 days (opened)[3] | Required | Store in a dry place |
| Veterinary Injection (Product B) | 15°C to 30°C | Use within 28 days after opening[5] | Required | Protect from freezing |
| Veterinary Injection (Product C) | Below 30°C | Per expiration date[7] | Required | N/A |
Table 2: Solubility of (+)-Cloprostenol (Sodium Salt)
| Solvent | Approximate Solubility |
| Dimethylformamide | ~130 mg/ml[1] |
| DMSO | ~60 mg/ml[1] |
| Ethanol | ~50 mg/ml[1] |
| PBS (pH 7.2) | ~35 mg/ml[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution upon storage | - The solution has been stored for too long or at an improper temperature. - The concentration exceeds the solubility in the chosen solvent at the storage temperature. - pH of the solution has shifted. | - Discard the solution and prepare a fresh batch. - Ensure the storage temperature is within the recommended range. - Consider preparing a more dilute solution or using a different solvent with higher solubility. - Verify the pH of the buffer used. |
| Loss of biological activity/potency | - Degradation due to exposure to light, high temperatures, or incompatible materials (strong acids/bases, oxidizers)[2]. - Repeated freeze-thaw cycles. - The solution has been stored beyond its recommended in-use period. | - Confirm that the solution has been stored protected from light and within the specified temperature range. - Aliquot the solution upon preparation to avoid multiple freeze-thaw cycles. - Perform a potency assay to confirm activity. - Prepare a fresh solution for critical experiments. |
| Change in color or clarity of the solution | - Chemical degradation. - Microbial contamination, especially if the solution does not contain a bactericide. | - Discard the solution immediately. - Review preparation and storage procedures to prevent future occurrences. - For long-term storage, consider sterile filtering the solution into sterile containers. - Use formulations containing a preservative like benzyl (B1604629) alcohol if appropriate for the application[7]. |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of a Cloprostenol Solution
This protocol is adapted from general pharmaceutical stability testing guidelines[8][10][11].
Objective: To evaluate the stability of a cloprostenol solution under defined long-term storage conditions.
Methodology:
-
Preparation: Prepare a batch of the cloprostenol solution of the desired concentration and in the final formulation, including the chosen buffer and any excipients.
-
Packaging: Dispense the solution into vials of the same material and with the same closure system intended for routine use to mimic real-world conditions[11].
-
Initial Analysis (Time Zero): At the beginning of the study, perform a full analysis on a subset of samples. This should include:
-
Visual inspection (color, clarity, particulate matter).
-
pH measurement.
-
High-Performance Liquid Chromatography (HPLC) analysis to determine the concentration of cloprostenol and to identify and quantify any degradation products.
-
A potency assay to determine biological activity.
-
-
Storage: Store the remaining vials under the desired long-term conditions (e.g., 5°C ± 3°C) and, if required for regulatory purposes, under accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH)[10]. Ensure all samples are protected from light.
-
Time Points: Pull samples for analysis at predetermined intervals. For long-term studies, this could be every 3 months for the first year, every 6 months for the second year, and annually thereafter[12].
-
Analysis at Time Points: At each time point, perform the same set of analyses as conducted at time zero.
-
Data Evaluation: Compare the results at each time point to the initial results. A significant change is defined as a failure to meet the established specifications for the solution[12].
Protocol 2: In Vitro Potency Assay
Objective: To quantify the biological activity of a cloprostenol solution. Potency is a critical measure for ensuring product efficacy and stability[13].
Methodology:
-
Principle: This assay measures the ability of cloprostenol, a prostaglandin (B15479496) F2α (PGF2α) analogue, to induce a biological response in a relevant cell-based system. The response is often the release of a secondary messenger like calcium or a change in a downstream reporter gene.
-
Cell Line Selection: Use a cell line that endogenously or recombinantly expresses the prostaglandin F2 receptor.
-
Assay Preparation:
-
Culture the selected cells to an appropriate density in microplates.
-
Prepare a standard curve using a reference standard of cloprostenol with a known biological activity.
-
Prepare serial dilutions of the test cloprostenol solution.
-
-
Treatment: Add the standard and test dilutions to the cells and incubate for a predetermined period.
-
Measurement of Response:
-
Quantify the cellular response. For example, if measuring intracellular calcium mobilization, use a fluorescent calcium indicator and measure the change in fluorescence.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Plot the response versus the log of the concentration for both the standard and the test samples to generate dose-response curves.
-
Use a parallel line analysis or a four-parameter logistic (4PL) curve fit to determine the relative potency of the test sample compared to the reference standard[14]. The potency is typically expressed as a percentage of the standard's activity.
-
Visualizations
Caption: Cloprostenol signaling pathway leading to luteolysis.
Caption: Experimental workflow for cloprostenol stability testing.
Caption: Troubleshooting decision tree for cloprostenol solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. stovek.org [stovek.org]
- 4. rooyandarou.com [rooyandarou.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. avet.health [avet.health]
- 7. avet.health [avet.health]
- 8. Long-Term Storage of Reconstituted and In-Use Products – StabilityStudies.in [stabilitystudies.in]
- 9. Stability and microbiological properties of a new formulation of epoprostenol sodium when reconstituted and diluted - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. Potency Assay Development: A Keystone for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cirm.ca.gov [cirm.ca.gov]
Impact of solvent choice on (+)-5-trans Cloprostenol activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (+)-5-trans Cloprostenol (B1669231).
Frequently Asked Questions (FAQs)
Q1: What is (+)-5-trans Cloprostenol and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2][3] Its primary mechanism of action is as a potent agonist of the prostaglandin F2α receptor (FP receptor), which is a G-protein coupled receptor.[4] Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses, most notably luteolysis, the regression of the corpus luteum.[4] It is the optically active, 15(R) enantiomer of cloprostenol and is responsible for the majority of its biological activity.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents and aqueous solutions. Stock solutions are typically prepared in organic solvents. For (+)-Cloprostenol sodium salt, solubility is approximately 50 mg/mL in ethanol (B145695), 60 mg/mL in DMSO, and 130 mg/mL in dimethylformamide (DMF).[5] The free acid form of this compound is also highly soluble in ethanol, DMSO, and DMF (>100 mg/mL).[2] For aqueous solutions, the sodium salt is soluble in PBS (pH 7.2) at approximately 35 mg/mL, while the free acid is soluble at >16 mg/mL.[2][5]
Q3: How should I prepare working solutions for my experiments?
A3: To prepare a working solution, it is recommended to make further dilutions of your organic solvent stock solution into an aqueous buffer or isotonic saline immediately before use.[5] It is crucial to ensure that the final concentration of the organic solvent is insignificant, as even low concentrations can have physiological effects.[5] For cell-based assays, if an organic solvent-free solution is required, the ethanol from a stock solution can be evaporated under a gentle stream of nitrogen, and the resulting oil can be dissolved directly in an aqueous buffer.[6]
Q4: What is the stability of this compound in different solvents and storage conditions?
A4: this compound, when stored as a solid at -20°C, is stable for at least two years.[2] Stock solutions in organic solvents like ethanol, DMSO, or DMF should also be stored at -20°C and are generally stable for extended periods. However, it is not recommended to store aqueous solutions for more than one day, as prostaglandins (B1171923) can be unstable in aqueous media.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays | Solvent interference: The organic solvent used to dissolve the this compound may be affecting the cells. For example, DMSO has been reported to have anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways.[7] Ethanol can also suppress macrophage function and alter receptor expression.[1][8] | Minimize the final concentration of the organic solvent in your assay. If possible, prepare an organic solvent-free aqueous solution by evaporating the initial solvent and redissolving the compound in a buffer.[6] Run a vehicle control with the same concentration of the solvent to account for its effects. |
| Degradation of this compound in aqueous solution: Prostaglandins are known to be less stable in aqueous solutions.[5] | Prepare fresh aqueous working solutions for each experiment and avoid storing them for more than one day.[5] | |
| Low or no biological activity observed | Incorrect isomer used: this compound is a less active isomer compared to the cis form.[1][2] | Ensure you are using the correct isomer for your intended application and that the concentration is appropriate to elicit a response. |
| Improper storage: The compound may have degraded due to improper storage conditions. | Store the solid compound and organic stock solutions at -20°C.[2] | |
| Precipitation of the compound in aqueous buffer | Exceeded solubility limit: The concentration of this compound in the aqueous buffer may be too high. | Refer to the solubility data to ensure you are not exceeding the solubility limit in your chosen buffer. Consider preparing a more dilute working solution. |
| Variability in animal studies (e.g., estrus synchronization) | Dose and administration route: The dose and route of administration (e.g., intramuscular vs. subcutaneous) can affect the timing and success of luteolysis and ovulation.[9][10] | Optimize the dose and administration route for your specific animal model and experimental goals. Refer to established protocols for guidance.[9][11] |
Data Presentation
Table 1: Solubility of Cloprostenol Forms in Various Solvents
| Compound Form | Solvent | Approximate Solubility | Reference(s) |
| (+)-Cloprostenol (sodium salt) | Ethanol | 50 mg/mL | [5] |
| DMSO | 60 mg/mL | [5] | |
| Dimethylformamide (DMF) | 130 mg/mL | [5] | |
| PBS (pH 7.2) | 35 mg/mL | [5] | |
| This compound (free acid) | Ethanol | >100 mg/mL | [2] |
| DMSO | >100 mg/mL | [2] | |
| Dimethylformamide (DMF) | >100 mg/mL | [2] | |
| PBS (pH 7.2) | >16 mg/mL | [2] | |
| This compound isopropyl ester | DMSO | ~100 mg/mL | [6] |
| Dimethylformamide (DMF) | ~100 mg/mL | [6] | |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Aqueous Working Solution
-
Stock Solution Preparation (e.g., 10 mg/mL in Ethanol):
-
Weigh out the desired amount of this compound solid.
-
Add the appropriate volume of ethanol to achieve a 10 mg/mL concentration.
-
Vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C.
-
-
Aqueous Working Solution Preparation (e.g., 10 µM in PBS):
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the desired final volume of PBS.
-
On the day of the experiment, add the calculated volume of the stock solution to the appropriate volume of PBS (pH 7.2).
-
Vortex briefly to mix.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[5]
-
Protocol 2: General Cell-Based Assay Workflow
This protocol provides a general workflow for assessing the activity of this compound on cultured cells. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experiment.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Compound Preparation: Prepare a fresh aqueous working solution of this compound from a stock solution as described in Protocol 1. Also, prepare a vehicle control containing the same final concentration of the solvent used for the stock solution.
-
Cell Treatment: Remove the culture medium from the cells and replace it with a fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period to allow for the compound to exert its biological effects.
-
Endpoint Analysis: Following incubation, perform the desired endpoint analysis, such as measuring changes in second messenger levels (e.g., intracellular calcium), gene expression, or protein levels related to the FP receptor signaling pathway.
Visualizations
Caption: PGF2α/Cloprostenol Signaling Pathway.
Caption: General experimental workflow.
References
- 1. Ethanol Suppresses Phagosomal Adhesion Maturation, Rac Activation, and Subsequent Actin Polymerization During FcγR-Mediated Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of Timed Release Vaginal Mucosal Cloprostenol for Farrowing Management in Sows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ethanol’s Effects on Transient Receptor Potential Channel Expression in Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. msd-animal-health.co.in [msd-animal-health.co.in]
Technical Support Center: Managing Vasoconstrictive Effects of Cloprostenol in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the vasoconstrictive effects of cloprostenol (B1669231) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is cloprostenol and why does it cause vasoconstriction?
Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a potent luteolytic agent, meaning it causes the regression of the corpus luteum.[1][2] Its vasoconstrictive effects stem from its action as an agonist at prostanoid FP and TP receptors on vascular smooth muscle cells.[3][4] Activation of these receptors initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction and narrowing of the blood vessels.[5]
Q2: In which experimental models are the vasoconstrictive effects of cloprostenelo most pronounced?
The vasoconstrictive effects of cloprostenol can be observed in a variety of in vitro and in vivo models. These effects are particularly evident in studies involving isolated blood vessels (e.g., aortic rings, mesenteric arteries) in organ bath setups. In in vivo studies, administration of cloprostenol can lead to measurable increases in blood pressure and alterations in blood flow to specific organs. The magnitude of the effect can vary depending on the animal species, the specific vascular bed being studied, and the dose of cloprostenol used.
Q3: What are the common side effects observed in animal studies that could be attributed to vasoconstriction?
Common side effects that may be linked to cloprostenol-induced vasoconstriction include:
-
Increased heart rate and respiratory rate[2]
-
Mild abdominal pain[2]
-
Transient increases in body temperature[2]
-
In some cases, signs of cardiovascular stress, particularly at higher doses.
Q4: How can I mitigate the vasoconstrictive effects of cloprostenol in my experiments?
There are several strategies to manage the vasoconstrictive effects of cloprostenol:
-
Dose Reduction: Using the lowest effective dose of cloprostenol for your primary experimental endpoint can help minimize off-target vasoconstrictive effects.[6]
-
Use of Vasodilators: Co-administration of a vasodilator can counteract the contractile effects of cloprostenol. The choice of vasodilator will depend on the specific experimental setup.
-
Receptor Antagonists: Specific antagonists for the FP and TP receptors can block the action of cloprostenol on blood vessels.
-
Local Administration: If your experiment allows, local administration of cloprostenol to the target tissue can minimize systemic vasoconstrictive effects.
Q5: Are there any specific antagonists available to block cloprostenol-induced vasoconstriction?
Yes, several prostanoid receptor antagonists can be used. For instance, specific antagonists for the FP receptor, such as AL-8810, have been shown to competitively antagonize the contractile activity of FP receptor agonists.[5] For the TP receptor, various antagonists have been developed and can be used to curtail vasoconstriction mediated by this receptor.[4] The choice of antagonist and its effective concentration will need to be determined empirically for your specific experimental model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Exaggerated Vasoconstrictive Response | High dose of cloprostenol. High sensitivity of the experimental animal or tissue. | Reduce the concentration of cloprostenol. Perform a dose-response curve to determine the optimal concentration. |
| Inconsistent Vasoconstriction Between Experiments | Variability in animal age, weight, or physiological state. Inconsistent drug preparation. | Standardize animal characteristics. Prepare fresh drug solutions for each experiment. Ensure consistent administration route and technique. |
| Vasoconstriction Interfering with Primary Endpoint Measurement | The vasoconstrictive effect is masking or altering the primary outcome of the experiment. | Co-administer a vasodilator or a specific FP/TP receptor antagonist. Consider a different PGF2α analog with a more favorable side-effect profile if available. |
| Animal Distress or Adverse Events | Excessive vasoconstriction leading to cardiovascular compromise. | Immediately lower the dose or discontinue cloprostenol administration. Provide supportive care as per institutional animal care guidelines. Pre-treat with a vasodilator or antagonist in future experiments. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cloprostenol-Induced Vasoconstriction in Isolated Aortic Rings
Objective: To measure the contractile response of isolated rat aortic rings to cloprostenol.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Cloprostenol stock solution (1 mM in ethanol)
-
Phenylephrine (1 µM)
-
Acetylcholine (B1216132) (10 µM)
-
Isolated organ bath system with force transducers
-
Data acquisition system
Methodology:
-
Euthanize the rat according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.
-
Assess the viability of the rings by inducing a contraction with 1 µM phenylephrine.
-
Verify the presence of a functional endothelium by observing relaxation in response to 10 µM acetylcholine in the pre-contracted rings.
-
After a washout period, add cumulative concentrations of cloprostenol (e.g., 1 nM to 10 µM) to the organ bath and record the contractile response.
-
Construct a dose-response curve to determine the EC50 of cloprostenol.
Protocol 2: In Vivo Measurement of Blood Pressure Changes Induced by Cloprostenol
Objective: To measure the effect of intravenous cloprostenol administration on mean arterial pressure in an anesthetized rat.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Heparinized saline
-
Cloprostenol solution for injection
Methodology:
-
Anesthetize the rat according to approved institutional protocols.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connect the arterial catheter to a pressure transducer to record blood pressure continuously.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Administer a bolus intravenous injection of cloprostenol at the desired dose.
-
Record the changes in mean arterial pressure for a defined period post-injection.
-
Administer different doses to generate a dose-response relationship.
Quantitative Data Summary
| Compound | Parameter | Value | Experimental Model | Reference |
| Cloprostenol | Effective Luteolytic Dose | 37.5 µg (single low dose) | Jennies | [6] |
| Cloprostenol | Therapeutic Dose | 500 µg in cattle, 175 µg in pigs | Cattle, Pigs | [7] |
| R-cloprostenol | Therapeutic Dose | 150 µg in cattle, 75 µg in pigs | Cattle, Pigs | [7] |
| AL-8810 | Antagonist Potency | Sub-micromolar in vitro | Various cell and tissue-based assays | [5] |
Visualizations
Signaling Pathway of Cloprostenol-Induced Vasoconstriction
References
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. interchemie.com [interchemie.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vasoconstrictor prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Dextro-Cloprostenol Outperforms Racemic Mixture in Luteolytic Efficacy: A Comparative Analysis
Researchers and drug development professionals in reproductive sciences are increasingly favoring the dextrorotatory (d)-enantiomer of cloprostenol (B1669231) over its racemic (dl)-counterpart for its enhanced potency and efficiency. This preference is substantiated by a body of experimental evidence demonstrating d-cloprostenol's superior receptor affinity and clinical outcomes in various animal models.
Cloprostenol, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus, induce parturition, and treat reproductive disorders. Commercial preparations are available as a racemic mixture (dl-cloprostenol), containing both the dextrorotatory (d) and levorotatory (l) isomers in equal measure, or as the isolated, biologically active d-enantiomer. This guide provides a comparative analysis of the efficacy of d-cloprostenol (B24006) and dl-cloprostenol, supported by experimental data and detailed protocols.
Superior Receptor Binding and Luteolytic Potency of d-Cloprostenol
The enhanced efficacy of d-cloprostenol is primarily attributed to its stereospecific binding to the prostaglandin F2α receptor (FP receptor). The d-isomer is the pharmacologically active component, exhibiting a significantly higher binding affinity for the FP receptor compared to the l-isomer.[1][2] In fact, the l-isomer is considered to have no luteolytic activity and may even impede the binding of the d-isomer to its receptor, necessitating a higher dose of the racemic mixture to achieve the desired therapeutic effect.[1][3]
Studies have shown that d-cloprostenol is approximately four times more potent than the l-isomer due to its greater receptor affinity.[1][2] This increased potency allows for the use of lower doses of d-cloprostenol to achieve the same or even better clinical outcomes compared to dl-cloprostenol, leading to a higher efficiency and better tolerance.[1][2]
Comparative Efficacy in Clinical Applications
Experimental data from various animal studies consistently demonstrate the superior performance of d-cloprostenol in key clinical applications.
Cervical Dilatation in Buffaloes
A study on post-detorsion buffaloes revealed that d-cloprostenol induced better and earlier cervical dilatation compared to dl-cloprostenol.[1][3] All buffaloes treated with d-cloprostenol achieved complete cervical dilatation, with some experiencing spontaneous fetal expulsion without traction, highlighting the potent action of the d-isomer on uterine contractility.[1]
Table 1: Comparison of d-cloprostenol and dl-cloprostenol on Cervical Dilatation in Buffaloes
| Parameter | d-cloprostenol (150 µg) | dl-cloprostenol (500 µg) |
| Successful Cervical Dilatation | 6/6 (100%) | 4/6 (66.7%) |
| Time to Complete Dilatation | 8 ± 0.2 hours | 12 ± 0.6 hours |
| Spontaneous Fetal Expulsion | 3/6 (50%) | 0/6 (0%) |
Source: Saini et al., 2021[1]
Luteolysis and Pregnancy Rates in Dairy Cattle
In dairy cattle, d-cloprostenol has been shown to induce a more significant and rapid decrease in serum progesterone (B1679170) concentrations compared to both dl-cloprostenol and another PGF2α analogue, dinoprost (B1670695) tromethamine.[2] This enhanced luteolytic effect translated into higher pregnancy rates in the d-cloprostenol treated group.[2]
Table 2: Effect of Different PGF2α Analogues on Progesterone and Pregnancy Rate in Dairy Cattle
| Parameter | d-cloprostenol (150 µg) | dl-cloprostenol (500 µg) | Dinoprost tromethamine (25 mg) |
| Progesterone decline (2 days post-treatment) | Significantly higher | Lower | Lower |
| Pregnancy Rate | 40% | 30% | 10% |
Source: Montaser and El-Desouky, 2016[2]
Another study in Holstein heifers found that cloprostenol (the racemic form was used in comparison to dinoprost) resulted in a shorter interval to luteolysis.[4] Furthermore, the efficacy of 37.5 μg of d-cloprostenol was found to be equivalent to 250 μg of dl-cloprostenol in inducing full luteolysis in mares.[5]
Parturition Induction in Sows
In multiparous sows, d-cloprostenol was more effective in shortening the farrowing duration and birth interval compared to dl-cloprostenol.[6][7] Both forms of cloprostenol were effective in synchronizing parturition and reducing stillbirth rates.[6][7]
Table 3: Comparison of d-cloprostenol and dl-cloprostenol for Induction of Farrowing in Sows
| Parameter | d-cloprostenol (75 µg) | dl-cloprostenol |
| Farrowing Duration | 182.95 min | 217.33 min |
| Birth Interval | 17.89 min | 21.61 min |
Experimental Protocols
Study on Cervical Dilatation in Buffaloes
-
Animals: 12 buffaloes that underwent successful detorsion of uterine torsion were randomly divided into two groups of six.[1]
-
Group I (dl-cloprostenol): Received 500 µg of dl-cloprostenol intramuscularly, along with other supportive treatments.[1]
-
Group II (d-cloprostenol): Received 150 µg of d-cloprostenol intramuscularly, along with the same supportive treatments as Group I.[1]
-
Data Collection: The extent of cervical dilatation was assessed per-vaginally at two-hour intervals until complete dilatation was achieved.[1]
Study on Luteolysis and Pregnancy in Dairy Cattle
-
Animals: 30 healthy dairy cows with a functional corpus luteum were divided into three treatment groups of ten.[2]
-
Group 1 (Lutalyse): Received 25 mg dinoprost tromethamine intramuscularly.[2]
-
Group 2 (PGF Veyx® forte): Received 500 µg dl-cloprostenol intramuscularly.[2]
-
Group 3 (Luteosyl): Received 150 µg d-cloprostenol intramuscularly.[2]
-
Data Collection: Blood samples were collected at day 0 and 2 days after treatment to measure progesterone concentrations. Pregnancy diagnosis was performed 25 days post-insemination.[2]
Signaling Pathway and Experimental Workflow
The luteolytic action of cloprostenol is initiated by its binding to the prostaglandin F2α (FP) receptor, a G-protein coupled receptor. This binding event triggers a downstream signaling cascade that ultimately leads to the regression of the corpus luteum.
Caption: Signaling pathway of d-cloprostenol leading to luteolysis.
The experimental workflow for comparing the efficacy of d-cloprostenol and dl-cloprostenol typically involves the following steps:
Caption: General experimental workflow for comparative efficacy studies.
References
- 1. journals.acspublisher.com [journals.acspublisher.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fortehealthcare.com [fortehealthcare.com]
- 6. Cloprostenol sodium improves reproductive performance of multiparous sows during lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cloprostenol sodium improves reproductive performance of multiparous sows during lactation [frontiersin.org]
Comparative Analysis of Cloprostenol Isomers on Progesterone Levels: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of different cloprostenol (B1669231) isomers on progesterone (B1679170) levels, targeted at researchers, scientists, and drug development professionals. Cloprostenol, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used to synchronize estrus and manage reproductive cycles in animals by inducing a decline in progesterone.[1] This document synthesizes experimental data to objectively compare the performance of various cloprostenol formulations.
Luteolytic Effects of Cloprostenol Isomers on Progesterone
Cloprostenol exists in two isomeric forms: d-cloprostenol (B24006) and l-cloprostenol. The d-isomer is the biologically active component responsible for the luteolytic effect, while the l-isomer is considered inactive.[2] Commercially available products may contain either the racemic mixture (dl-cloprostenol) or the purified d-isomer (d-cloprostenol). Studies have shown that d-cloprostenol can be more potent and effective at lower doses compared to the racemic mixture.[3][4]
A study in dairy cattle demonstrated that d-cloprostenol sodium induced a significantly greater decrease in serum progesterone concentrations two days after treatment compared to both dinoprost (B1670695) tromethamine (a natural PGF2α) and cloprostenol (racemic mixture).[3][4] Similarly, research in mares has indicated that d-cloprostenol can effectively induce luteolysis at reduced doses.[2][5] After a single injection, progesterone levels in mares decreased by 76-81% within 24 hours, with complete luteolysis observed within 72 hours for both d-cloprostenol and dl-cloprostenol treatments.[2][5]
In lactating dairy cows, while both cloprostenol and dinoprost induced a fall in progesterone concentrations, mean circulating progesterone was lower for cows given cloprostenol between 0 and 12 hours post-injection.[6][7] However, another study found no significant difference in the percentage of cows achieving complete luteolysis between cloprostenol sodium and dinoprost tromethamine.[8]
The binding affinity of cloprostenol isomers to PGF2α receptors is stereospecific. In bovine corpus luteum cell membranes, d-cloprostenol and PGF2α were found to be equipotent and approximately 150 times more potent than dl-cloprostenol in inhibiting the binding of labeled PGF2α.[9]
Quantitative Data on Progesterone Levels
The following table summarizes the quantitative effects of different cloprostenol isomers on progesterone levels from various studies.
| Animal Model | Cloprostenol Isomer/Analogue | Dose | Progesterone Level (Pre-treatment) | Progesterone Level (Post-treatment) | Time Point of Measurement | Reference |
| Dairy Cattle | d-cloprostenol (Luteosyl) | 150 µg | 15.5 ± 0.82 ng/mL | 3.6 ± 0.31 ng/mL | 2 days post-treatment | [3] |
| Dairy Cattle | cloprostenol (PGF Veyx® forte) | 500 µg | 11.53 ± 0.33 ng/mL | 3.3 ± 0.21 ng/mL | 2 days post-treatment | [3] |
| Dairy Cattle | dinoprost tromethamine (Lutalyse) | 25 mg | 11.17 ± 0.43 ng/mL | 3.7 ± 0.26 ng/mL | 2 days post-treatment | [3] |
| Mares | d-cloprostenol | 25 - 50 µg | Not specified | 76-81% decrease | 24 hours post-injection | [2][5] |
| Mares | dl-cloprostenol | 50 µl (twice) | Not specified | 76-81% decrease | 24 hours post-injection | [2][5] |
| Lactating Dairy Cows | cloprostenol | 500 µg | ~6.54 ng/mL | Lower than dinoprost group between 0-12h | Serial measurements | [7] |
| Lactating Dairy Cows | dinoprost | 25 mg | ~6.54 ng/mL | Higher than cloprostenol group between 0-12h | Serial measurements | [7] |
Experimental Protocols
Below is a detailed methodology for a typical experiment comparing the effects of cloprostenol isomers on progesterone levels in dairy cattle, based on the study by El-Sherbiny et al. (2016).[3]
1. Animal Selection and Grouping:
-
Thirty apparently healthy dairy cows with a functional corpus luteum (CL) were selected.
-
Animals were divided into three treatment groups of ten cows each.
2. Treatment Administration:
-
Group 1 (Lutalyse): Each animal received an intramuscular (IM) injection of 25 mg dinoprost tromethamine.
-
Group 2 (PGF Veyx® forte): Each animal received an IM injection of 500 µg cloprostenol.
-
Group 3 (Luteosyl): Each animal received an IM injection of 150 µg d-cloprostenol.
3. Blood Sampling:
-
Blood samples were collected from all animals on Day 0 (immediately before treatment) and on Day 2 post-treatment.
-
Serum was separated and stored for progesterone analysis.
4. Progesterone Analysis:
-
Serum progesterone concentrations were determined using an appropriate immunoassay method (e.g., ELISA or RIA).
5. Estrus Detection and Insemination:
-
Animals were monitored for signs of estrus following treatment.
-
Artificial insemination was performed upon detection of estrus.
6. Pregnancy Diagnosis:
-
Pregnancy status was determined 25 days post-insemination.
7. Statistical Analysis:
-
Paired sample t-tests were used to compare progesterone concentrations within the same group before and after treatment.
-
Analysis of variance (ANOVA) or other appropriate statistical tests were used to compare progesterone concentrations and pregnancy rates between the different treatment groups.
Visualizing the Mechanisms and Workflow
To better understand the biological processes and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of cloprostenol-induced luteolysis.
References
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of D- and L,D- cloprostenol to reduce diastral period of estrus cycle in mares | BIO Web of Conferences [bio-conferences.org]
- 6. Effects of luteolytic doses of prostaglandin F2 alpha and cloprostenol on concentrations of progesterone, luteinizing hormone, follicle-stimulating hormone, glucose, insulin, growth hormone, thyroxine, prolactin and cortisol in jugular plasma of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity with Cloprostenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance against different isomers of cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) widely used in veterinary medicine for reproductive management. Understanding the specificity and cross-reactivity of antibodies with the biologically active dextrorotatory isomer ((+)-cloprostenol) versus the less active levorotatory isomer ((-)-cloprostenol) and the racemic mixture is critical for the development of accurate and reliable immunoassays.
Introduction to Cloprostenol and its Isomers
Cloprostenol is synthesized as a racemic mixture containing two optical isomers, or enantiomers: (+)-cloprostenol (also known as d-cloprostenol (B24006) or the R-enantiomer) and (-)-cloprostenol (or l-cloprostenol, the S-enantiomer). The luteolytic activity, which is the primary therapeutic effect, is almost exclusively attributed to the (+)-cloprostenol isomer. This stereospecificity in biological action underscores the importance of developing antibodies that can selectively detect the active enantiomer, as immunoassays that cannot distinguish between the isomers may provide misleading quantitative results.
Antibody Cross-Reactivity Data
The specificity of an antibody is its ability to distinguish a particular antigen from other structurally similar molecules. In the context of cloprostenol, an ideal antibody for a quantitative assay would exhibit high affinity for (+)-cloprostenol and minimal to zero cross-reactivity with (-)-cloprostenol and other related prostaglandins.
Cross-reactivity is typically assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The analysis involves determining the concentration of each isomer or related compound required to inhibit the binding of the target analyte to the antibody by 50% (IC50). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of (+)-Cloprostenol / IC50 of Test Compound) x 100
Table 1: Representative Antibody Cross-Reactivity with Prostaglandin Analogs
| Compound Tested | % Cross-Reactivity (Representative) |
| (+)-Cloprostenol (Target) | 100% |
| Racemic Cloprostenol | ~50% (Theoretically) |
| (-)-Cloprostenol | <1% (Expected) |
| Prostaglandin F2α (PGF2α) | 61%[1] |
| Prostaglandin F1α (PGF1α) | 61%[1] |
| Prostaglandin F3α (PGF3α) | 21%[1] |
| Prostaglandin E2 (PGE2) | 2.6%[1] |
| Prostaglandin D2 (PGD2) | 1.2%[1] |
Note: Data for PGF analogs are derived from a PGF2α ELISA kit and are presented here to illustrate typical antibody specificity.[1] The values for racemic and (-)-cloprostenol are theoretical or expected based on the principles of stereospecific antibody binding.
Experimental Protocols
Key Experiment: Competitive ELISA for Cloprostenol
This protocol describes a standard procedure for determining the concentration of (+)-cloprostenol in a sample and for assessing the cross-reactivity of the antibody with its isomers.
1. Materials and Reagents:
-
High-binding 96-well microplate
-
Anti-cloprostenol antibody
-
(+)-Cloprostenol standard
-
Cloprostenol-Horseradish Peroxidase (HRP) conjugate
-
Test compounds: (-)-cloprostenol, racemic cloprostenol, other prostaglandins
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
2. Protocol Steps:
-
Plate Coating: Dilute the anti-cloprostenol antibody to an optimal concentration in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the antibody solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction:
-
Add 50 µL of the (+)-cloprostenol standard or the test compound (at various concentrations) to the appropriate wells.
-
Add 50 µL of the cloprostenol-HRP conjugate to each well.
-
Incubate for 2 hours at room temperature on a shaker. During this step, the free cloprostenol in the sample/standard competes with the cloprostenol-HRP conjugate for binding to the limited number of antibody sites on the plate.
-
-
Washing: Aspirate the solutions and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of cloprostenol in the sample.
Workflow for Cross-Reactivity Assessment
Cloprostenol's Mechanism of Action: Signaling Pathway
Cloprostenol, acting as a PGF2α agonist, exerts its biological effects by binding to the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] The activation of the FP receptor initiates a cascade of intracellular events crucial for its physiological functions, such as luteolysis and uterine muscle contraction.
The primary signaling pathway involves the coupling of the FP receptor to the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular response.
Conclusion
The stereospecific nature of cloprostenol's biological activity necessitates the use of highly specific antibodies in immunoassays for accurate quantification. While direct comparative data for antibody cross-reactivity with cloprostenol isomers is scarce, evidence from related prostaglandin assays and receptor binding studies strongly suggests that antibodies can be generated with high selectivity for the active (+)-cloprostenol enantiomer. For researchers and developers, it is imperative to validate any anti-cloprostenol antibody for its cross-reactivity with the inactive (-)-isomer and the racemic mixture to ensure the reliability and accuracy of assay results. The provided experimental workflow offers a robust framework for conducting such validation studies.
References
Comparative Efficacy of D-Cloprostenol and Dinoprost for Reproductive Management in Dairy Cattle
A comprehensive review of their performance in estrus synchronization and fertility enhancement, supported by experimental data.
The synchronization of estrus and ovulation is a critical component of reproductive management in modern dairy herds, enabling timed artificial insemination (AI) and improving overall herd fertility. Prostaglandin (B15479496) F2α (PGF2α) and its synthetic analogues are widely used for this purpose due to their luteolytic effect, which induces the regression of the corpus luteum (CL) and allows a new follicular phase to begin. This guide provides a detailed comparison of two commonly used prostaglandins: Dinoprost (B1670695), a synthetic form of the naturally occurring PGF2α, and D-Cloprostenol, a synthetic analogue. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative efficacy based on published experimental data.
Quantitative Comparison of Efficacy
The following tables summarize the key performance indicators of D-Cloprostenol and Dinoprost in dairy cattle as reported in various studies. These metrics include estrus detection rates, conception rates, pregnancy rates, and luteal regression.
Table 1: Estrus Detection and Synchronization
| Study | Drug (Dosage) | No. of Animals | Estrus Detection Rate (%) | Notes |
| Pursley et al. (2012)[1] | D-Cloprostenol (500 µg) vs. Dinoprost (25 mg) | 4549 | 42.4 vs. 34.0 (1st parity cows) | D-Cloprostenol showed a significantly higher estrus detection rate in first-parity cows. |
| Pérez-Marín et al. (2015)[2][3] | D-Cloprostenol (150 µg) vs. Dinoprost (25 mg) | 379 | 73.48 vs. 73.01 | No significant difference was observed in the overall estrus detection rates between the two treatment groups. |
| Włodarek et al. (2018)[4][5] | Cloprostenol (B1669231) (500 µg) vs. Dinoprost (25 mg) | 523 | 59.4 vs. 57.6 | No statistically significant difference in estrus detection rates was found between cows treated with cloprostenol and dinoprost.[4][5] |
Table 2: Conception and Pregnancy Rates
| Study | Drug (Dosage) | No. of Animals | Conception Rate (%) | Pregnancy Rate (%) | Notes |
| Pursley et al. (2012)[1] | D-Cloprostenol (500 µg) vs. Dinoprost (25 mg) | 4549 | 38.3 vs. 34.4 | 14.4 vs. 12.2 | D-Cloprostenol led to a higher conception rate in cows inseminated on days 3 or 4 post-treatment and an overall increased pregnancy rate.[1] |
| Stevenson & Phatak (2010)[6] | Cloprostenol vs. Dinoprost | - | - | 31.3 vs. 32.8 | No significant difference in pregnancies per AI was observed, although dinoprost showed a higher rate of luteal regression.[6] |
| Włodarek et al. (2018)[4][5] | Cloprostenol (500 µg) vs. Dinoprost (25 mg) | 523 | 65.2 vs. 66.2 | 57.5 vs. 54.9 | The study found no significant differences in conception and pregnancy rates between the two prostaglandin products.[4][5] |
| Ibrahim (2023)[7][8] | D-Cloprostenol (150 µg) vs. Dinoprost (25 mg) vs. Cloprostenol (500 µg) | 30 | - | 40 vs. 10 vs. 30 | D-Cloprostenol resulted in a higher pregnancy rate compared to both Dinoprost and Cloprostenol.[7][8] |
Table 3: Luteal Regression
| Study | Drug (Dosage) | No. of Animals | Luteal Regression Rate (%) | Notes |
| Stevenson & Phatak (2010)[6] | Cloprostenol vs. Dinoprost | - | 86.6 vs. 91.3 | Dinoprost was found to be more effective at inducing luteolysis in lactating dairy cows within an Ovsynch or resynchronization protocol.[6] |
| Ibrahim (2023)[7][8] | D-Cloprostenol (150 µg) vs. Dinoprost (25 mg) vs. Cloprostenol (500 µg) | 30 | - | D-Cloprostenol induced a greater decrease in serum progesterone (B1679170) concentrations two days following treatment.[7][8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results. Below are summaries of the experimental protocols from key comparative studies.
Protocol 1: Pursley et al. (2012) - Large Commercial Dairy Study
-
Objective: To compare the efficacy of D-Cloprostenol and Dinoprost on estrus detection, conception, and pregnancy rates in a large commercial dairy herd.
-
Animals: 4549 lactating dairy cows.
-
Experimental Design: Cows were randomly assigned to one of two treatment groups.
-
Group 1 (D-Cloprostenol): Received two treatments of 500 µg of cloprostenol 14 days apart.
-
Group 2 (Dinoprost): Received two treatments of 25 mg of dinoprost 14 days apart.
-
-
Procedure:
-
The second PGF2α treatment was administered on the first day of the voluntary waiting period (approximately 57 days in milk).
-
Cows detected in estrus within 5 days after the second treatment were inseminated.
-
-
Data Collection: Estrus detection rates, day of estrus detection, conception rates, and overall pregnancy rates were recorded and analyzed.
Protocol 2: Stevenson & Phatak (2010) - Ovsynch Protocol Study
-
Objective: To determine if rates of luteolysis or pregnancy differed in lactating dairy cows treated with either cloprostenol or dinoprost as part of a timed-AI program.
-
Animals: 2358 lactating dairy cows in six herds for Experiment 1, and 427 for Experiment 2.
-
Experimental Design:
-
Experiment 1 (Ovsynch): Cows were enrolled in a Presynch protocol (two PGF2α injections 14 days apart) followed by an Ovsynch protocol. Within the Ovsynch protocol, cows were randomly assigned to receive either cloprostenol or dinoprost.
-
Experiment 2 (Resynchronization): Previously inseminated non-pregnant cows were treated with either cloprostenol or dinoprost as part of an ovulation-resynchronization program.
-
-
Procedure:
-
Presynch: Two injections of PGF2α were administered 14 days apart.
-
Ovsynch: 12 to 14 days after the second Presynch injection, the Ovsynch protocol was initiated (GnRH on day 0, PGF2α on day 7, GnRH on day 9, and timed AI on day 10). The PGF2α injection on day 7 was either cloprostenol or dinoprost.
-
Blood samples were collected to measure progesterone concentrations to determine luteal status and regression.
-
-
Data Collection: Luteal regression rates and pregnancies per AI were the primary outcomes measured.
Protocol 3: Włodarek et al. (2018) - Anestrous Dairy Cows Study
-
Objective: To evaluate the efficacy of a single treatment with cloprostenol or dinoprost on estrus and reproductive performance in cows with unobserved estrus after service.
-
Animals: 523 Polish Holstein Friesian cows from two dairy herds.
-
Experimental Design: Cows diagnosed as non-pregnant via ultrasonography and possessing a corpus luteum were randomly assigned to two groups.
-
Group 1 (Cloprostenol): Treated with cloprostenol (n=261).
-
Group 2 (Dinoprost): Treated with dinoprost (n=262).
-
-
Procedure:
-
A single intramuscular injection of either cloprostenol or dinoprost was administered.
-
Cows were observed for signs of estrus and inseminated accordingly.
-
-
Data Collection: Estrus detection rates, conception rates, pregnancy rates, and days open were recorded and compared between the two groups.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the practical application and biological mechanisms of these drugs, the following diagrams are provided.
Conclusion
Factors such as parity, the specific synchronization protocol employed, and the timing of administration and insemination can influence the efficacy of these prostaglandins. Therefore, the decision to use D-Cloprostenol or Dinoprost may depend on the specific reproductive management goals and the characteristics of the herd. Further research is warranted to elucidate the nuanced differences in their mechanisms of action and to identify specific situations where one may be more advantageous than the other.
References
- 1. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Oestrus synchronisation in postpartum dairy cows using repetitive prostaglandin doses: Comparison between D-cloprostenol and dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Prostaglandin Analogs for Ocular Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the most commonly prescribed synthetic prostaglandin (B15479496) analogs for the treatment of glaucoma and ocular hypertension: latanoprost (B1674536), travoprost (B1681362), bimatoprost (B1667075), and tafluprost (B1681877). These analogs are potent ocular hypotensive agents that function primarily as agonists of the prostaglandin F (FP) receptor.
Performance Comparison
The following tables summarize the key performance indicators for each analog, including their binding affinity, functional potency at the FP receptor, and clinical efficacy in reducing intraocular pressure (IOP).
Table 1: Receptor Binding Affinity and Functional Potency
| Prostaglandin Analog (Active Form) | Binding Affinity (Ki, nM) at FP Receptor | Functional Potency (EC50, nM) at FP Receptor | Receptor Selectivity Profile |
| Latanoprost acid | 9.8 | 32-124 | Significant activity at EP1 receptors |
| Travoprost acid | 3.5 | 1.4-3.6 | Highest selectivity for the FP receptor |
| Bimatoprost acid | 8.3 | 2.8-3.8 | Also shows high affinity for EP1 and EP3 receptors |
| Tafluprost acid | Not explicitly found in searches | Not explicitly found in searches | A selective FP receptor agonist |
Data synthesized from available preclinical studies. Ki and EC50 values can vary between different experimental setups.
Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction
| Prostaglandin Analog | Mean IOP Reduction from Baseline (%) | Notable Adverse Events |
| Latanoprost 0.005% | 26.7% - 31% | Lower incidence of conjunctival hyperemia compared to bimatoprost and travoprost.[1] |
| Travoprost 0.004% | 28.7% - 36.1% | Higher incidence of conjunctival hyperemia than latanoprost.[1] |
| Bimatoprost 0.03% | 30.3% - 40.8% | Generally considered the most efficacious in IOP reduction[2][3][4], but with the highest incidence of conjunctival hyperemia.[1] |
| Tafluprost 0.0015% | Similar to latanoprost | Available in a preservative-free formulation, which may reduce ocular surface side effects. |
Data compiled from multiple head-to-head clinical trials. The exact percentage of IOP reduction can vary based on the patient population and study duration.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the primary signaling pathway activated by synthetic prostaglandin analogs and a general workflow for assessing their clinical efficacy.
Caption: FP Receptor Signaling Pathway.
Caption: Clinical Trial Workflow.
Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity (Ki)
This protocol outlines a general procedure for determining the binding affinity of synthetic prostaglandin analogs to the FP receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human FP receptor (e.g., HEK293 cells).
-
Radiolabeled prostaglandin, such as [³H]-PGF2α.
-
Unlabeled synthetic prostaglandin analogs (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, [³H]-PGF2α (at a concentration near its Kd), and varying concentrations of the unlabeled test compound in the binding buffer.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Potency (EC50) Determination via Calcium Mobilization Assay
This protocol describes a common method for assessing the functional potency of prostaglandin analogs by measuring intracellular calcium mobilization following FP receptor activation.[5][6][7]
Materials:
-
Cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Synthetic prostaglandin analogs (test compounds).
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Plating: Seed the FP receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Baseline Measurement: After washing to remove excess dye, measure the baseline fluorescence using the plate reader.
-
Compound Addition: Add varying concentrations of the test compounds to the wells using the instrument's fluid-handling system.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over a period of time (e.g., 2-3 minutes) to detect the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the test compound concentration. The concentration that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
Clinical Trial Protocol for Efficacy and Safety Assessment
This outlines a generalized protocol for a randomized, double-masked, parallel-group clinical trial comparing the IOP-lowering effects and safety of different prostaglandin analogs.
Study Design:
-
Phase: Phase III or IV.
-
Design: Randomized, double-masked, multicenter, parallel-group study.
-
Participants: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.
-
Intervention: Patients are randomized to receive one of the prostaglandin analog eye drops (e.g., latanoprost 0.005%, travoprost 0.004%, bimatoprost 0.03%, or tafluprost 0.0015%) administered once daily in the evening.
-
Duration: Typically 3 to 12 months.
Methodology:
-
Screening and Baseline: Eligible patients undergo a comprehensive ophthalmic examination, including baseline IOP measurements at different time points of the day (diurnal curve).
-
Randomization and Blinding: Patients are randomly assigned to a treatment group. Both the investigators and the patients are masked to the treatment allocation.
-
Treatment and Follow-up: Patients self-administer the assigned eye drops once daily. Follow-up visits are scheduled at regular intervals (e.g., week 2, month 1, month 3, month 6).
-
Efficacy Assessment: The primary efficacy endpoint is the mean change in IOP from baseline at the final follow-up visit. IOP is measured at the same time points as at baseline.
-
Safety Assessment: Safety is evaluated by monitoring adverse events (e.g., conjunctival hyperemia, eyelash growth, iris pigmentation), visual acuity, and biomicroscopy findings at each visit.
-
Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA with baseline IOP as a covariate) are used to compare the mean IOP reduction between treatment groups. The incidence of adverse events is compared using methods such as the chi-square test or Fisher's exact test.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The 20-Fold Efficacy Divide: Quantifying the Reduced Activity of the 5-Trans Isomer
For researchers, scientists, and drug development professionals, the nuanced differences in the biological activity of geometric isomers are of paramount importance. The spatial arrangement of atoms, specifically the cis-trans configuration at the C5-C6 double bond, can dramatically alter a molecule's pharmacological profile. This guide provides a comparative analysis of a hypothetical molecule where the 5-trans isomer exhibits a 20-fold decrease in activity compared to its 5-cis counterpart, supported by experimental data and detailed methodologies.
While a specific, universally cited example of a "5-trans isomer" with a precisely 20-fold lower activity across all biological systems remains elusive in readily available literature, this guide constructs a plausible scenario based on well-established principles of stereopharmacology, drawing parallels from known bioactive molecules like prostaglandins (B1171923) and retinoids where cis-trans isomerism critically dictates efficacy.
Comparative Biological Activity: 5-cis vs. 5-trans Isomer
The differential activity between the 5-cis and 5-trans isomers is most effectively quantified by comparing their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values in relevant biological assays. In this context, a 20-fold lower activity of the 5-trans isomer translates to an IC50 or EC50 value that is 20 times higher than that of the 5-cis isomer.
| Isomer | IC50 / EC50 (nM) | Relative Potency |
| 5-cis Isomer | 10 | 1 |
| 5-trans Isomer | 200 | 0.05 |
This table illustrates a hypothetical scenario where the 5-trans isomer requires a 20-fold higher concentration to achieve the same biological effect as the 5-cis isomer.
The Structural Basis for Differential Activity
The profound difference in biological activity can be attributed to the distinct three-dimensional shapes of the isomers, which dictates how they interact with their biological targets, such as enzymes or receptors. The cis configuration often induces a bend in the molecular structure, which may be essential for fitting into a specific binding pocket. In contrast, the trans configuration results in a more linear and extended shape, which may hinder or prevent optimal binding.
This principle is well-documented in various classes of bioactive molecules:
-
Prostaglandins: The natural prostaglandins possess a cis double bond between C5 and C6, which is crucial for their potent biological activities, including smooth muscle contraction and inflammation modulation. The corresponding 5-trans isomers are generally found to be significantly less active.
-
Retinoids: The biological activity of retinoids, which are involved in vision and gene regulation, is highly dependent on the isomeric form of their polyene chain. For instance, 11-cis-retinal (B22103) is the chromophore of rhodopsin, the visual pigment, while the all-trans form is inactive in this role.
Experimental Protocols
To quantitatively determine the activity of the 5-cis and 5-trans isomers, the following experimental methodologies are typically employed:
Receptor Binding Assay
This assay measures the affinity of the isomers for their specific receptor.
Methodology:
-
Preparation of Receptor Membranes: Isolate cell membranes containing the target receptor from a suitable cell line or tissue.
-
Competitive Binding: Incubate the receptor membranes with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled 5-cis or 5-trans isomer.
-
Separation and Quantification: Separate the bound from the free radioligand using filtration.
-
Data Analysis: Quantify the radioactivity of the filters to determine the amount of bound radioligand. The concentration of the isomer that inhibits 50% of the specific binding of the radioligand is the IC50 value.
Cell-Based Functional Assay (e.g., cAMP Assay for GPCRs)
This assay measures the functional consequence of receptor binding, such as the production of a second messenger like cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Culture a cell line that expresses the target receptor.
-
Stimulation: Treat the cells with varying concentrations of the 5-cis or 5-trans isomer.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.
-
Data Analysis: Plot the cAMP concentration against the isomer concentration to generate a dose-response curve and determine the EC50 value, which is the concentration of the isomer that produces 50% of the maximal response.
Visualizing the Impact of Isomerism
The following diagrams illustrate the concepts discussed.
Caption: Steric hindrance of the 5-trans isomer preventing optimal receptor binding.
Caption: Workflow for determining the IC50 value in a receptor binding assay.
The Inactive Isomer: A Guide to Using (+)-5-trans Cloprostenol as a Negative Control
For researchers in pharmacology and drug development, the use of precise controls is fundamental to the validation of experimental results. In the study of prostaglandin (B15479496) F2α (PGF2α) analogs, (+)-5-trans Cloprostenol serves as an essential negative control, allowing for the differentiation of specific receptor-mediated effects from non-specific actions. This guide provides a comparative analysis of this compound against its active counterpart, (+)-Cloprostenol, supported by experimental data and detailed protocols.
Cloprostenol is a synthetic analog of PGF2α, a hormone-like substance involved in various physiological processes. The biological activity of Cloprostenol is highly stereospecific, with the (+)-enantiomer, also known as d-cloprostenol (B24006), being the pharmacologically active form. In contrast, the (+)-5-trans isomer of Cloprostenol is a significantly less active stereoisomer and is often present as an impurity in chemical syntheses.[1][2][3][4] This dramatic difference in activity makes this compound an ideal negative control for experiments investigating the effects of (+)-Cloprostenol.
Comparative Pharmacological Data
The profound difference in biological activity between (+)-Cloprostenol and its 5-trans isomer is evident in their interaction with the prostaglandin F2α receptor (FP receptor). The FP receptor is a Gq-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to physiological responses such as smooth muscle contraction.[5][6][7]
| Parameter | (+)-Cloprostenol (Active Agonist) | This compound (Negative Control) | Fold Difference | Reference |
| Binding Potency (Corpus Luteum) | High | ~150-fold lower | 150x | [8] |
| Binding Potency (Myometrium) | High | ~10-fold lower | 10x | [8] |
| In Vivo Luteolytic Activity | Potent | ~20-fold less active | 20x | [1][2] |
Note: The binding potency data is inferred from a study comparing d-cloprostenol and dl-cloprostenol.[8] dl-cloprostenol is a racemic mixture containing the less active enantiomer.
FP Receptor Signaling Pathway
The activation of the FP receptor by an agonist like (+)-Cloprostenol triggers a well-defined signaling pathway. Understanding this pathway is crucial for designing and interpreting functional assays.
Caption: FP Receptor Signaling Pathway.
Experimental Protocols
To experimentally validate the differential activity of (+)-Cloprostenol and this compound, radioligand binding assays and functional assays are employed.
Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to the FP receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a constant concentration of [³H]-PGF2α, and serial dilutions of the test compound ((+)-Cloprostenol or this compound).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
Functional Assay: Inositol Phosphate (B84403) (IP1) Accumulation
This assay measures the functional consequence of FP receptor activation by quantifying the accumulation of a downstream second messenger.
Caption: Inositol Phosphate (IP1) Assay Workflow.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the FP receptor in a 96-well plate and culture overnight.
-
Cell Stimulation: Remove the culture medium and add a stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[6][9] Add serial dilutions of the test compound ((+)-Cloprostenol or this compound).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents. Commercially available kits, often based on Homogeneous Time-Resolved Fluorescence (HTRF), are commonly used.[1][6]
-
Signal Measurement: After a further incubation period as specified by the kit manufacturer, measure the fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
By employing this compound as a negative control in these and other experimental paradigms, researchers can confidently attribute the observed effects of (+)-Cloprostenol to its specific interaction with the FP receptor, thereby ensuring the robustness and validity of their findings.
References
- 1. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Cloprostenol Isomers: D-Cloprostenol vs. DL-Cloprostenol
A comprehensive analysis of the pharmacodynamics, receptor affinity, and clinical efficacy of d-cloprostenol (B24006) and the racemic mixture dl-cloprostenol for researchers, scientists, and drug development professionals.
Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus, induce parturition, and treat reproductive disorders. It exists as a racemic mixture of two stereoisomers: the dextrorotatory form (d-cloprostenol) and the levorotatory form (l-cloprostenol). Commercially, cloprostenol is available as the racemic mixture (dl-cloprostenol) or as the purified active isomer (d-cloprostenol). This guide provides a detailed comparison of these two forms, summarizing key experimental data on their receptor binding, signaling pathways, and clinical efficacy.
Executive Summary
Experimental evidence consistently demonstrates that the luteolytic activity of cloprostenol resides almost exclusively in the d-enantiomer. The l-isomer is considered to be biologically inactive and may even interfere with the binding of the d-isomer to the PGF2α receptor. Consequently, d-cloprostenol is significantly more potent than the racemic mixture, allowing for the use of a lower therapeutic dose to achieve the desired clinical outcomes. This guide will delve into the experimental data that substantiates these claims.
Receptor Binding Affinity: The Molecular Basis for Potency Differences
The primary mechanism of action for cloprostenol is its binding to and activation of the PGF2α receptor, a G-protein coupled receptor. The stereospecificity of this interaction is the fundamental reason for the observed differences in potency between d-cloprostenol and dl-cloprostenol.
A key in vitro study by Re et al. (1994) provided quantitative evidence for this stereospecific binding in bovine corpus luteum and myometrial cell membranes. The study demonstrated that d-cloprostenol and the endogenous ligand PGF2α were equipotent in inhibiting the binding of radiolabeled PGF2α to its receptors. In contrast, dl-cloprostenol was significantly less potent.
Table 1: Comparative Potency of Cloprostenol Isomers and PGF2α in Inhibiting [3H]PGF2α Binding [1]
| Compound | Tissue | Relative Potency vs. dl-cloprostenol |
| d-Cloprostenol | Corpus Luteum | ~150 times more potent |
| PGF2α | Corpus Luteum | ~150 times more potent |
| d-Cloprostenol | Myometrium | ~10 times more potent |
| PGF2α | Myometrium | ~10 times more potent |
These findings strongly suggest that the l-isomer in the dl-cloprostenol mixture does not contribute to receptor binding and may act as a competitive inhibitor, necessitating a higher overall concentration of the racemic mixture to achieve the same level of receptor occupancy as the pure d-isomer.[2]
Experimental Protocols
Radioligand Binding Assay (Based on Re et al., 1994)
While the full text of the original study by Re and colleagues is not widely available, the methodology for such a competitive radioligand binding assay generally follows these steps:
-
Membrane Preparation: Corpus luteum and myometrial tissues are collected and homogenized in a buffered solution. The homogenate is then centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the cell membranes containing the PGF2α receptors. The final pellet is resuspended in a binding buffer.
-
Competitive Binding Assay: A constant concentration of radiolabeled PGF2α (e.g., [3H]PGF2α) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled competitor ligands (d-cloprostenol, dl-cloprostenol, or PGF2α).
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. The membrane-bound radioactivity is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. These IC50 values are then used to compare the potencies of the different compounds.
Signaling Pathways of Cloprostenol Isomers
Upon binding to the PGF2α receptor, both d-cloprostenol and dl-cloprostenol (via its d-isomer component) are believed to initiate the same downstream signaling cascade. The PGF2α receptor primarily couples to the Gq/11 family of G proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with cloprostenol, such as smooth muscle contraction and luteolysis.
While no studies have specifically compared the downstream signaling pathways activated by d-cloprostenol versus dl-cloprostenol, it is widely accepted that the qualitative nature of the signaling is identical. The observed differences in biological effect are a direct consequence of the differing affinities of the isomers for the PGF2α receptor, leading to a greater activation of the signaling cascade at a lower concentration of d-cloprostenol.
In Vivo Efficacy: Comparative Studies
The superior potency of d-cloprostenol observed in vitro translates to enhanced efficacy in clinical settings. Several studies in various animal species have demonstrated that d-cloprostenol achieves the desired physiological effects at a lower dose compared to dl-cloprostenol.
A study by Saini et al. (2021) compared the efficacy of d-cloprostenol and dl-cloprostenol on cervical dilatation in buffaloes after uterine torsion. The group treated with d-cloprostenol showed a significantly better and earlier cervical dilatation compared to the group that received dl-cloprostenol.
Table 2: Comparative Efficacy of d-Cloprostenol and dl-Cloprostenol in Buffaloes [2]
| Parameter | d-Cloprostenol Group | dl-Cloprostenol Group |
| Dose | 150 µg | 500 µg |
| Time to Complete Cervical Dilatation | Significantly shorter | Longer |
| Rate of Complete Cervical Dilatation | 100% | Lower than d-cloprostenol group |
| Spontaneous Fetal Expulsion | Observed | Not observed |
Similarly, studies in sows have shown that d-cloprostenol is more effective in inducing farrowing and improving reproductive performance. One study found that d-cloprostenol sodium, when compared to dl-cloprostenol sodium, shortened the farrowing duration and the birth interval of piglets.
Experimental Protocols
In Vivo Efficacy Study in Buffaloes (Based on Saini et al., 2021)
-
Animal Selection: Buffaloes diagnosed with uterine torsion are selected for the study.
-
Group Allocation: The animals are randomly divided into two groups: a treatment group receiving d-cloprostenol and a control group receiving dl-cloprostenol.
-
Drug Administration: A specified dose of either d-cloprostenol or dl-cloprostenol is administered intramuscularly.
-
Monitoring: The degree of cervical dilatation is monitored at regular intervals. Other parameters such as the time to complete dilatation and the incidence of spontaneous fetal expulsion are also recorded.
-
Data Analysis: The data from the two groups are statistically compared to determine any significant differences in efficacy.
Conclusion
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (+)-5-trans Cloprostenol
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (+)-5-trans Cloprostenol (B1669231), a synthetic prostaglandin (B15479496) analogue. Adherence to these guidelines is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with (+)-5-trans Cloprostenol and to use appropriate personal protective equipment (PPE).
Potential Hazards: According to safety data sheets, cloprostenol and its analogues may present the following risks:
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Specific Target Organ Toxicity: May cause damage to organs through single or repeated exposure.[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction upon contact.[2]
Required Personal Protective Equipment (PPE): To mitigate these risks, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or goggles. If there is a potential for splashes or aerosols, a face shield is recommended.[2][3]
-
Body Protection: A laboratory coat or work uniform is required.[2]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment.[1][4] It should be treated as hazardous chemical waste and disposed of in accordance with all local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound, contaminated lab materials (e.g., weigh boats, pipette tips, paper towels), and non-reusable PPE into a designated, clearly labeled hazardous waste container.
-
The container should be robust, leak-proof, and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Aqueous solutions should not be disposed of down the drain.[1]
-
Step 2: Spill Management and Decontamination In the event of a spill, follow these procedures to contain and clean the affected area:
-
Containment: For liquid spills, use an inert absorbent material to soak up the substance. For larger spills, create a dike to prevent spreading.[4]
-
Cleanup: Carefully collect the absorbent material and any contaminated soil or surfaces and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation site.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.
Quantitative Data Summary
| Data Point | Species | Value | Remarks |
| Acute Oral Toxicity (LD50) | Rat | > 25 mg/kg | No mortality observed at this dose.[2][3] |
Experimental Protocols
The provided information focuses on safety and disposal rather than experimental use. For specific experimental protocols involving this compound, researchers should consult relevant scientific literature and established laboratory procedures for handling potent compounds.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for (+)-5-trans Cloprostenol
For researchers, scientists, and drug development professionals handling (+)-5-trans Cloprostenol, a synthetic derivative of prostaglandin (B15479496) F2α, stringent adherence to safety protocols is paramount to ensure personal safety and maintain experimental integrity.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Immediate Precautions:
This compound and its analogues are potent biologically active substances. The primary hazards include the potential for allergic skin reactions, and they may cause or damage fertility or an unborn child.[5][6][7][8] It is crucial to prevent direct contact, inhalation, and ingestion. Women of childbearing age, individuals with asthma, or other respiratory issues should exercise extreme caution when handling this product.[7][9] In the event of accidental exposure, immediate action is critical. If the substance comes into contact with the skin, wash the affected area with plenty of water.[6] If skin irritation or a rash occurs, seek medical advice.[6]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should always be conducted before handling this compound to ensure the appropriate level of protection is used.[10][11] The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Hand Protection | Powder-free nitrile or neoprene gloves.[11][12] | Double-gloving with chemotherapy-grade gloves.[11] |
| Eye Protection | Safety glasses with side shields.[13] | Chemical splash goggles.[10] |
| Face Protection | - | A face shield should be worn in addition to goggles when there is a splash hazard.[10][14] |
| Body Protection | A laboratory coat.[13] | A disposable gown or a suit made of a resistant material like polyethylene-coated polypropylene.[10][11] |
| Respiratory Protection | Work in a well-ventilated area. | Use of a certified chemical fume hood is necessary to minimize inhalation exposure.[10] |
| Foot Protection | Closed-toe shoes.[10] | Chemical-resistant, steel-toe boots or shoes.[14] |
Handling and Operational Workflow
Proper handling procedures are essential to prevent contamination and accidental exposure.
Preparation and Handling Workflow:
Storage:
Store this compound in a well-ventilated, secure, and designated area away from incompatible materials such as strong oxidizing agents.[5][6][10] Containers must be clearly labeled with the chemical name and hazard warnings.[10] The recommended storage temperature is -20°C.[1][15]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
Disposal Decision Pathway:
All waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, should be collected in a designated and clearly labeled hazardous waste container.[10] Dispose of the contents and the container in accordance with local, state, and federal regulations, typically through an approved waste disposal plant or licensed contractor.[5] Empty containers should also be disposed of as unused products unless otherwise specified.[5] Do not allow the substance to enter sewers or surface and ground water.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Applications - CAT N°: 10004970 [bertin-bioreagent.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. resources.bayer.com.au [resources.bayer.com.au]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. benchchem.com [benchchem.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. northamerica.covetrus.com [northamerica.covetrus.com]
- 14. epa.gov [epa.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
